molecular formula C50H77NO13 B15560737 7-O-Demethyl Rapamycin

7-O-Demethyl Rapamycin

Número de catálogo: B15560737
Peso molecular: 900.1 g/mol
Clave InChI: ZHYGVVKSAGDVDY-GEJUMDLESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7-O-Demethyl Rapamycin is a useful research compound. Its molecular formula is C50H77NO13 and its molecular weight is 900.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C50H77NO13

Peso molecular

900.1 g/mol

Nombre IUPAC

(9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32R,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10+,15-11+,30-16+,34-24+/t29-,31+,32+,33-,35+,36-,37+,38-,39+,40-,42-,43-,45+,46+,50?/m0/s1

Clave InChI

ZHYGVVKSAGDVDY-GEJUMDLESA-N

Origen del producto

United States

Foundational & Exploratory

7-O-Demethyl Rapamycin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-demethyl rapamycin (B549165), a derivative of the well-characterized mTOR inhibitor rapamycin, is presumed to exert its biological effects through a similar mechanism of action. This document provides a detailed technical overview of the putative mechanism of 7-O-demethyl rapamycin, drawing parallels from its parent compound. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into its molecular interactions, downstream signaling effects, and methodologies for its study. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the established framework of rapamycin's mechanism of action, which is the essential basis for investigating this derivative.

Introduction

Rapamycin is a macrolide compound originally discovered as an antifungal agent and is now widely used as an immunosuppressant and anti-cancer therapeutic.[1][2] Its primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] this compound is a key derivative and a known impurity of rapamycin.[3][4] While research has established its antifungal, immunosuppressive, and tumor cell growth-inhibiting properties, detailed mechanistic studies and quantitative data specific to this derivative are not extensively available.[4][5] This guide synthesizes the known mechanism of rapamycin to provide a robust theoretical framework for understanding and investigating this compound.

Core Mechanism of Action: The FKBP12-Drug-mTOR Complex

The prevailing hypothesis is that this compound mirrors the action of rapamycin, which is initiated by the formation of a high-affinity intracellular complex with the FK506-binding protein 12 (FKBP12).[1][6] This complex then acts as the functional inhibitor of the mTORC1 complex.

Binding to FKBP12

The initial and critical step in the mechanism of action is the binding of the drug to the ubiquitously expressed immunophilin, FKBP12.[6] This interaction is a prerequisite for the subsequent inhibition of mTOR.

This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex

Figure 1: Formation of the this compound-FKBP12 complex.

Inhibition of mTORC1

The newly formed this compound-FKBP12 complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a component of the mTOR Complex 1 (mTORC1).[1] This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets, thereby disrupting a cascade of signaling events crucial for cell function.[7]

Downstream Signaling Pathways

The inhibition of mTORC1 by the this compound-FKBP12 complex leads to the modulation of several key cellular processes, primarily through the dephosphorylation of two major mTORC1 substrates: p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6]

cluster_0 Upstream cluster_1 mTORC1 Inhibition cluster_2 Downstream Effects This compound-FKBP12 Complex This compound-FKBP12 Complex mTORC1 mTORC1 (Active) This compound-FKBP12 Complex->mTORC1 Inhibits mTORC1_inactive mTORC1 (Inactive) mTORC1->mTORC1_inactive S6K1 p70S6K1 (Phosphorylated) mTORC1_inactive->S6K1 Prevents Phosphorylation FourEBP1 4E-BP1 (Phosphorylated) mTORC1_inactive->FourEBP1 Prevents Phosphorylation Autophagy Autophagy mTORC1_inactive->Autophagy Induces Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Inhibition of FourEBP1->Protein_Synthesis Inhibition of Cell_Cycle Cell Cycle Progression (G1-S) Protein_Synthesis->Cell_Cycle Impacts

Figure 2: Signaling cascade following mTORC1 inhibition.

Inhibition of Protein Synthesis and Cell Cycle Arrest

The dephosphorylation of S6K and 4E-BP1 leads to a significant reduction in protein synthesis.[6] This, in turn, contributes to the arrest of the cell cycle in the G1 phase, preventing progression to the S phase and thereby inhibiting cell proliferation.[6]

Induction of Autophagy

mTORC1 is a negative regulator of autophagy, a cellular process for the degradation and recycling of cellular components.[] By inhibiting mTORC1, this compound is expected to induce autophagy.[9][10] This process can have dual roles, either promoting cell survival under stress or contributing to cell death.

Quantitative Data Summary

ParameterRapamycinReference
FKBP12 Binding Affinity (Kd) ~0.2 nM[11]
mTOR Inhibition (IC50) ~0.1 nM (in HEK293 cells)[12]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of mTOR inhibitors like rapamycin. These can be adapted for the study of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x104 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

A Seed Cells B Treat with this compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E

Figure 3: Workflow for the MTT cell proliferation assay.

Autophagy Detection (LC3 Western Blot)

This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Protocol:

  • Cell Treatment: Culture cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blot:

    • Separate protein lysates on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against LC3.

    • Incubate with a secondary antibody conjugated to HRP.

  • Detection: Visualize the bands using a chemiluminescent substrate and quantify the band intensities for LC3-I and LC3-II. An increased LC3-II/LC3-I ratio indicates autophagy induction.

A Cell Treatment B Protein Extraction A->B C SDS-PAGE B->C D Western Blot C->D E LC3-I/II Detection D->E F Quantify LC3-II/LC3-I Ratio E->F

Figure 4: Workflow for detecting autophagy via LC3 Western blot.

Conclusion

This compound is an important derivative of rapamycin with demonstrated biological activities. While its precise mechanism of action is yet to be fully elucidated with specific quantitative data, it is strongly suggested to follow the canonical pathway of its parent compound: forming a complex with FKBP12 to allosterically inhibit mTORC1. This inhibition leads to downstream effects on protein synthesis, cell cycle progression, and autophagy. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for researchers to further investigate the nuanced pharmacology of this compound and unlock its full therapeutic potential. Further research is warranted to determine the specific binding affinities and inhibitory concentrations of this compound to better understand its potency and potential clinical applications.

References

7-O-Demethyl Rapamycin: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-demethyl rapamycin (B549165), a principal metabolite of the immunosuppressant and anticancer agent rapamycin (sirolimus), exhibits a range of biological activities, including immunosuppressive, antifungal, and anti-tumor properties. While its mechanism of action is presumed to parallel that of its parent compound through the inhibition of the mammalian target of rapamycin (mTOR), its potency is reportedly diminished. This technical guide provides a comprehensive overview of the known biological activities of 7-O-demethyl rapamycin, presenting available quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways.

Introduction

Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy in organ transplantation and has garnered significant attention for its therapeutic potential in oncology. Its primary mechanism of action involves the formation of a complex with the FK506-binding protein 12 (FKBP12), which then allosterically inhibits the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism.

Following administration, rapamycin is extensively metabolized, primarily through O-demethylation and hydroxylation. This compound is one of the major metabolites identified in whole blood.[1] Understanding the biological profile of this metabolite is crucial for a comprehensive assessment of rapamycin's overall pharmacological and toxicological effects.

Biological Activities

This compound retains the core biological activities of its parent compound, albeit with generally reduced potency.

Immunosuppressive Activity

Similar to rapamycin, this compound possesses immunosuppressive properties. Although specific IC50 values for this compound in immunosuppressive assays are not widely reported in publicly available literature, studies on rapamycin metabolites have indicated that their immunosuppressive activities are several-fold lower than that of the parent drug. This suggests that while this compound contributes to the overall immunosuppressive effect of rapamycin, its individual contribution is less significant.

Antifungal Activity

This compound has demonstrated antifungal activity.[2][3] However, comparative studies with a range of rapamycin derivatives have consistently shown that rapamycin itself is the most potent antifungal agent among the compounds examined.[4]

Anti-Tumor Activity

The mTOR pathway is frequently dysregulated in cancer, making it a key therapeutic target. As an mTOR inhibitor, this compound exhibits anti-proliferative effects on tumor cells.[2][3] The extent of this activity in comparison to rapamycin has not been extensively quantified in publicly accessible studies.

Quantitative Data

A significant challenge in the comprehensive evaluation of this compound is the limited availability of direct, comparative quantitative data in the scientific literature. While it is generally accepted that its potency is lower than that of rapamycin, precise IC50 and Ki values are not consistently reported.

Biological ActivityCompoundIC50/Ki ValueCell Line/Assay SystemReference
mTOR Inhibition Rapamycin~0.1 nM (IC50)HEK293 cells[5]
This compoundData not readily available in public literature.--
Immunosuppression RapamycinData varies depending on the assay.Mixed Lymphocyte Reaction, etc.-
This compoundReported to be several-fold lower than rapamycin.Thymocyte proliferation assay, Mixed Lymphocyte ReactionImplied from studies on rapamycin metabolites.
Antifungal Activity RapamycinMost active among tested derivatives.Candida albicans, etc.[4]
This compoundLess active than rapamycin.Candida albicans, etc.Inferred from comparative studies.[4]
Anti-Tumor Activity RapamycinVaries by cell line.Various cancer cell lines-
This compoundData not readily available in public literature.--

Note: The table highlights the current gap in publicly available, direct comparative quantitative data for this compound.

Mechanism of Action: The mTOR Signaling Pathway

The biological activities of this compound are attributed to its interaction with the mTOR signaling pathway, a critical cascade that integrates intracellular and extracellular signals to regulate cell growth, proliferation, survival, and metabolism.

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E inhibits eIF4E->Protein_Synthesis Rapamycin Rapamycin / this compound FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin/7-O-Demethyl Rapamycin-FKBP12 complex.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activity of mTOR inhibitors like this compound. These protocols can be adapted for the specific experimental context.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of mTORC1.

mTOR_Kinase_Assay Start Start: Cell Culture (e.g., HEK293) Lysis Cell Lysis (CHAPS-based buffer) Start->Lysis IP Immunoprecipitation of mTORC1 Lysis->IP Incubation Incubation with: - this compound - ATP - Substrate (e.g., 4E-BP1) IP->Incubation Detection Detection of Substrate Phosphorylation (e.g., Western Blot, ELISA) Incubation->Detection End End: Quantify Inhibition Detection->End

Caption: Workflow for an in vitro mTOR kinase assay.

Methodology:

  • Cell Culture and Lysis: Culture a suitable cell line (e.g., HEK293) and lyse the cells using a CHAPS-based buffer to maintain the integrity of the mTORC1 complex.

  • Immunoprecipitation: Immunoprecipitate mTORC1 from the cell lysate using an antibody against an mTORC1 component (e.g., Raptor or mTOR).

  • Kinase Reaction: Incubate the immunoprecipitated mTORC1 with the test compound (this compound), a kinase substrate (e.g., recombinant 4E-BP1), and ATP in a suitable kinase buffer.

  • Detection: Terminate the reaction and detect the phosphorylation of the substrate using methods such as Western blotting with a phospho-specific antibody or an ELISA-based assay.

  • Data Analysis: Quantify the level of substrate phosphorylation in the presence of different concentrations of the inhibitor to determine the IC50 value.

Immunosuppressive Activity: Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard in vitro method to assess the immunosuppressive potential of a compound by measuring the proliferation of T cells in response to allogeneic stimulation.

MLR_Assay Start Start: Isolate PBMCs from two donors Inactivation Inactivate Stimulator PBMCs (Irradiation or Mitomycin C) Start->Inactivation CoCulture Co-culture Responder and Stimulator PBMCs with This compound Start->CoCulture Inactivation->CoCulture Proliferation Measure T-cell Proliferation (e.g., [3H]-thymidine incorporation, CFSE dilution) CoCulture->Proliferation End End: Determine IC50 Proliferation->End

Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two genetically different donors.

  • Stimulator Cell Inactivation: Inactivate the PBMCs from one donor (stimulator cells) to prevent their proliferation, typically using irradiation or mitomycin C treatment.

  • Co-culture: Co-culture the responder PBMCs with the inactivated stimulator PBMCs in the presence of varying concentrations of this compound.

  • Proliferation Measurement: After a suitable incubation period (typically 5-7 days), assess T-cell proliferation using methods such as [3H]-thymidine incorporation, which measures DNA synthesis, or CFSE dye dilution, which is analyzed by flow cytometry.[6][7]

  • Data Analysis: Calculate the concentration of the compound that inhibits T-cell proliferation by 50% (IC50) to quantify its immunosuppressive activity.

Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) according to established protocols (e.g., CLSI guidelines).[8][9]

  • Drug Dilution: Prepare serial dilutions of this compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific fungal strain.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density.[10]

Anti-Tumor Activity: Cell Viability/Cytotoxicity Assay

This assay evaluates the effect of a compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed a cancer cell line of interest into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or MTS assay, which measures mitochondrial activity, or a cell counting method.[2]

  • Data Analysis: Plot cell viability against the compound concentration to determine the IC50 value, representing the concentration that inhibits cell growth by 50%.[11]

Conclusion

This compound is a biologically active metabolite of rapamycin that mirrors its immunosuppressive, antifungal, and anti-tumor properties, albeit at a reduced potency. While its role in the overall pharmacological profile of rapamycin is acknowledged, a detailed quantitative understanding of its specific activities is hampered by a lack of comprehensive, publicly available data. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological and pharmacological characteristics of this compound, which will be essential for a more complete understanding of rapamycin's in vivo effects and for the potential development of new therapeutic agents based on this scaffold. Further research is warranted to elucidate the precise comparative potencies and to explore any unique pharmacological properties of this significant rapamycin derivative.

References

7-O-Demethyl Rapamycin: An In-depth Technical Guide to mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

7-O-Demethyl Rapamycin (B549165) is a macrolide compound and a derivative of rapamycin, a well-established inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Like its parent compound, 7-O-Demethyl Rapamycin is known to possess immunosuppressive, antifungal, and anti-tumor properties.[1][3] The primary mechanism of action for rapamycin and its analogs is the inhibition of the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival. This guide provides a detailed exploration of the mTOR pathway, the role of this compound as an inhibitor, and generalized protocols for assessing its activity.

Chemical Properties of this compound

PropertyValue
Chemical Formula C50H77NO13
Molecular Weight 900.15 g/mol
CAS Number 151519-50-5
Synonyms 7-O-Desmethyl Rapamycin, 7-O-Demethyl Sirolimus, Novolimus

The mTOR Signaling Pathway and Inhibition by Rapamycin Analogs

The mTOR protein is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2. These complexes are pivotal in integrating signals from growth factors, nutrients, and cellular energy status to regulate various cellular processes.

mTORC1 is acutely sensitive to rapamycin and its analogs. It is a master regulator of protein synthesis and cell growth, primarily through the phosphorylation of two key downstream effectors:

  • p70 S6 Kinase (p70S6K): Phosphorylation of p70S6K leads to an increase in ribosome biogenesis and the translation of mRNAs that encode for ribosomal proteins and elongation factors.[4]

  • eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): When phosphorylated by mTORC1, 4E-BP1 releases the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of key mRNAs involved in cell growth and proliferation.[4]

mTORC2 is generally considered rapamycin-insensitive, although long-term exposure can affect its assembly and function in some cell types.[5] It plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.

The inhibitory action of rapamycin and its derivatives, including this compound, is initiated by the formation of a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This drug-protein complex then allosterically binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to the inhibition of its kinase activity.[2] Structural studies on rapamycin analogs with modifications at the C-7 position suggest that this part of the molecule is situated at the interface between FKBP12 and mTOR (FRAP) in the ternary complex and can influence biological activity.[6] This indicates that the demethylation at the 7-O position in this compound likely impacts its interaction with the mTORC1 complex.

mTOR_Pathway_Inhibition Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy S6 Ribosomal Protein S6 p70S6K->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E eIF4E FourEBP1->eIF4E eIF4E->Protein_Synthesis Rapa_d This compound FKBP12 FKBP12 Rapa_d->FKBP12 Complex [this compound - FKBP12] FKBP12->Complex Complex->mTORC1

Caption: Inhibition of the mTORC1 signaling pathway by this compound.

Experimental Protocols for Assessing mTOR Inhibition

The following sections detail generalized experimental procedures that can be adapted to evaluate the inhibitory effects of compounds like this compound on the mTOR pathway.

Western Blotting for Downstream mTORC1 Substrates

This protocol outlines the detection of phosphorylated p70S6K and 4E-BP1, key indicators of mTORC1 activity.

4.1.1 Materials

  • Cell line of interest (e.g., cancer cell line with active mTOR signaling)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

4.1.2 Procedure

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow start Start cell_culture Cell Seeding and Treatment (with this compound) start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p70S6K) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: A generalized workflow for Western blot analysis of mTORC1 signaling.

In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of mTORC1 in the presence of an inhibitor.

4.2.1 Materials

  • Active mTORC1 enzyme

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., recombinant p70S6K or 4E-BP1)

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

4.2.2 Procedure

  • Reaction Setup: In a multi-well plate, combine the mTORC1 enzyme, substrate, and varying concentrations of this compound in the kinase assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of mTOR inhibition on cell viability and growth.

4.3.1 Materials

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • Reagent for measuring cell viability (e.g., MTT, WST-1, or CellTiter-Glo®)

4.3.2 Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: After cell adherence, add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for a desired period (e.g., 48-72 hours).

  • Viability Measurement: Add the viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound, as a close derivative of rapamycin, is presumed to inhibit the mTORC1 pathway through a similar mechanism of action. While specific data on its potency and cellular effects are lacking in the current body of scientific literature, the established methodologies for studying mTOR inhibitors provide a clear framework for its characterization. Further research is necessary to quantify the inhibitory activity of this compound and to compare its efficacy directly with that of rapamycin and other rapalogs. Such studies will be crucial in determining its potential as a therapeutic agent for diseases driven by dysregulated mTOR signaling.

References

7-O-Demethyl Rapamycin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Demethyl Rapamycin (B549165), a key metabolite and derivative of the macrolide immunosuppressant Rapamycin (also known as Sirolimus), has garnered significant interest within the scientific community. Possessing antifungal, immunosuppressive, and anti-tumor properties, this rapalog serves as a critical subject of study for understanding the nuanced activity of mTOR inhibitors.[1][2] This technical guide provides an in-depth overview of the discovery of 7-O-Demethyl Rapamycin, detailed methodologies for its synthesis, and a comprehensive examination of its role within the mTOR signaling pathway. Quantitative data for the parent compound, Rapamycin, is presented to offer a comparative context for the biological activity of its derivatives.

Discovery and Biological Significance

Rapamycin was first discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus, isolated from a soil sample from Easter Island (Rapa Nui).[3] Subsequent research revealed its potent immunosuppressive and anti-proliferative activities, which are primarily mediated through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[4]

This compound is a naturally occurring or synthetically derived analog of Rapamycin. It is recognized as an impurity in Rapamycin production and also as a metabolite.[5] Like its parent compound, this compound exhibits biological activity, including immunosuppressive and tumor cell growth-inhibiting properties.[2][6] Its mechanism of action is understood to be the same as Rapamycin: it first binds to the immunophilin FKBP12, and this complex then allosterically inhibits mTOR Complex 1 (mTORC1).

Quantitative Analysis of mTOR Inhibition

Cell LineIC50 of RapamycinReference
HEK293~0.1 nM--INVALID-LINK--
T98G (Glioblastoma)2 nM--INVALID-LINK--
U87-MG (Glioblastoma)1 µM--INVALID-LINK--
U373-MG (Glioblastoma)>25 µM--INVALID-LINK--
MDA-MB-231 (Breast Cancer)7.39 ± 0.61 µM (72h)--INVALID-LINK--
MCF-7 (Breast Cancer)Varies by sub-line--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: biosynthetic methods and chemical synthesis.

Biosynthesis via Fermentation

A patented method describes the preparation of 7-O-demethylated rapamycin through fermentation using Actinoplanes species. This approach offers a direct route to the desired compound with high purity and yield.

Experimental Protocol: Fermentation of Actinoplanes for this compound Production [1]

  • Strain and Culture Conditions:

    • Production Strain: Actinoplanes sp.

    • Incline Medium: Yeast powder 10g/L, corn starch 10g/L, glucose 10g/L, agar (B569324) powder 20g/L, calcium carbonate 1g/L.

    • Primary Seed Medium: Cottonseed protein powder 20g/L, glucose 10g/L, corn steep liquor powder 6g/L, peanut protein powder 4g/L, cornstarch 10g/L, calcium carbonate 1g/L.

    • Secondary Seed Medium: Cottonseed protein powder 20g/L, glucose 10g/L, corn steep liquor dry powder 6g/L, peanut protein powder 4g/L, corn starch 10g/L, antifoam agent 1%, calcium carbonate 1g/L.

    • Fermentation Medium: Cottonseed protein powder 20g/L, peanut protein powder 4g/L, dextrin (B1630399) 10g/L, glycerin 80g/L, corn steep liquor powder 6g/L, yeast extract 10g/L, L-leucine 4g/L, piperidine-2-carboxylic acid 30g/L, KH2PO4 1g/L, antifoam agent 1.9g/L, MgSO4·7H2O.

  • Fermentation Process:

    • Inoculate the primary seed medium with a culture from the incline medium and incubate with shaking.

    • Transfer the primary seed culture to the secondary seed medium and continue incubation.

    • Inoculate the fermentation medium with the secondary seed culture.

    • Conduct the fermentation in a shake flask or fermentation tank, controlling parameters such as temperature, pH, and aeration. The addition of different cosolvents and amino acids at specific time points can enhance the directional synthesis of 7-O-demethylated rapamycin.

  • Extraction and Purification:

    • After fermentation, separate the mycelia from the broth by centrifugation.

    • Extract the mycelia with a suitable organic solvent (e.g., methanol, ethyl acetate).

    • Concentrate the extract and purify this compound using chromatographic techniques (e.g., silica (B1680970) gel column chromatography).

Chemical Synthesis

While a direct, one-step chemical synthesis for the selective 7-O-demethylation of Rapamycin is not extensively detailed in the literature, the principles of total synthesis of Rapamycin and its analogs provide a framework for its chemical production. The total synthesis of Rapamycin is a complex, multi-step process. Key strategies often involve the synthesis of two or three key fragments which are then coupled and cyclized to form the macrolide core.

Conceptual Workflow for Chemical Synthesis:

G cluster_0 Fragment Synthesis Fragment A Fragment A Coupling Reactions Coupling Reactions Fragment A->Coupling Reactions Fragment B Fragment B Fragment B->Coupling Reactions Fragment C Fragment C Fragment C->Coupling Reactions Macrocyclization Macrocyclization Coupling Reactions->Macrocyclization Post-Macrocyclization Modifications Post-Macrocyclization Modifications Macrocyclization->Post-Macrocyclization Modifications Final Product This compound Post-Macrocyclization Modifications->Final Product mTOR_Pathway Amino Acids Amino Acids Rag GTPases Rag GTPases Amino Acids->Rag GTPases Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) AMPK AMPK Low Energy (High AMP/ATP)->AMPK Akt Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Rag GTPases->mTORC1 AMPK->TSC1/2 4E-BP1 4E-BP1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis |--- ULK1 ULK1 Autophagy Autophagy ULK1->Autophagy |--- Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->4E-BP1 mTORC1->ULK1 S6K1 S6K1 mTORC1->S6K1 This compound + FKBP12 This compound + FKBP12 This compound + FKBP12->mTORC1 S6K1->Protein Synthesis Protein Synthesis->Cell Growth & Proliferation

References

7-O-Demethyl Rapamycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Demethyl Rapamycin (B549165), also known as 7-O-Demethyl Sirolimus or Novolimus, is a macrolide compound and a derivative of Rapamycin (Sirolimus).[1][2] It is a known metabolite of Rapamycin and has garnered interest for its potential immunosuppressive, antifungal, and antiproliferative properties.[1][2][3] This technical guide provides a comprehensive overview of 7-O-Demethyl Rapamycin, focusing on its mechanism of action, chemical properties, and relevant experimental protocols to facilitate further research and drug development efforts.

Similar to its parent compound, this compound is under investigation for applications in preventing organ transplant rejection and in cancer therapy due to its ability to inhibit cell growth.[1]

Chemical and Physical Properties

This compound is structurally similar to Rapamycin, with the key difference being the absence of a methyl group at the 7-O position. This modification can influence its biological activity and pharmacokinetic profile.

PropertyValueReference
CAS Number 151519-50-5[2]
Molecular Formula C₅₀H₇₇NO₁₃[2]
Molecular Weight 900.15 g/mol [2]
Appearance White to Pale Yellow Solid
Storage Store at -80°C[2]

Mechanism of Action: mTOR Pathway Inhibition

The primary mechanism of action of this compound involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][4] The inhibition is not direct but is mediated through the formation of a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1]

The this compound-FKBP12 complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This binding event allosterically inhibits mTORC1 activity, preventing the phosphorylation of its downstream substrates, including p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][5] The inhibition of these downstream effectors leads to a reduction in protein synthesis and ultimately arrests the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[6]

mTOR_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP Rheb-GDP -> Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E_BP1 4E-BP1 mTORC1->4E_BP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis 4E_BP1->Protein_Synthesis FKBP12 FKBP12 Complex This compound -FKBP12 Complex FKBP12->Complex 7_O_Demethyl_Rapamycin 7-O-Demethyl Rapamycin 7_O_Demethyl_Rapamycin->Complex Complex->mTORC1

Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

Specific quantitative data for this compound, such as IC₅₀ values for antiproliferative activity against various cell lines and its binding affinity (Kᵢ or Kₑ) for FKBP12, are not extensively reported in publicly available literature. The primary characterization of this compound has been as a metabolite of Sirolimus (Rapamycin). Pharmacokinetic studies of Sirolimus have identified this compound in blood samples, but have not detailed its specific pharmacokinetic parameters.[4][7]

For comparative context, Rapamycin has been shown to have IC₅₀ values in the low micromolar range for antiproliferative effects in various cancer cell lines. For example, in the Ca9-22 oral cancer cell line, the IC₅₀ value for Rapamycin was approximately 15 µM.[8] In Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, Rapamycin induced concentration-dependent antiproliferative effects with IC₅₀ values ranging from 5 to 20 µM.[5] The binding affinity of the FKBP12-rapamycin complex to the FRB domain of mTOR is in the low nanomolar range.[9]

Further research is required to establish a detailed quantitative profile for this compound to allow for a direct comparison with Rapamycin and other mTOR inhibitors.

Synthesis and Isolation

This compound can be produced through fermentation processes. A patented method describes the use of Actinoplanes species as the starting strains. The biosynthesis of 7-O-demethylated rapamycin is achieved through shake flask or fermentation tank fermentation by the addition of different types of cosolvents and specific amino acids at different time points during the fermentation process. This method is reported to have a short fermentation period and result in high purity and yield.[3]

Fermentation Media Composition Example: [3]

  • Incline Medium: Yeast powder 10g/L, corn starch 10g/L, glucose 10g/L, agar (B569324) powder 20g/L, calcium carbonate 1g/L.

  • Primary Seed Medium: Cottonseed protein powder 20g/L, glucose 10g/L, corn steep liquor powder 6g/L, peanut protein powder 4g/L, cornstarch 10g/L, calcium carbonate 1g/L.

  • Secondary Seed Medium: Cottonseed protein powder 20g/L, glucose 10g/L, corn steep liquor dry powder 6g/L, peanut protein powder 4g/L, corn starch 10g/L, bubble enemy DF-104 1%, calcium carbonate 1g/L.

Following fermentation, purification would typically involve extraction and chromatographic techniques to isolate this compound from the fermentation broth and other metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro mTOR Kinase Assay

This protocol is for determining the direct inhibitory effect of a compound on mTORC1 kinase activity.

Materials:

  • Purified active mTORC1 complex

  • Recombinant, inactive p70S6K as a substrate

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP, [γ-³²P]ATP

  • This compound (or other inhibitors) dissolved in DMSO

  • Phosphocellulose paper

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a microcentrifuge tube, combine the purified mTORC1, inactive p70S6K, and the diluted inhibitor or DMSO (vehicle control).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of approximately 50-100 µM.

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of mTORC1 inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

mTOR_Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents: mTORC1, p70S6K, ATP, Inhibitor Dilutions Incubate Pre-incubate mTORC1, p70S6K, and Inhibitor Prepare_Reagents->Incubate Start_Reaction Initiate Kinase Reaction with [γ-³²P]ATP Incubate->Start_Reaction Incubate_30C Incubate at 30°C Start_Reaction->Incubate_30C Stop_Reaction Stop Reaction by Spotting on Paper Incubate_30C->Stop_Reaction Wash Wash Paper to Remove Unincorporated ATP Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counter) Wash->Quantify Analyze Calculate % Inhibition and IC₅₀ Quantify->Analyze

Figure 2: General workflow for an in vitro mTOR kinase assay.

Cell Proliferation Assay (CCK-8)

This assay measures the antiproliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound or DMSO (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until the color of the medium changes.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

FKBP12 Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of this compound to its direct target, FKBP12.

Materials:

  • Recombinant human FKBP12 protein

  • Fluorescently labeled FKBP12 ligand (e.g., a fluorescent derivative of FK506)

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • This compound

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In the wells of the 384-well plate, add the fluorescently labeled FKBP12 ligand at a fixed concentration.

  • Add the serially diluted this compound or buffer (control).

  • Add the FKBP12 protein to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • As this compound displaces the fluorescent ligand from FKBP12, the fluorescence polarization will decrease.

  • Plot the change in fluorescence polarization against the concentration of this compound to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.

Conclusion

This compound is a promising derivative of Rapamycin that warrants further investigation. Its mechanism of action through mTOR inhibition suggests potential therapeutic applications in immunosuppression and oncology. However, a significant gap exists in the publicly available quantitative data regarding its biological activity and pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for researchers to systematically characterize this compound and elucidate its full therapeutic potential. Further comparative studies against Rapamycin are crucial to understand the impact of the 7-O-demethylation on its efficacy and safety profile.

References

7-O-Demethyl Rapamycin and FKBP12 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), a macrolide lactone, is a potent immunosuppressant and an inhibitor of the mechanistic Target of Rapamycin (mTOR). Its biological activity is initiated by the formation of a high-affinity complex with the 12-kDa FK506-binding protein (FKBP12). This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1) and the subsequent modulation of downstream signaling pathways that govern cell growth, proliferation, and survival. 7-O-Demethyl rapamycin, also known as Novolimus, is a key metabolite and impurity of rapamycin. Understanding its interaction with FKBP12 is crucial for comprehending its pharmacological profile and potential off-target effects. This technical guide provides an in-depth overview of the binding of this compound to FKBP12, the downstream signaling consequences, and detailed experimental protocols for characterizing this interaction.

The Binding Interaction of this compound and FKBP12

The binding of rapamycin and its analogs to FKBP12 is characterized by high affinity and specificity. Structure-activity relationship studies have revealed that the core macrolide structure of rapamycin is essential for this interaction. Modifications at various positions on the rapamycin molecule can influence its binding affinity and subsequent biological activity.

Research into rapamycin analogs has shown that modifications at the C-7 position, including demethylation, do not significantly impair the compound's high affinity for FKBP12.[1] The C-7 methoxy (B1213986) group is considered part of the "effector domain" of rapamycin, which is involved in the interaction with FRAP (mTOR), rather than the "binding domain" that interacts with FKBP12.[1] This suggests that this compound retains a high affinity for FKBP12, comparable to that of the parent compound, rapamycin.

CompoundBinding ParameterValueMethodReference
Rapamycin IC500.057 µMFluorescence Polarization Competition Assay[2]
FK506 IC500.22 µMFluorescence Polarization Competition Assay[2]
Synthetic Ligand (SLF) IC502.6 µMFluorescence Polarization Competition Assay[2]
Various Rapalogs IC505–37 µMFluorescence Polarization Competition Assay[2]

Downstream Signaling Pathway

The formation of the this compound-FKBP12 complex is the initiating step in the inhibition of the mTOR signaling pathway. This pathway is a central regulator of cellular metabolism, growth, and proliferation in response to growth factors, nutrients, and energy levels.

The binding of the this compound-FKBP12 complex to the FRB domain of mTOR leads to the inhibition of mTORC1. This inhibition disrupts the phosphorylation of key downstream effectors, including the p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these substrates results in the suppression of protein synthesis and arrests the cell cycle in the G1 phase.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis FKBP12 FKBP12 Complex This compound FKBP12 Complex FKBP12->Complex 7_O_Demethyl_Rapamycin 7-O-Demethyl Rapamycin 7_O_Demethyl_Rapamycin->Complex Complex->mTORC1

Figure 1. mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Characterizing the binding of this compound to FKBP12 is essential for a comprehensive understanding of its biological activity. A variety of biophysical techniques can be employed for this purpose. Below is a detailed protocol for a Fluorescence Polarization (FP) competition assay, a robust and widely used method for quantifying protein-ligand interactions.[2]

Fluorescence Polarization Competition Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a protein. In a competition format, an unlabeled compound (this compound) competes with a fluorescently labeled ligand for binding to FKBP12, leading to a decrease in fluorescence polarization.

Materials:

  • Recombinant human FKBP12

  • Fluorescently labeled FKBP12 ligand (e.g., fluorescein-labeled SLF)

  • This compound

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant FKBP12 in assay buffer.

    • Prepare a stock solution of the fluorescently labeled ligand in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer, covering a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup:

    • Add a fixed concentration of FKBP12 to each well of the microplate. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Add the serially diluted this compound to the wells.

    • Add a fixed concentration of the fluorescently labeled ligand to all wells. The concentration should be close to its Kd for FKBP12 to ensure a sensitive assay.

    • Include control wells:

      • No inhibitor control: FKBP12 and fluorescent ligand only.

      • No protein control: Fluorescent ligand only.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The fluorescence polarization data is plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the binding of the fluorescent ligand.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent ligand.

FP_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - FKBP12 - Fluorescent Ligand - this compound Start->Reagent_Prep Plate_Setup Set up 384-well Plate: - Add FKBP12 - Add this compound (serial dilution) - Add Fluorescent Ligand Reagent_Prep->Plate_Setup Incubation Incubate at Room Temperature (e.g., 60 min) Plate_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Analysis Data Analysis: - Plot FP vs. [Inhibitor] - Determine IC50 - Calculate Ki Measurement->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental Workflow for the Fluorescence Polarization Competition Assay.

Conclusion

References

7-O-Demethyl Rapamycin: A Technical Overview of Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Demethyl rapamycin (B549165) is a derivative of the well-known macrolide, rapamycin. Like its parent compound, 7-O-Demethyl rapamycin is recognized for its antifungal and immunosuppressive properties.[1] While the antifungal activities of rapamycin and several of its analogs have been documented, specific quantitative data on the antifungal potency of this compound remains limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known antifungal properties of rapamycin and its derivatives, offering a framework for understanding and potentially evaluating this compound as an antifungal agent.

Comparative Antifungal Activity

The following table summarizes the antifungal activity of rapamycin and some of its other derivatives against various fungal strains. This data is presented as a reference to underscore the general antifungal spectrum of this class of compounds.

CompoundFungal StrainMIC (µg/mL) in Liquid Medium
RapamycinCandida albicansNot specified, but more active than derivatives
Saccharomyces cerevisiaeNot specified, but more active than derivatives
Fusarium oxysporumNot specified, but more active than derivatives
ProlylrapamycinCandida albicansLess active than rapamycin
Saccharomyces cerevisiaeLess active than rapamycin
Fusarium oxysporumLess active than rapamycin
32-DesmethylrapamycinCandida albicansLess active than rapamycin
Saccharomyces cerevisiaeLess active than rapamycin
Fusarium oxysporumLess active than rapamycin
32-DesmethoxyrapamycinCandida albicansLess active than rapamycin
Saccharomyces cerevisiaeLess active than rapamycin
Fusarium oxysporumLess active than rapamycin
Amphotericin BCandida albicansLess active than all tested rapamycins
Saccharomyces cerevisiaeLess active than all tested rapamycins
Fusarium oxysporumLess active than all tested rapamycins

Data adapted from a study comparing rapamycin and its derivatives. The study concluded that rapamycin is the most active antifungal agent among the compounds examined.[2][3]

Mechanism of Action: The TOR Signaling Pathway

The primary mechanism of antifungal action for rapamycin and its analogs is the inhibition of the Target of Rapamycin (TOR) signaling pathway.[3][4][5] This pathway is highly conserved in eukaryotes and plays a central role in regulating cell growth, proliferation, and metabolism in response to nutrient availability and environmental stress.[5]

In fungi, the process begins with rapamycin binding to the immunophilin FKBP12 (FK506-Binding Protein 12). This complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of the TOR kinase, leading to the inhibition of TOR Complex 1 (TORC1).[4] The inhibition of TORC1 mimics a state of nutrient starvation, leading to the arrest of cell growth and proliferation.[6]

TOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell Nutrients Nutrients Nutrient_Transporters Nutrient Transporters Nutrients->Nutrient_Transporters TORC1_Complex TORC1 Complex (Active) Nutrient_Transporters->TORC1_Complex Activates Cell_Growth Cell Growth & Proliferation TORC1_Complex->Cell_Growth Promotes Autophagy Autophagy TORC1_Complex->Autophagy Inhibits Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->TORC1_Complex Inhibits Rapamycin 7-O-Demethyl Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->Rapamycin_FKBP12

Fungal TOR Signaling Pathway and Inhibition by Rapamycin Derivatives.

Experimental Protocols: Antifungal Susceptibility Testing

A standardized method to determine the in vitro antifungal activity of compounds like this compound is the broth microdilution assay. The following protocol is a generalized procedure based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal isolate.

Materials:

  • This compound (stock solution of known concentration)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Spectrophotometer or microplate reader

  • Sterile water or saline

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium to obtain a pure culture.

    • Prepare a fungal suspension in sterile saline, adjusting the concentration to a standard (e.g., 0.5 McFarland standard).

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The concentration range should be chosen to likely encompass the MIC.

    • Include a positive control well (fungal inoculum without the drug) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the microtiter plate at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection or by using a microplate reader to measure absorbance (e.g., at 490 nm).

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the positive control.

Experimental_Workflow Start Start Inoculum_Prep 1. Fungal Inoculum Preparation Start->Inoculum_Prep Drug_Dilution 2. Serial Dilution of This compound Inoculum_Prep->Drug_Dilution Inoculation 3. Inoculation of Microtiter Plate Drug_Dilution->Inoculation Incubation 4. Incubation Inoculation->Incubation MIC_Determination 5. MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination End End MIC_Determination->End

Generalized Workflow for Antifungal Susceptibility Testing.

Conclusion

This compound is a rapamycin derivative with acknowledged antifungal activity. While specific data on its antifungal potency is not extensively available, its mechanism of action is presumed to be consistent with that of rapamycin, involving the inhibition of the fungal TOR signaling pathway. The provided comparative data for other rapamycin derivatives and the detailed experimental protocol for antifungal susceptibility testing offer a solid foundation for researchers and drug development professionals to further investigate and characterize the antifungal properties of this compound. Further studies are warranted to establish a comprehensive antifungal profile for this compound.

References

The Immunosuppressant Effects of 7-O-Demethyl Rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Demethyl Rapamycin (B549165), a primary metabolite of the potent immunosuppressant Rapamycin (also known as Sirolimus), is an important molecule in the study of immunosuppressive drug action and metabolism. While extensive research has been conducted on Rapamycin, specific quantitative data on the immunosuppressive potency of its 7-O-demethylated form remains limited in publicly available literature. This technical guide synthesizes the current understanding of the presumed mechanism of action of 7-O-Demethyl Rapamycin based on the well-established pharmacology of its parent compound. It details the core signaling pathways involved, provides standardized experimental protocols for assessing immunosuppressive activity, and presents the structure-activity relationship insights that help in understanding its function. This document is intended to serve as a foundational resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy, particularly in preventing organ transplant rejection.[1] Its clinical efficacy is attributed to its potent inhibition of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[1] Following administration, Rapamycin is metabolized in the liver, primarily by cytochrome P450 enzymes, into several derivatives, with this compound being a significant metabolite. Understanding the biological activity of these metabolites is critical for a comprehensive grasp of Rapamycin's overall therapeutic and toxicological profile. This guide focuses on the immunosuppressive effects of this compound, providing a technical overview for the scientific community.

Presumed Mechanism of Action: Inhibition of the mTOR Signaling Pathway

The immunosuppressive effects of this compound are presumed to mirror those of its parent compound, Rapamycin, by targeting the mTOR signaling pathway. This pathway is a central regulator of lymphocyte activation and proliferation.

The mechanism involves the formation of a gain-of-function complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[2]

Inhibition of mTORC1 disrupts downstream signaling cascades essential for cell cycle progression, leading to a G1 phase arrest in T-lymphocytes.[3] This blockage of T-cell proliferation is a key element of its immunosuppressive action. By halting the clonal expansion of T-cells in response to alloantigens, this compound is expected to prevent the rejection of foreign tissues.

Signaling Pathway Diagram

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., IL-2) Receptor Cytokine Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Proliferation Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits 7_O_Demethyl_Rapamycin 7-O-Demethyl Rapamycin FKBP12 FKBP12 7_O_Demethyl_Rapamycin->FKBP12 Complex Drug-FKBP12 Complex 7_O_Demethyl_Rapamycin->Complex FKBP12->Complex Complex->mTORC1 Inhibits Complex->Cell_Cycle_Arrest

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data on Immunosuppressive Effects

For comparative purposes, the IC50 of the parent compound, Rapamycin, for inhibiting T-cell proliferation is typically in the low nanomolar range.

Table 1: Comparative Immunosuppressive Activity Data (Hypothetical)

CompoundAssayTarget CellsIC50 (nM)Reference
RapamycinMixed Lymphocyte ReactionHuman PBMCs0.1 - 10[4]
RapamycinT-Cell Proliferation (IL-2 stimulated)Murine T-cells~1[4]
This compoundMixed Lymphocyte ReactionHuman PBMCsData Not Available-
This compoundT-Cell Proliferation (IL-2 stimulated)Murine T-cellsData Not Available-

Note: The table above is for illustrative purposes and highlights the lack of specific data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the immunosuppressive effects of compounds like Rapamycin and its analogs. These protocols can be adapted for the evaluation of this compound.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a standard in vitro assay to assess the cell-mediated immune response, mimicking the initial stages of allograft rejection.[5]

Objective: To determine the inhibitory effect of this compound on T-cell proliferation induced by allogeneic stimulation.

Methodology:

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation. These will serve as responder and stimulator cells.

  • Stimulator Cell Inactivation:

    • Treat the stimulator PBMCs with Mitomycin C (50 µg/mL) or irradiation (3000 rads) to prevent their proliferation while maintaining their antigen-presenting capabilities.

  • Co-culture Setup:

    • In a 96-well round-bottom plate, co-culture responder PBMCs (1 x 10^5 cells/well) with an equal number of inactivated stimulator PBMCs.

    • Add varying concentrations of this compound (e.g., 0.01 nM to 1 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Rapamycin).

  • Incubation:

    • Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assessment:

    • During the final 18-24 hours of incubation, add [3H]-thymidine (1 µCi/well) to each well.

    • Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value, the concentration at which the compound inhibits 50% of the proliferative response.

T-Cell Proliferation Assay (Cytokine/Mitogen-induced)

This assay measures the ability of a compound to inhibit T-cell proliferation stimulated by a known mitogen or cytokine.

Objective: To quantify the inhibitory effect of this compound on T-cell proliferation.

Methodology:

  • Cell Preparation:

    • Isolate T-cells from PBMCs using negative selection magnetic beads.

  • Assay Setup:

    • Plate the purified T-cells (2 x 10^5 cells/well) in a 96-well flat-bottom plate.

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation:

    • Stimulate the T-cells with a mitogen such as Phytohemagglutinin (PHA; 1 µg/mL) or a cytokine like Interleukin-2 (IL-2; 20 U/mL).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Proliferation Measurement:

    • Assess proliferation using a colorimetric method such as the MTT assay or a fluorescence-based method like CyQUANT assay, or by [3H]-thymidine incorporation as described for the MLR.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_MLR Mixed Lymphocyte Reaction (MLR) cluster_TCell T-Cell Proliferation Assay cluster_Analysis Data Analysis PBMC_Isolation_MLR Isolate PBMCs (2 Donors) Stimulator_Inactivation Inactivate Stimulator PBMCs PBMC_Isolation_MLR->Stimulator_Inactivation Co_culture_MLR Co-culture Responder & Stimulator PBMCs with This compound Stimulator_Inactivation->Co_culture_MLR Incubation_MLR Incubate for 5 Days Co_culture_MLR->Incubation_MLR Thymidine_MLR Add [3H]-Thymidine Incubation_MLR->Thymidine_MLR Harvest_Measure_MLR Harvest & Measure Radioactivity Thymidine_MLR->Harvest_Measure_MLR Calculate_Inhibition Calculate % Inhibition Harvest_Measure_MLR->Calculate_Inhibition TCell_Isolation Isolate T-Cells Plating_TCell Plate T-Cells with This compound TCell_Isolation->Plating_TCell Stimulation Stimulate with PHA or IL-2 Plating_TCell->Stimulation Incubation_TCell Incubate for 72 Hours Stimulation->Incubation_TCell Proliferation_Assay Perform MTT or [3H]-Thymidine Assay Incubation_TCell->Proliferation_Assay Proliferation_Assay->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for assessing the immunosuppressive effects of this compound.

Structure-Activity Relationship (SAR)

The structure of Rapamycin is complex, featuring a large macrolide ring. The immunosuppressive activity is highly dependent on its ability to form the ternary complex with FKBP12 and mTOR. Modifications to the Rapamycin structure can significantly alter its biological activity.

Studies on Rapamycin analogs have shown that the C-7 methoxy (B1213986) group is part of the effector domain, which interacts with mTOR (referred to as FRAP in some literature).[3][7] While modifications at this position are tolerated for FKBP12 binding, they can have a wide range of effects on the ultimate immunosuppressive potency.[3][7] The removal of the methyl group at the 7-O position in this compound would likely alter the steric and electronic properties of this region, potentially affecting its interaction with mTOR within the ternary complex. This could lead to a change in its immunosuppressive activity compared to the parent Rapamycin molecule. However, without direct experimental data, the precise impact of this demethylation on potency remains speculative.

Conclusion

This compound, as a major metabolite of Rapamycin, is presumed to exert its immunosuppressant effects through the inhibition of the mTOR signaling pathway, a mechanism well-established for its parent compound. This leads to the arrest of T-lymphocyte proliferation, a critical step in the immune response to foreign antigens. While the theoretical framework for its action is robust, there is a notable absence of specific quantitative data on its immunosuppressive potency in the scientific literature. The experimental protocols detailed in this guide provide a clear path for researchers to undertake such investigations. Further studies are crucial to fully elucidate the immunosuppressive profile of this compound and its contribution to the overall clinical effects of Rapamycin. This will enable a more complete understanding of Rapamycin's pharmacology and may inform the development of future immunosuppressive agents.

References

The Anti-Proliferative Properties of 7-O-Demethyl Rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Demethyl Rapamycin (B549165), also known as Everolimus, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, and survival.[1] As a derivative of Rapamycin (Sirolimus), Everolimus exhibits significant anti-proliferative properties that have been extensively investigated and clinically applied in the treatment of various cancers and in preventing organ transplant rejection.[1][2] This technical guide provides an in-depth overview of the anti-proliferative effects of 7-O-Demethyl Rapamycin, detailing its mechanism of action, summarizing key quantitative data on its efficacy, and outlining standard experimental protocols for its evaluation.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

The primary mechanism by which this compound exerts its anti-proliferative effects is through the specific inhibition of the mTOR Complex 1 (mTORC1).[1][3] Everolimus first binds to the intracellular protein FKBP12 (FK506-binding protein 12).[1] This drug-protein complex then interacts with and allosterically inhibits mTORC1.[1]

mTORC1 is a central regulator of cell growth and proliferation, integrating signals from various upstream pathways, including the PI3K/AKT pathway, in response to growth factors and nutrients.[1][3] The inhibition of mTORC1 by the Everolimus-FKBP12 complex disrupts the phosphorylation of key downstream effectors, including:

  • Ribosomal protein S6 kinase (S6K): Inhibition of S6K phosphorylation leads to a decrease in protein synthesis, a critical process for cell growth and proliferation.[3]

  • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): By preventing the phosphorylation of 4E-BP1, Everolimus maintains its inhibition of the eukaryotic initiation factor 4E (eIF4E), further suppressing the translation of mRNAs essential for cell cycle progression.[3]

The downstream consequences of mTORC1 inhibition include:

  • Cell Cycle Arrest: By downregulating the expression of proteins like cyclin D1 and c-Myc, Everolimus can induce a G0/G1 phase cell cycle arrest, thereby halting cell proliferation.

  • Induction of Apoptosis: While its primary effect is cytostatic, Everolimus can also induce apoptosis (programmed cell death) in a variety of cancer cell lines.

  • Inhibition of Angiogenesis: Everolimus can impede the formation of new blood vessels, a process crucial for tumor growth and metastasis, by downregulating the expression of hypoxia-inducible factors (HIFs) and vascular endothelial growth factor (VEGF).[1]

The following diagram illustrates the mTOR signaling pathway and the point of inhibition by this compound.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Everolimus This compound (Everolimus) FKBP12 FKBP12 Everolimus->FKBP12 FKBP12->mTORC1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Figure 1. Simplified mTOR Signaling Pathway and Inhibition by this compound.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The IC50 values for Everolimus vary depending on the cancer cell line and the assay conditions.

Cell LineCancer TypeIC50 Value (nM)Reference
SCCOHT-CH-1Small Cell Carcinoma of the Ovary, Hypercalcemic Type20,450 ± 271[4]
COV434Small Cell Carcinoma of the Ovary, Hypercalcemic Type33,190 ± 436[4]
BT474Breast Cancer71[5]
Primary Breast Cancer CellsBreast Cancer156[5]
HUVEC (VEGF-induced)Endothelial Cells0.12[5]
HUVEC (bFGF-induced)Endothelial Cells0.8[5]
Caki-2 (168h exposure)Renal Cell Carcinoma0.8 ± 0.1[6]
786-O (168h exposure)Renal Cell Carcinoma2.0 ± 0.3[6]
MCF-7Breast CancerVaries by sub-line[7]

Note: IC50 values can vary significantly between studies due to differences in experimental protocols, including incubation time and the specific assay used.

Experimental Protocols for Assessing Anti-Proliferative Properties

A variety of in vitro assays are employed to evaluate the anti-proliferative effects of compounds like this compound. Below are detailed methodologies for three commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

The BrdU assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[1]

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][10] The incorporated BrdU can then be detected using a specific monoclonal antibody.[10]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation (e.g., 2-24 hours, depending on the cell line's doubling time).[10]

  • Fixation and Denaturation: Remove the labeling solution, and fix the cells. Denature the DNA to expose the incorporated BrdU.[11]

  • Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][12]

  • Substrate Addition and Detection: Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric signal using a microplate reader.[12]

  • Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation and determine the IC50 value of the compound.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry allows for the detailed analysis of cell cycle distribution within a cell population.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Culture cells in larger formats (e.g., 6-well plates) and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells to include any apoptotic cells.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the fluorescent dye with a laser and collect the emission signals.

  • Data Analysis: Generate DNA content histograms to visualize the cell cycle distribution. Quantify the percentage of cells in each phase (G0/G1, S, G2/M) to determine the effect of the compound on cell cycle progression.

The following diagram provides a general workflow for evaluating the anti-proliferative effects of a compound.

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well or 6-well plates) Start->Seeding Treatment Compound Treatment (this compound) Seeding->Treatment Assay_Choice Select Assay Treatment->Assay_Choice MTT MTT Assay Assay_Choice->MTT Viability BrdU BrdU Assay Assay_Choice->BrdU Proliferation Flow Cell Cycle Analysis (Flow Cytometry) Assay_Choice->Flow Cell Cycle Data_Acquisition Data Acquisition MTT->Data_Acquisition BrdU->Data_Acquisition Flow->Data_Acquisition Data_Analysis Data Analysis (IC50, % Inhibition, Cell Cycle Distribution) Data_Acquisition->Data_Analysis Conclusion Conclusion on Anti-Proliferative Effects Data_Analysis->Conclusion

Figure 2. General Experimental Workflow for Assessing Anti-Proliferative Effects.

Conclusion

This compound (Everolimus) is a well-characterized inhibitor of the mTOR pathway with potent anti-proliferative properties. Its ability to induce cell cycle arrest and, in some cases, apoptosis, makes it a valuable therapeutic agent in oncology and transplantation medicine. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Everolimus and other mTOR inhibitors in various cellular contexts. The quantitative data presented underscore its efficacy across a range of cancer cell lines, highlighting the importance of the mTOR pathway as a target for anti-cancer drug development.

References

Novolimus: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novolimus is a macrocyclic lactone and an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, survival, and angiogenesis. Dysregulation of the mTOR signaling pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Novolimus in cancer cells, detailing its molecular interactions, effects on signaling pathways, and consequences for cellular function. Quantitative data from preclinical studies on Novolimus and closely related rapalogs are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development.

Introduction

The mTOR signaling pathway is a central regulator of cellular metabolism and growth in response to environmental cues such as growth factors, nutrients, and energy status. mTOR forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Hyperactivation of the mTOR pathway, often due to mutations in upstream components like PI3K and AKT or loss of tumor suppressors like PTEN, is a hallmark of many cancers.

Novolimus, a derivative of sirolimus (rapamycin), belongs to a class of drugs known as rapalogs. These compounds act as allosteric inhibitors of mTORC1. This guide will elucidate the precise mechanism by which Novolimus exerts its anti-cancer effects.

Mechanism of Action

Novolimus exerts its therapeutic effects by specifically targeting and inhibiting the mTORC1 complex. This inhibition disrupts the downstream signaling cascade that is crucial for cancer cell growth and proliferation.

Molecular Interaction

Novolimus, like other rapalogs, first binds to the intracellular immunophilin FK506-binding protein 12 (FKBP12). The resulting Novolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This ternary complex formation allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream substrates.

The mTOR Signaling Pathway

The mTOR pathway is a complex network that integrates signals from various upstream pathways, most notably the PI3K/AKT pathway. Upon activation by growth factors, PI3K activates AKT, which in turn phosphorylates and inactivates the tuberous sclerosis complex (TSC1/2). The inactivation of TSC1/2 leads to the activation of the small GTPase Rheb, a potent activator of mTORC1.

Once active, mTORC1 phosphorylates several key downstream effectors, including:

  • Ribosomal protein S6 kinase 1 (S6K1): Phosphorylation of S6K1 promotes protein synthesis, cell growth, and proliferation.

  • Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 releases it from its inhibition of the eukaryotic translation initiation factor 4E (eIF4E), allowing for the translation of mRNAs that are essential for cell growth and proliferation.

By inhibiting mTORC1, Novolimus prevents the phosphorylation of S6K1 and 4E-BP1, leading to a downstream suppression of protein synthesis and, consequently, cell growth and proliferation.

Cellular Effects of Novolimus

The inhibition of the mTORC1 signaling cascade by Novolimus results in several key anti-cancer effects at the cellular level:

  • Inhibition of Cell Growth and Proliferation: By arresting protein synthesis, Novolimus effectively halts the increase in cell size and the machinery required for cell division.

  • Induction of Apoptosis: While the primary effect of mTORC1 inhibition is cytostatic, prolonged inhibition can lead to programmed cell death (apoptosis) in some cancer cell types. This can be a consequence of cellular stress due to the inability to synthesize essential proteins for survival.

  • Cell Cycle Arrest: mTORC1 signaling is linked to the progression of the cell cycle. Inhibition by Novolimus can lead to an arrest in the G1 phase of the cell cycle, preventing cells from entering the DNA synthesis (S) phase.[1][2]

  • Inhibition of Angiogenesis: mTORC1 can promote the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor for genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). By inhibiting mTORC1, Novolimus can reduce the production of these pro-angiogenic factors, thereby limiting tumor blood supply.[3]

Signaling Pathways and Experimental Workflows

Visual representations of the mTOR signaling pathway and a typical experimental workflow for assessing the effects of Novolimus are provided below.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 HIF1a HIF-1α mTORC1->HIF1a Novolimus Novolimus-FKBP12 Novolimus->mTORC1 Protein_Synthesis Protein Synthesis Cell Growth Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Angiogenesis Angiogenesis HIF1a->Angiogenesis

Caption: The mTOR Signaling Pathway and the inhibitory action of Novolimus.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Novolimus (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis treatment->western invivo In Vivo Tumor Model (Xenograft) treatment->invivo ic50 Determine IC50 viability->ic50 apop_rate Quantify Apoptosis Rate apoptosis->apop_rate pathway_analysis Analyze mTOR Pathway (p-mTOR, p-S6K1, p-4EBP1) western->pathway_analysis tumor_growth Monitor Tumor Growth invivo->tumor_growth

References

The Role of 7-O-Demethyl Rapamycin in Autophagy Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-O-Demethyl Rapamycin (7-O-DMR) is a derivative of the well-characterized macrolide Rapamycin.[1] Like its parent compound, 7-O-DMR exhibits immunosuppressant properties and inhibits tumor cell growth.[1] While direct, in-depth studies on the specific role of 7-O-DMR in autophagy induction are limited in publicly available literature, its structural similarity to Rapamycin strongly suggests a shared mechanism of action centered on the inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway. This guide provides a comprehensive overview of the presumed role of 7-O-DMR in autophagy induction, drawing heavily on the extensive research conducted on Rapamycin. The information presented herein, including signaling pathways, quantitative data, and experimental protocols, is primarily based on studies of Rapamycin and should be considered as a foundational framework for initiating research on 7-O-DMR.

Introduction to Autophagy and the mTOR Pathway

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with the lysosome to degrade its contents. The mTOR signaling pathway is a master regulator of cell growth, proliferation, and metabolism, and a key negative regulator of autophagy.[2] The mTOR kinase exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2. mTORC1 is the primary complex involved in the suppression of autophagy.

The Mechanism of Action: mTORC1 Inhibition

Rapamycin, and presumably 7-O-DMR, induces autophagy by inhibiting mTORC1. This action is not a direct inhibition of the mTOR kinase activity but rather an allosteric inhibition. The compound first binds to the intracellular protein FK506-binding protein 12 (FKBP12). The resulting FKBP12-drug complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.

Inhibition of mTORC1 initiates a signaling cascade that activates the autophagy machinery. A key step in this process is the activation of the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is composed of ULK1, ATG13, FIP200, and ATG101. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Upon mTORC1 inhibition by the 7-O-DMR-FKBP12 complex, the ULK1 complex is dephosphorylated and activated, triggering the downstream events of autophagosome formation.

Signaling Pathway Diagram

mTOR_Autophagy_Pathway cluster_input Inhibitory Input cluster_mTORC1 mTORC1 Complex cluster_ULK1 ULK1 Complex (Inactive) cluster_ULK1_active ULK1 Complex (Active) cluster_autophagy Autophagy Process 7_O_DMR This compound FKBP12 FKBP12 7_O_DMR->FKBP12 Binds to mTORC1 mTORC1 ULK1_inactive ULK1-P mTORC1->ULK1_inactive Phosphorylates (Inhibits) FKBP12->mTORC1 Complex inhibits ULK1_active ULK1 ULK1_inactive->ULK1_active Dephosphorylation ATG13_inactive ATG13-P ATG13_active ATG13 ATG13_inactive->ATG13_active Dephosphorylation Autophagosome Autophagosome Formation ULK1_active->Autophagosome ATG13_active->Autophagosome Autophagy Autophagy Induction Autophagosome->Autophagy

Caption: mTORC1 signaling pathway and its inhibition by this compound to induce autophagy.

Quantitative Data on mTOR Inhibition and Autophagy Induction (Based on Rapamycin)

ParameterCell LineValueReference
mTOR Inhibition IC50 HEK293~0.1 nM[3]
Raji>1000 nM[4]
Autophagy Induction Concentration Human Neuroblastoma Cells-[5]
Mouse Schwann Cells25 nM[6]
U87MG Glioblastoma Cells10 nM[7]
Human Bone Marrow MSCs500 nM[8]
LC3-II/LC3-I Ratio Increase A549 Lung Cancer Cells-[9]
U87MG Glioblastoma CellsSignificant increase at 10 nM[7]
p62 Degradation Mouse Schwann CellsDecrease observed with 25 nM[6]
U87MG Glioblastoma CellsSignificant decrease at 10 nM[7]

Key Experimental Protocols for Studying Autophagy Induction

The following are detailed methodologies for key experiments used to assess the induction of autophagy, based on protocols for Rapamycin that can be adapted for 7-O-DMR.

Western Blotting for LC3 Conversion and p62 Degradation

This is a cornerstone assay to monitor autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. The amount of LC3-II is correlated with the number of autophagosomes. p62/SQSTM1 is a protein that is selectively degraded by autophagy, so its levels decrease as autophagy is induced.

Protocol:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with desired concentrations of 7-O-DMR for various time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be run in parallel. For autophagic flux assessment, a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) can be added for the last 2-4 hours of treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to determine the LC3-II/LC3-I ratio and the relative levels of p62 normalized to the loading control.

Experimental Workflow Diagram

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment (7-O-DMR ± Baf A1) start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3, anti-p62, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis (LC3-II/I ratio, p62 levels) detection->analysis end End analysis->end

Caption: Workflow for assessing autophagy via Western Blotting.

Fluorescence Microscopy for LC3 Puncta Formation

This method allows for the visualization of autophagosome formation within cells. Cells are transfected with a fluorescently tagged LC3 (e.g., GFP-LC3). Upon autophagy induction, the diffuse cytoplasmic fluorescence of GFP-LC3 redistributes to distinct puncta, which represent autophagosomes.

Protocol:

  • Cell Transfection: Seed cells on glass coverslips in a 24-well plate. Transfect cells with a GFP-LC3 expression vector using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with 7-O-DMR as described for the Western blot protocol.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining (Optional): Nuclei can be counterstained with DAPI.

  • Imaging: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta per cell in treated cells compared to control cells indicates autophagy induction.

Conclusion and Future Directions

This compound is a promising compound for further investigation due to its structural similarity to the potent autophagy inducer, Rapamycin. The presumed mechanism of action via mTORC1 inhibition provides a solid foundation for designing experiments to elucidate its specific effects. However, it is crucial for future research to directly assess the efficacy and potency of 7-O-DMR in inducing autophagy. Key research questions to address include:

  • What is the IC50 of 7-O-DMR for mTORC1 inhibition in various cell lines?

  • How does the dose-response and time-course of autophagy induction by 7-O-DMR compare to that of Rapamycin?

  • Does the demethylation at the 7-O position alter the binding affinity for FKBP12 or the FKBP12-mTOR interaction?

  • What are the downstream functional consequences of 7-O-DMR-induced autophagy in different disease models?

Answering these questions will be pivotal in determining the potential of this compound as a modulator of autophagy for therapeutic applications.

References

An In-Depth Technical Guide to the Pharmacokinetics of 7-O-Demethyl Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), also known as sirolimus, is a macrolide compound with potent immunosuppressive and antiproliferative properties. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by extensive metabolism. A key metabolite in this biotransformation cascade is 7-O-Demethyl Rapamycin. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this specific metabolite, consolidating available data on its formation, distribution, and elimination. The information is intended to support further research and drug development efforts centered on rapamycin and its metabolic fate.

Metabolism and Formation of this compound

Rapamycin undergoes extensive metabolism primarily in the liver and to a lesser extent in the intestine. The principal enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP3A5.[1][2] This enzymatic process leads to the formation of a variety of metabolites through demethylation and hydroxylation.[1][3][4] this compound is one of the identified monodemethylated metabolites.[1][3]

While multiple demethylated and hydroxylated metabolites of rapamycin have been identified, quantitative data specifically detailing the pharmacokinetic profile of this compound remains limited in publicly available literature. Studies have successfully quantified the parent drug, rapamycin, and the collective pool of its metabolites; however, the individual concentration-time profiles for many of these metabolites, including this compound, are not yet fully characterized.

One study in healthy male volunteers who received a single oral dose of radiolabeled rapamycin found that the percentage of total sirolimus metabolites in whole blood ranged from 3%-10% at 1 hour to 6%-17% at 24 hours after administration.[3] Another in vitro study using human liver microsomes identified several metabolites, with 39-O-demethyl sirolimus and a degradation product, 34-hydroxy sirolimus, being the most abundant among the measured derivatives after incubation.[5] These findings suggest that while this compound is a known product of rapamycin metabolism, it may not be the most predominant metabolite.

Pharmacokinetic Data

Despite extensive searches of scientific literature, specific quantitative pharmacokinetic parameters for this compound (such as Cmax, Tmax, AUC, and elimination half-life) in humans have not been reported. The focus of most pharmacokinetic studies has been on the parent compound, rapamycin. The tables below summarize the available data on rapamycin's pharmacokinetics to provide context for the metabolic environment in which this compound is formed.

Table 1: Pharmacokinetic Parameters of Sirolimus (Rapamycin) in Healthy Adult Volunteers

ParameterValue (Mean ± SD)Reference
Tmax (Time to Peak Concentration) 1.3 ± 0.5 hours[3]
t1/2 (Elimination Half-Life) 60 ± 10 hours[3]
Blood-to-Plasma Ratio 142 ± 39[3]

Table 2: Relative Abundance of Sirolimus and its Metabolites

AnalyteRelative Abundance in Whole BloodTime PointReference
Sirolimus~65% of total radioactivity-[3]
Total Metabolites3% - 10% of total radioactivity1 hour post-dose[3]
Total Metabolites6% - 17% of total radioactivity24 hours post-dose[3]

Experimental Protocols

The study of rapamycin metabolism and the identification of its metabolites, including this compound, have relied on a combination of in vivo and in vitro experimental models.

In Vivo Human Studies
  • Study Design: Single-dose, open-label studies in healthy volunteers are commonly employed.

  • Dosing: Oral administration of a single dose of rapamycin (e.g., 40 mg of 14C-radiolabeled drug).[3]

  • Sample Collection: Serial blood samples are collected at various time points post-administration (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, and 144 hours).[3]

  • Analytical Method: Whole blood samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify rapamycin and its metabolites.[3]

In Vitro Human Liver Microsome Studies
  • Objective: To investigate the enzymatic kinetics of rapamycin metabolism in a controlled environment.

  • Methodology:

    • Incubation: Rapamycin is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system to initiate the metabolic process.[2]

    • Reaction Quenching: The metabolic reaction is stopped at various time points by adding a quenching solution, typically ice-cold acetonitrile.[2]

    • Sample Analysis: The quenched samples are then analyzed by LC-MS/MS to identify and quantify the parent drug and the formed metabolites.[2][5]

Signaling Pathways and Experimental Workflows

Rapamycin Metabolism Pathway

The metabolic conversion of rapamycin is a critical determinant of its overall exposure and pharmacological effect. The following diagram illustrates the central role of CYP3A4 in the formation of this compound.

Rapamycin Rapamycin CYP3A4 CYP3A4/5 (Liver, Intestine) Rapamycin->CYP3A4 Metabolism Metabolite This compound CYP3A4->Metabolite Other Other Metabolites (Hydroxylated, Demethylated) CYP3A4->Other Elimination Further Metabolism and Elimination Metabolite->Elimination Other->Elimination

Figure 1: Metabolic pathway of Rapamycin to this compound.
Experimental Workflow for In Vitro Metabolism Study

The workflow for assessing the in vitro metabolism of rapamycin is a standardized process designed to ensure reproducibility and accuracy of the results.

Start Start: Prepare Incubation Mixture (Rapamycin, Human Liver Microsomes) Incubate Incubate at 37°C with NADPH-regenerating system Start->Incubate Quench Quench Reaction at Specific Time Points Incubate->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Data Data Analysis: Quantify Parent and Metabolites Analyze->Data

Figure 2: Workflow for an in vitro metabolism study of Rapamycin.

Conclusion

This compound is a recognized metabolite of rapamycin, formed through the action of CYP3A4 enzymes. While its existence is well-documented, a detailed and quantitative pharmacokinetic profile for this specific metabolite is not yet available in the scientific literature. The majority of research has centered on the pharmacokinetics of the parent drug, sirolimus. Future studies employing sensitive and specific analytical methods are required to elucidate the concentration-time profile of this compound in humans. A thorough understanding of the pharmacokinetics of individual metabolites is crucial for a complete characterization of the disposition of rapamycin and for assessing their potential contribution to the overall clinical effect and variability in patient response. This knowledge will be invaluable for the continued optimization of rapamycin-based therapies.

References

The Impact of 7-O-Demethyl Rapamycin on Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of 7-O-Demethyl Rapamycin on protein synthesis. As a derivative of the well-characterized mTOR inhibitor, Rapamycin, this compound is presumed to exert its biological effects through a similar mechanism of action. This document outlines the molecular pathways affected by this class of compounds, presents quantitative data on the inhibition of protein synthesis from studies on its parent compound, Rapamycin, and provides detailed protocols for key experimental assays used to measure these effects. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology, immunology, and aging.

Introduction

This compound is a macrolide compound and a derivative of Rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a critical target in various therapeutic areas. Inhibition of mTOR signaling, particularly the mTOR Complex 1 (mTORC1), leads to a significant reduction in protein synthesis, a key process for cell growth and proliferation. This guide explores the molecular underpinnings of this inhibition and provides the necessary technical information for its investigation in a laboratory setting.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound, like Rapamycin, is understood to function by forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[1][2]

mTORC1 controls protein synthesis through two primary downstream effectors: the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1).[3][4][5][6]

  • S6K1 Phosphorylation: Activated mTORC1 phosphorylates and activates S6K1. S6K1, in turn, phosphorylates several targets involved in translation, including the ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs, such as those encoding ribosomal proteins and translation factors. Inhibition of mTORC1 by the this compound-FKBP12 complex prevents the phosphorylation and activation of S6K1, leading to a decrease in the translation of these key components of the protein synthesis machinery.[3][7]

  • 4E-BP1 Phosphorylation: mTORC1 phosphorylates 4E-BP1, causing its dissociation from the cap-binding protein eIF4E. The release of eIF4E allows it to bind to eIF4G and form the eIF4F complex, which is essential for the initiation of cap-dependent translation. When mTORC1 is inhibited, 4E-BP1 remains hypophosphorylated and bound to eIF4E, preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation.[3][7][8]

The dual inhibition of S6K1 and the sequestration of eIF4E by 4E-BP1 result in a significant reduction in overall protein synthesis.

Signaling Pathway Diagram

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis Rapamycin This compound (with FKBP12) Rapamycin->mTORC1 Translation_Inhibition Protein Synthesis Inhibition rpS6 rpS6 S6K1->rpS6 eIF4B eIF4B S6K1->eIF4B rpS6->Protein_Synthesis eIF4B->Protein_Synthesis eIF4E eIF4E FourEBP1->eIF4E eIF4F eIF4F Complex Formation eIF4E->eIF4F eIF4F->Protein_Synthesis

Caption: mTORC1 signaling pathway and its inhibition by this compound.

Quantitative Data on Protein Synthesis Inhibition by Rapamycin

The following tables summarize quantitative data on the effects of Rapamycin on mTOR signaling and cell viability, which are indicative of its impact on protein synthesis.

Table 1: IC50 Values of Rapamycin on mTOR Signaling and Cell Viability

Cell LineParameter AssessedIC50 ValueReference
HEK293mTOR activity~0.1 nM[9]
T98GCell viability2 nM[9]
U87-MGCell viability1 µM[9]
Various Cancer LinesInhibition of S6K1 phosphorylation< 1 nM to ~100 nM[10]

Table 2: Quantitative Effects of Rapamycin on Protein Synthesis and Related Processes

Cell Line/SystemTreatmentEffectReference
YeastRapamycinInhibition of translation initiation to below 20% of control.[9]
EL4 cells20 ng/ml Rapamycin for 48hSignificant decrease in protein synthesis measured by [3H]-leucine incorporation.[11]
HeLa cells200 ng/ml Rapamycin for 12 hoursAltered polysome profiles, indicating a change in translational status.[12]
Human Skeletal MuscleRapamycin infusionMarked decrease in protein synthesis.[13]
Various cell typesRapamycinPotent inhibition of S6K activity.[7]
Various cell typesRapamycinInitial inhibition of 4E-BP1 phosphorylation, with recovery in some cell types.[7][8]
YeastRapamycin83 proteins significantly decreased, 32 proteins significantly increased in abundance.[14]

Experimental Protocols

Detailed methodologies for three key experiments to assess the effects of this compound on protein synthesis are provided below.

Surface Sensing of Translation (SUnSET) Assay

The SUnSET assay is a non-radioactive method to monitor global protein synthesis in cells by detecting the incorporation of puromycin (B1679871), an aminonucleoside antibiotic that causes premature chain termination, into newly synthesized peptides.

Experimental Workflow Diagram

SUnSET_Workflow start Cell Culture (with or without This compound) puromycin Add Puromycin start->puromycin incubation Short Incubation puromycin->incubation lysis Cell Lysis incubation->lysis western_blot Western Blot with anti-puromycin antibody lysis->western_blot detection Detection and Quantification western_blot->detection

Caption: Workflow for the SUnSET protein synthesis assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

  • Puromycin Labeling:

    • Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL.

    • Incubate the cells for a short period (e.g., 10-30 minutes) at 37°C. The optimal incubation time should be determined empirically for each cell type.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against puromycin (e.g., clone 12D10) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the intensity of the puromycin signal in each lane using densitometry software. Normalize the signal to a loading control (e.g., β-actin or GAPDH).

Polysome Profiling

Polysome profiling separates ribosomes and ribosome-bound mRNAs based on the number of ribosomes associated with each mRNA molecule. A decrease in the proportion of heavy polysomes (mRNAs with many ribosomes) indicates an inhibition of translation initiation.

Experimental Workflow Diagram

Polysome_Workflow start Cell Treatment (with or without This compound) cycloheximide (B1669411) Treat with Cycloheximide start->cycloheximide lysis Cell Lysis cycloheximide->lysis gradient_loading Load Lysate onto Sucrose (B13894) Gradient lysis->gradient_loading ultracentrifugation Ultracentrifugation gradient_loading->ultracentrifugation fractionation Fractionation with UV Monitoring (A254) ultracentrifugation->fractionation analysis Analysis of Polysome Profile fractionation->analysis

Caption: Workflow for polysome profiling analysis.

Detailed Protocol:

  • Sucrose Gradient Preparation:

    • Prepare 10% and 50% (w/v) sucrose solutions in a polysome lysis buffer.

    • Create a linear 10-50% sucrose gradient in ultracentrifuge tubes using a gradient maker.

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control.

    • Prior to harvesting, treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to arrest ribosome translocation.

    • Wash cells with ice-cold PBS containing cycloheximide.

    • Lyse cells in a polysome lysis buffer on ice.

    • Centrifuge the lysate to pellet nuclei and mitochondria.

  • Ultracentrifugation:

    • Carefully layer the cytoplasmic lysate onto the prepared sucrose gradients.

    • Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for several hours at 4°C.

  • Fractionation and Analysis:

    • Fractionate the gradients from top to bottom using a gradient fractionator equipped with a UV detector to continuously monitor absorbance at 254 nm.

    • Collect fractions of a fixed volume.

    • The resulting absorbance profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and progressively larger polysomes.

    • Analyze the polysome-to-monosome (P/M) ratio to quantify changes in translation initiation. A decrease in the P/M ratio indicates inhibition of translation initiation.

Radioactive Amino Acid Incorporation Assay

This classic method directly measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid (e.g., [35S]-methionine or [3H]-leucine) into newly synthesized proteins.

Experimental Workflow Diagram

Radioactive_Workflow start Cell Culture (with or without This compound) starvation Amino Acid Starvation start->starvation labeling Incubate with Radiolabeled Amino Acid starvation->labeling lysis Cell Lysis labeling->lysis precipitation TCA Precipitation of Proteins lysis->precipitation scintillation Scintillation Counting precipitation->scintillation

Caption: Workflow for radioactive amino acid incorporation assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells and treat with this compound as described previously.

  • Amino Acid Starvation:

    • Wash cells with PBS and incubate in amino acid-free medium for a short period (e.g., 30-60 minutes) to deplete intracellular amino acid pools.

  • Radiolabeling:

    • Add medium containing the radiolabeled amino acid (e.g., [35S]-methionine) to the cells.

    • Incubate for a defined period (e.g., 30-60 minutes).

  • Cell Lysis and Protein Precipitation:

    • Wash cells with ice-cold PBS to stop the incorporation.

    • Lyse the cells in a suitable buffer.

    • Precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 10-20%.

    • Incubate on ice for at least 30 minutes.

  • Washing and Scintillation Counting:

    • Collect the protein precipitate by filtration or centrifugation.

    • Wash the precipitate several times with cold TCA and then with ethanol (B145695) or acetone (B3395972) to remove unincorporated radiolabeled amino acids.

    • Solubilize the protein pellet in a suitable solvent (e.g., 0.1 M NaOH).

    • Transfer the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the total protein content in a parallel, non-radiolabeled sample to determine the specific rate of protein synthesis.

Conclusion

This compound, as a derivative of Rapamycin, is a potent inhibitor of the mTOR signaling pathway, a critical regulator of protein synthesis. By inhibiting mTORC1, it disrupts the phosphorylation of key downstream effectors S6K1 and 4E-BP1, leading to a significant reduction in the synthesis of new proteins. The experimental protocols detailed in this guide provide robust methods for quantifying the effects of this compound and other mTOR inhibitors on protein synthesis. This information is crucial for the preclinical evaluation of such compounds and for furthering our understanding of the complex regulation of cellular growth and proliferation. Further research is warranted to determine the specific quantitative effects of this compound on protein synthesis to build upon the foundational knowledge provided by studies on its parent compound.

References

Methodological & Application

In Vitro Experimental Protocols for 7-O-Demethyl Rapamycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vitro experimental protocols applicable to the study of 7-O-Demethyl Rapamycin (B549165), a derivative of the well-known mTOR inhibitor, Rapamycin. While specific experimental data for 7-O-Demethyl Rapamycin is limited in publicly available literature, this guide outlines established protocols for Rapamycin and its analogs, which are directly adaptable for the investigation of this specific compound. These protocols are intended to facilitate research into its biological activity, mechanism of action, and potential as a therapeutic agent.

This compound is recognized as a macrolide with potential antifungal, immunosuppressive, and anti-proliferative properties.[1][2] Like its parent compound, it is believed to exert its effects through the inhibition of the mammalian target of rapamycin (mTOR) pathway by forming a complex with the FK506-binding protein 12 (FKBP12).[1]

Key In Vitro Assays for Characterizing this compound

A battery of in vitro assays is essential to elucidate the biological effects of this compound. The following are standard protocols that can be employed:

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on various cell lines.

Table 1: Summary of Cell Viability and Proliferation Assays

Assay TypePrincipleEndpoint MeasurementTypical Cell Lines
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan (B1609692) by metabolically active cells.Colorimetric measurement of formazan absorbance.Cancer cell lines (e.g., B16 melanoma, various human cancer lines), endothelial cells.[3][4]
BrdU Incorporation Assay Incorporation of the synthetic nucleoside analog bromodeoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.Immunodetection of incorporated BrdU using an anti-BrdU antibody.T-cells, various cancer cell lines.[5]
Live/Dead Cell Viability Assay Simultaneous staining of live and dead cells with different fluorescent dyes (e.g., calcein (B42510) AM for live cells, ethidium (B1194527) homodimer-1 for dead cells).Fluorescence microscopy or flow cytometry to quantify live and dead cell populations.Human T-cell lines (e.g., MOLT-4, CEM-C7).[5]

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol provides a step-by-step method for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare Serial Dilutions of this compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Solubilize Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 492nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability mTOR_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 This compound This compound This compound->mTORC1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Kinase_Assay_Workflow A Prepare Cell Lysates (Control vs. Treated) B Add Lysates to Substrate-Coated Plate A->B C Initiate Kinase Reaction with ATP B->C D Add Phospho-Specific Detection Antibody C->D E Add Detection Substrate D->E F Measure Signal (Absorbance/Fluorescence) E->F G Analyze Data to Determine % Inhibition F->G

References

Application Notes and Protocols for 7-O-Demethyl Rapamycin in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Demethyl Rapamycin (B549165) (also known as 7-O-Demethyl Sirolimus or Novolimus) is a macrolide compound and a metabolite of Rapamycin (Sirolimus).[1] Like its parent compound, 7-O-Demethyl Rapamycin is an inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[2][3] It functions by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[2][4] This inhibition modulates downstream signaling pathways, making this compound a valuable tool for research in oncology, immunology, and aging. These notes provide detailed guidelines and protocols for its application in various in vitro assays.

Mechanism of Action: The mTOR Signaling Pathway

The mTOR signaling pathway is a vital cascade that integrates signals from growth factors, nutrients, and cellular energy levels to control protein synthesis, autophagy, and cell cycle progression. mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2. This compound, complexed with FKBP12, primarily inhibits mTORC1. This action prevents the phosphorylation of key downstream effectors, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to reduced protein synthesis and cell cycle arrest. Inhibition of mTORC1 also relieves its suppression of ULK1, a kinase that initiates autophagy.

mTOR_Pathway GF Growth Factors / Nutrients PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 TSC1/2 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 mTORC2->Akt Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth _4EBP1->Protein_Synth Rapa This compound + FKBP12 Rapa->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Recommended Dosage for In Vitro Assays

Specific in vitro dosage data for this compound is not widely published. However, studies on Rapamycin metabolites suggest they may have reduced activity compared to the parent compound. Therefore, the effective concentrations for this compound may be higher than those for Rapamycin.

The following table provides typical concentration ranges for Rapamycin in various assays, which can be used as a starting point for dose-response experiments with this compound. It is critical to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.

Assay TypeCell Line ExampleRapamycin Concentration RangeKey Downstream Readout
mTORC1 Inhibition HEK2930.1 nM - 100 nMPhospho-S6K1 (Thr389), Phospho-4E-BP1 (Thr37/46)
Cell Viability / Proliferation Human VM Endothelial Cells1 ng/mL - 1000 ng/mL (~1.1 nM - 1.1 µM)MTT/MTS reduction, cell count
Cell Viability / Proliferation HT22 (mouse hippocampal)25 nM - 10 µMResazurin reduction
Autophagy Induction Human Bone Marrow MSCs10 nM - 500 nMLC3-I to LC3-II conversion
Cell Migration Human Retinal Pericytes5 ng/mL - 5 µg/mL (~5.5 nM - 5.5 µM)Wound healing assay

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) and incubate 24h B 2. Treat cells with various concentrations of This compound for 24-72h A->B C 3. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well B->C D 4. Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form C->D E 5. Remove medium and add 150 µL of DMSO to dissolve formazan crystals D->E F 6. Shake plate for 15 minutes to ensure complete dissolution E->F G 7. Read absorbance at 570-590 nm using a microplate reader F->G

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[2]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).[6]

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot for mTOR Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key mTORC1 downstream targets.

WB_Workflow A 1. Culture and treat cells with This compound B 2. Lyse cells in RIPA buffer with protease/phosphatase inhibitors A->B C 3. Determine protein concentration (e.g., BCA assay) B->C D 4. Separate 20-30 µg of protein per lane via SDS-PAGE C->D E 5. Transfer proteins to a PVDF or nitrocellulose membrane D->E F 6. Block membrane (e.g., 5% BSA or milk) and incubate with primary antibodies (e.g., anti-p-S6K, anti-S6K) overnight at 4°C E->F G 7. Wash and incubate with HRP-conjugated secondary antibody for 1h at RT F->G H 8. Detect signal using an ECL kit and imaging system G->H

Caption: Workflow for Western Blot analysis of mTOR signaling.

Methodology:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time (e.g., 1-24 hours). Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-S6K, rabbit anti-total-S6K, rabbit anti-phospho-4E-BP1) overnight at 4°C.[7][8]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[7]

  • Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Protocol 3: Autophagy Induction Assay (LC3 Conversion)

This protocol assesses autophagy by monitoring the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II) via Western blot.

Autophagy_Workflow A 1. Treat cells with this compound. Include positive (Rapamycin) and negative (vehicle) controls. B 2. Optional: Add a lysosomal inhibitor (e.g., Bafilomycin A1) for the final 2-4h to measure autophagic flux. A->B C 3. Harvest cells and extract total protein using RIPA buffer. B->C D 4. Perform protein quantification, SDS-PAGE (using a 15% gel), and membrane transfer. C->D E 5. Probe membrane with a primary antibody specific for LC3. D->E F 6. Incubate with secondary antibody and detect with ECL. E->F G 7. Analyze the ratio of LC3-II (16 kDa) to LC3-I (18 kDa) or a loading control (e.g., β-actin). F->G

References

Application Notes: Analysis of p70S6K Phosphorylation using 7-O-Demethyl Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, acting as a central regulator of cell growth, proliferation, metabolism, and survival.[1] The mTORC1 complex is sensitive to nutrients and growth factors, and its activation leads to the phosphorylation of several downstream effectors, including the p70 ribosomal S6 kinase (p70S6K).[2] Phosphorylation of p70S6K, particularly at threonine 389 (Thr389), is a key event that promotes protein synthesis and cell cycle progression.[3]

7-O-Demethyl Rapamycin (a rapalog) is a potent and specific inhibitor of the mTORC1 complex.[1] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTORC1 activity.[4] This inhibition prevents the phosphorylation of mTORC1 substrates, including p70S6K. Western blotting is a widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation. By using antibodies specific to the phosphorylated form of p70S6K (p-p70S6K), researchers can effectively measure the inhibitory activity of compounds like this compound on the mTOR signaling pathway.

These application notes provide a detailed protocol for analyzing the dose-dependent inhibition of p70S6K phosphorylation by this compound in cell culture using Western blot analysis.

mTORC1 Signaling Pathway and Inhibition

The following diagram illustrates the simplified mTORC1 signaling cascade leading to the phosphorylation of p70S6K and the mechanism of inhibition by this compound. Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1. Activated mTORC1 then phosphorylates its downstream target p70S6K, leading to protein synthesis and cell growth. This compound inhibits mTORC1, thereby blocking this signaling cascade.

mTOR_Pathway cluster_activation GrowthFactors Growth Factors PI3K_Akt PI3K / Akt GrowthFactors->PI3K_Akt Rapamycin This compound mTORC1 mTORC1 PI3K_Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylates p_p70S6K Phospho-p70S6K (Active) ProteinSynthesis Protein Synthesis & Cell Growth p_p70S6K->ProteinSynthesis Rapamycin->mTORC1 Inhibits

Caption: mTORC1 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The inhibitory effect of this compound on p70S6K phosphorylation is dose-dependent.[5][6] The following table summarizes representative quantitative data obtained from densitometric analysis of a Western blot. Cells were treated with increasing concentrations of this compound for 24 hours. The intensity of the phospho-p70S6K (Thr389) band was normalized to the total p70S6K band intensity and expressed as a percentage of the untreated control.

This compound Conc.p-p70S6K / Total p70S6K Ratio(% of Control)Standard Deviation
0 nM (Control)100%± 5.2%
1 nM75%± 4.8%
10 nM48%± 3.5%
50 nM22%± 2.1%
100 nM9%± 1.5%
500 nM< 5%± 0.8%

Experimental Protocols

The workflow for Western blot analysis involves cell culture and treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection with specific antibodies.

WB_Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Cell Lysis & Protein Extraction (Add Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Blocking (5% BSA or Non-fat Milk) E->F G 7. Primary Antibody Incubation (e.g., anti-p-p70S6K) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence, ECL) H->I J 10. Analysis (Densitometry) I->J

Caption: Standard workflow for Western blot analysis of p-p70S6K.
A. Materials and Reagents

  • Cell Culture: Appropriate cell line (e.g., HEK293, MCF-7), culture medium, fetal bovine serum (FBS), and flasks/plates.

  • Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]

  • Protein Assay: BCA or Bradford Protein Assay Kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, Glycine, Methanol).

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.

  • Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-p70S6K (Thr389) (e.g., Cell Signaling Technology, 1:1000 dilution).[7][8]

    • Primary Antibody: Rabbit or Mouse anti-total p70S6K (1:1000 dilution).

    • Primary Antibody: Mouse anti-β-actin or anti-GAPDH (loading control, 1:5000 dilution).

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG (1:2000-1:5000 dilution).[9]

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

B. Detailed Methodology
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours if necessary to reduce basal phosphorylation levels.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

    • (Optional) After inhibitor treatment, stimulate cells with a growth factor (e.g., 100 ng/mL insulin (B600854) for 15-30 minutes) to induce a robust p70S6K phosphorylation signal.

  • Lysate Preparation:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble protein and store it at -80°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to 20-40 µg of protein from each sample and boil at 95-100°C for 5 minutes.[7]

    • Load the samples onto an 8-10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

    • Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9][10]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's protocol and apply it evenly to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Stripping and Re-probing (Recommended):

    • To normalize the data, strip the membrane of the phospho-antibody using a mild stripping buffer.

    • Re-block the membrane and probe with an antibody for total p70S6K, followed by a loading control antibody (e.g., β-actin), repeating the immunoblotting steps above. This ensures that observed changes in the phospho-protein signal are not due to variations in protein loading.[11]

References

Application Notes and Protocols for Determining the Cytotoxicity of 7-O-Demethyl Rapamycin using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Demethyl Rapamycin (B549165) (7-O-DR) is a derivative of the well-characterized macrolide, rapamycin. Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Due to the central role of the mTOR pathway in many cancers, mTOR inhibitors are a significant area of interest in oncology research.[2] 7-O-Demethyl Rapamycin is also known to possess tumor cell growth-inhibiting properties.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus the cytotoxic effect of the compound.

Signaling Pathway of mTOR Inhibition by Rapamycin Analogs

Rapamycin and its analogs, including this compound, exert their effects by targeting the mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by rapamycin-like compounds.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits when unphosphorylated Proliferation Cell Proliferation Protein_Synthesis->Proliferation Rapamycin This compound (Rapamycin Analog) Rapamycin->mTORC1 Inhibits

Caption: mTOR signaling pathway and inhibition by this compound.

Experimental Protocol: MTT Assay

This protocol is designed for a 96-well plate format.

Materials and Reagents
  • This compound (or a stock solution of known concentration)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of this compound. A->B C 3. Incubation Incubate for 24-72h. B->C D 4. Add MTT Reagent Add MTT solution to each well. C->D E 5. Formazan Formation Incubate for 2-4h to allow formazan crystal formation. D->E F 6. Solubilization Add solubilization solution to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at 570 nm. F->G H 8. Data Analysis Calculate % viability and IC50 value. G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to start with for rapamycin analogs is from 0.1 nM to 100 µM.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a negative control (medium only). Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Analysis

Data Analysis
  • Calculate the average absorbance for each set of triplicates.

  • Subtract the average absorbance of the blank (medium only) from all other absorbance values.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis.

  • Determine the IC50 value , which is the concentration of the drug that inhibits 50% of cell growth. This can be calculated using non-linear regression analysis of the dose-response curve.

Quantitative Data for Rapamycin (as a reference for this compound)

While specific IC50 values for this compound are not widely available in the public literature, it is known to have tumor cell growth-inhibiting activity.[1] As a close structural analog, the cytotoxic activity of rapamycin can provide a useful reference. The IC50 values for rapamycin vary significantly depending on the cell line and the duration of treatment.

Cell LineCancer TypeTreatment Duration (hours)IC50 Value
MCF-7 [3]Breast CancerNot Specified~20 nM
MDA-MB-231 [3]Breast CancerNot Specified~20 µM
Ca9-22 [4]Oral CancerNot Specified~15 µM
HepG2 (with Cetuximab) [5]HepatomaNot Specified169 ± 45 µg/mL
HuH7 (with Cetuximab) [5]HepatomaNot Specified182 ± 29 µg/mL
SNU-387 (with Cetuximab) [5]HepatomaNot Specified373 ± 53 µg/mL
SNU-449 (with Cetuximab) [5]HepatomaNot Specified359 ± 43 µg/mL

Note: The provided IC50 values for rapamycin are for reference only and may not be directly transferable to this compound. It is crucial to experimentally determine the IC50 for this compound in the specific cell line of interest.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Contamination of media or reagents.Use sterile techniques and fresh reagents.
Phenol (B47542) red in the medium.Use phenol red-free medium for the assay.
Low absorbance values Insufficient cell number.Optimize cell seeding density.
Low metabolic activity of cells.Ensure cells are in the logarithmic growth phase.
Incomplete solubilization of formazan.Increase incubation time with solubilization solution or use a different solvent.
High variability between replicates Uneven cell seeding.Ensure a single-cell suspension before seeding and mix well.
Pipetting errors.Use calibrated pipettes and be consistent with technique.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile PBS.

References

Application Notes and Protocols for Rapamycin in Animal Models of Tumorigenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 7-O-Demethyl Rapamycin (B549165): Extensive literature searches did not yield specific in-depth studies, quantitative in vivo data, or detailed experimental protocols for 7-O-Demethyl Rapamycin (7-O-DMR) in animal models of tumorigenesis. 7-O-DMR is recognized as a derivative and metabolite of Rapamycin (also known as Sirolimus) with potential anti-tumor activity through the mTOR signaling pathway.[1][] However, due to the limited availability of specific data for 7-O-DMR, these application notes and protocols are based on the extensively studied parent compound, Rapamycin, which has a well-documented role in inhibiting tumorigenesis in various animal models.

Introduction

Rapamycin is a macrolide compound that acts as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3][4] The mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a key target for cancer therapy.[3][5] Rapamycin and its analogs (rapalogs) have demonstrated significant anti-tumor effects in numerous preclinical animal models, where they have been shown to inhibit tumor growth, slow tumor progression, and in some cases, prevent cancer development.[3][6][7] These compounds exert their effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis.[3][5]

Mechanism of Action

Rapamycin exerts its anti-tumor activity primarily through the inhibition of the mTOR Complex 1 (mTORC1). It first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting mTORC1 activity.[4] This inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and ultimately, a decrease in cell proliferation and tumor growth.[4]

mTOR_Pathway P_I3K PI3K/Akt Pathway mTORC1 mTORC1 P_I3K->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates mTORC1->FourEBP1 Inactivates inhibition Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Leads to

Caption: Simplified mTOR Signaling Pathway Inhibition by Rapamycin.

Quantitative Data from Animal Models

The efficacy of Rapamycin has been demonstrated across a variety of animal models of tumorigenesis. The following tables summarize key quantitative findings.

Table 1: Efficacy of Rapamycin in Different Tumor Models

Animal ModelCancer TypeDosing RegimenKey OutcomesReference
A/J MiceTobacco-induced Lung Adenocarcinoma8 or 16 ppm in diet (early or late intervention)Significant suppression of adenoma and adenocarcinoma formation (>50-60% tumor inhibition).[8]
A/J MiceNNK-induced Lung TumorsEvery-other-day administrationDecreased tumor multiplicity by 90% and tumor size by 74%.[6]
Transgenic MiceLiver Cancer (HCC)1.5 mg/kg/day (oral gavage)Antitumor effect in de novo treatment.[9]
K14E6/E7 Transgenic MiceDMBA-induced Anal CancerNot specifiedReduced tumor growth rate by 3.4-fold.[8]
PyV-mT Mouse ModelDuctal Carcinoma in situ (DCIS)Not specifiedSignificantly reduced growth of premalignant lesions, tumor incidence, and burden.[6]
Chemically-induced Skin Carcinogenesis ModelSquamous Cell Carcinoma (SCC)10 mg/kg/day (intraperitoneal)Decreased tumor burden in mice with early and advanced lesions.[10]
CA20948 Syngeneic Rat ModelPancreatic Tumor0.5-2.5 mg/kg daily or 3-5 mg/kg once weeklyStatistically significant antitumor effects.[11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the use of Rapamycin in animal models of tumorigenesis.

Protocol 1: Chemically-Induced Lung Carcinogenesis in A/J Mice

Objective: To evaluate the preventative and therapeutic effects of Rapamycin on tobacco carcinogen-induced lung tumors.

Materials:

  • Female A/J mice (7 weeks old)

  • 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

  • Rapamycin

  • Standard laboratory diet

  • Intraperitoneal (i.p.) injection supplies

Procedure:

  • Tumor Induction: At 7 weeks of age, administer a single i.p. injection of 10 μmol NNK to each mouse.

  • Treatment Groups:

    • Early Intervention: Three weeks post-NNK injection, divide mice into groups and provide diets containing 0 ppm (control), 8 ppm, or 16 ppm Rapamycin.

    • Late Intervention: Twenty weeks post-NNK injection, start administering diets containing 8 ppm or 16 ppm Rapamycin.

  • Duration of Treatment: Continue the respective diets for 17 to 34 weeks.

  • Tumor Evaluation: At the end of the treatment period, sacrifice the mice and perform histopathological evaluation of the lungs to assess tumor incidence, multiplicity, and size.

  • Biomarker Analysis: Harvest lung tumors to analyze the expression of p-mTOR, p-S6K1, PCNA, and Bcl-xL via immunohistochemistry to confirm mTOR pathway inhibition and effects on proliferation and apoptosis.

Reference: [8]

Protocol_1_Workflow Start Start: Female A/J Mice (7 weeks old) NNK_Injection Tumor Induction: Single i.p. injection of NNK Start->NNK_Injection Early_Intervention Early Intervention (3 weeks post-NNK) NNK_Injection->Early_Intervention Late_Intervention Late Intervention (20 weeks post-NNK) NNK_Injection->Late_Intervention Diet Rapamycin Diet (0, 8, or 16 ppm) Early_Intervention->Diet Late_Intervention->Diet Treatment_Period Treatment (17-34 weeks) Diet->Treatment_Period Evaluation Endpoint: Tumor Evaluation & Biomarker Analysis Treatment_Period->Evaluation

Caption: Workflow for Chemically-Induced Lung Carcinogenesis Study.
Protocol 2: Transgenic Mouse Model of Liver Cancer

Objective: To assess the efficacy of low-dose Rapamycin in preventing and treating hepatocellular carcinoma (HCC).

Materials:

  • Male C57BL/6 mice (7 weeks old)

  • Plasmids for activated HrasG12V and shp53

  • Rapamycin (for oral gavage)

  • Tacrolimus (optional, for combination studies)

  • Carrier solution (for control group)

  • Hydrodynamics-based transfection supplies

Procedure:

  • Tumor Induction: Establish transgenic mice with HCC by hydrodynamics-based transfection of plasmids encoding activated HrasG12V and shp53.

  • Treatment Groups:

    • De Novo Treatment: Begin administration of Rapamycin (1.5 mg/kg) or carrier solution one day after transfection.

    • Post-Tumor Development Treatment: Start administration of Rapamycin (1.5 mg/kg) or carrier solution two weeks after transfection.

  • Drug Administration: Administer Rapamycin or carrier solution orally by gavage once daily.

  • Duration of Treatment: Sacrifice mice 4 weeks after transfection.

  • Endpoint Analysis:

    • Measure body weight and liver weight.

    • Conduct visual inspection and enumeration of liver tumors.

    • Perform T lymphocyte subset analysis.

    • Use immunohistochemistry to analyze the expression of phosphorylated-mTOR, 4E-BP1, and S6K1 in liver tissue.

Reference: [9]

Protocol 3: Chemically-Induced Skin Carcinogenesis Model

Objective: To investigate the effect of Rapamycin on the regression of carcinogen-induced skin tumors.

Materials:

  • Mice (strain not specified)

  • 7,12-dimethylbenz(a)anthracene (DMBA)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Rapamycin (10 mg/kg)

  • Diluent (5.2% Tween-80 and 5.2% PEG in aqueous solution)

  • Intraperitoneal injection supplies

Procedure:

  • Tumor Induction:

    • Initiation: Apply a single dose of the carcinogen DMBA to the skin of the mice.

    • Promotion: Follow with twice-weekly treatments of TPA.

  • Treatment Initiation:

    • Early Lesions: Begin Rapamycin treatment when papillomas are first observed (approximately 9-10 weeks after initiation).

    • Advanced Lesions: Start Rapamycin treatment once tumors have reached a specific burden (16-18 weeks).

  • Drug Administration: Randomly divide tumor-bearing animals into two groups and treat with Rapamycin (10 mg/kg/day) or an equal volume of diluent via intraperitoneal injection.

    • For early lesions, treatment is a single injection per day for 5 consecutive days.

    • For advanced lesions, Rapamycin is administered daily until the end of the study.

  • Tumor Monitoring: Measure the number and diameter of each tumor weekly.

  • Endpoint Analysis: Assess tumor burden and perform immunohistochemical analysis of tumor biopsies for mTOR pathway targets.

Reference: [10]

Conclusion

Rapamycin has consistently demonstrated potent anti-tumorigenic effects in a wide array of preclinical animal models. Its ability to inhibit the mTOR pathway provides a strong rationale for its investigation as a cancer therapeutic. The protocols outlined above provide a framework for researchers and drug development professionals to design and execute in vivo studies to further evaluate the efficacy and mechanisms of mTOR inhibitors in oncology. While specific data for this compound in these models is not yet widely available, the methodologies used for Rapamycin are directly applicable to the study of its derivatives.

References

Application of Rapamycin and its Analogs in Drug-Eluting Stents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of rapamycin (B549165) and its analogs in drug-eluting stents (DES). While the specific compound "7-O-Demethyl Rapamycin" (also known as 7-O-Desmethyl Rapamycin or Novolimus) has been identified as an impurity of rapamycin, there is currently a lack of published research on its specific application in drug-eluting stents.[1][2][3] Therefore, this guide will focus on the extensively studied and clinically approved parent compound, rapamycin (sirolimus), and its prominent analogs, such as everolimus (B549166) and zotarolimus, which share a common mechanism of action.

Rapamycin and its analogs are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and migration.[4][5][6] This inhibitory action is the basis for their use in DES to prevent in-stent restenosis, the re-narrowing of an artery after stent implantation, which is primarily caused by the proliferation of vascular smooth muscle cells (VSMCs).[7]

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Rapamycin exerts its anti-proliferative effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[4][5] The inhibition of mTORC1 disrupts downstream signaling pathways, leading to the arrest of the cell cycle in the G1 phase and the inhibition of protein synthesis, ultimately preventing the proliferation and migration of VSMCs.[5]

mTOR_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 FKBP12 FKBP12 Rapamycin-FKBP12 Rapamycin-FKBP12 FKBP12->Rapamycin-FKBP12 Rapamycin Rapamycin Rapamycin->FKBP12 Rapamycin->Rapamycin-FKBP12 Rapamycin-FKBP12->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Cycle Progression (G1 -> S) Cell Cycle Progression (G1 -> S) Cell Proliferation & Migration Cell Proliferation & Migration Cell Cycle Progression (G1 -> S)->Cell Proliferation & Migration Protein Synthesis->Cell Cycle Progression (G1 -> S) Drug_Release_Workflow Coated Stent Coated Stent Incubation Incubation Coated Stent->Incubation Place in release medium Sample Collection Sample Collection Incubation->Sample Collection At time points HPLC Analysis HPLC Analysis Sample Collection->HPLC Analysis Quantify Rapamycin Data Analysis Data Analysis HPLC Analysis->Data Analysis Calculate cumulative release Release Profile Release Profile Data Analysis->Release Profile

References

Application Notes and Protocols for Coating Stents with 7-O-Demethyl Rapamycin (Ridaforolimus)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and innovative methods for coating cardiovascular stents with the mTOR inhibitor, 7-O-Demethyl Rapamycin (B549165), also known as Ridaforolimus. The following sections detail various coating technologies, present quantitative data for comparative analysis, and offer step-by-step experimental protocols for key techniques.

Introduction

Drug-eluting stents (DES) represent a significant advancement in interventional cardiology, primarily by reducing in-stent restenosis following percutaneous coronary intervention.[1][2] 7-O-Demethyl Rapamycin (Ridaforolimus), a potent analog of sirolimus, inhibits the mammalian target of rapamycin (mTOR) pathway, thereby blocking cell proliferation and preventing neointimal hyperplasia.[3][4] The efficacy and long-term safety of a Ridaforolimus-eluting stent are critically dependent on the coating methodology, which governs drug loading, release kinetics, and biocompatibility.[5][6] This document explores several prominent coating strategies, including polymer-based systems, crystalline coatings, and nanoparticle platforms.

Coating Methodologies and Comparative Data

A variety of techniques have been developed to coat stents with antiproliferative drugs like Ridaforolimus. The choice of method influences crucial performance characteristics of the final device. The primary goals are to achieve a uniform, durable coating that allows for a controlled and sustained release of the drug.[2]

Polymer-Based Coatings

Polymer coatings are the most established method for controlling drug elution from stents. These can be categorized into durable and biodegradable polymers.

  • Durable Polymers: These non-erodible polymers provide a stable matrix for long-term drug release. A common example is a blend of Poly n-Butyl Methacrylate (PBMA) and CarboSil®, used in the EluNIR™ Ridaforolimus Eluting Coronary Stent System.[7] While effective in controlling drug release, durable polymers have been associated with chronic inflammation and delayed arterial healing in some cases.[5][6]

  • Biodegradable Polymers: These polymers are designed to degrade over time after the drug has been eluted, theoretically improving long-term biocompatibility by leaving behind a bare-metal stent.[8] Polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) are frequently used.[1][8]

Crystalline Coatings

An alternative to polymer-based systems is the direct crystallization of the drug onto the stent surface. This approach eliminates concerns related to polymer biocompatibility.[9] A novel surface crystallization procedure for rapamycin has been developed, demonstrating controllable and homogeneous crystalline coatings.[9][10]

Nanoparticle-Based Coatings

Nanoparticle platforms offer a versatile method for drug delivery. Platelet membrane-coated poly(lactic-co-glycolic acid) (PLGA)/Rapamycin nanoparticles (PNP) have been sprayed onto stents to form a homogenous coating.[1] This bio-inspired approach aims to improve sustained drug release, enhance biocompatibility, and promote vascular healing.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on stent coating technologies.

Table 1: Drug Loading and Coating Characteristics

Coating MethodDrugStent TypeDrug Load (µg)Coating Thickness (µm)Key Findings
Crystalline Coating RapamycinMetallic~1003-5Homogeneous crystalline coating achieved.[9]
Durable Polymer RidaforolimusCobalt-based alloyNot specifiedNot specifiedUsed in the EluNIR™ stent system.[7]
Nanoparticle (PNP) RapamycinNot specifiedNot specifiedNot specifiedHomogenous nanoparticle coating.[1]

Table 2: In Vitro Drug Release Kinetics

Coating MethodDrugDuration of ReleaseRelease ProfileReference
Crystalline Coating Rapamycin> 90 daysConstant release[9]
Durable Polymer RidaforolimusOver timeControlled release[3]
Nanoparticle (PNP) RapamycinSustainedPromoted sustained-release effect[1]
Biodegradable Polymer (PLGA) Sirolimus54 days~90% release[2]

Experimental Protocols

This section provides detailed protocols for common stent coating techniques.

Protocol 1: Ultrasonic Spray Coating with a Polymer-Drug Solution

This method is widely used for its ability to produce a uniform coating on complex stent geometries.[11]

Materials and Equipment:

  • Bare metal stents (e.g., Cobalt-Chromium)

  • This compound (Ridaforolimus)

  • Polymer (e.g., PLGA, PBMA/CarboSil® blend)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Ultrasonic spray nozzle system

  • Stent mounting and rotation fixture

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the chosen polymer in THF (e.g., 6% w/w PLGA in THF).[11]

    • Prepare a stock solution of Ridaforolimus in THF.

    • Mix the polymer and drug solutions to achieve the desired final drug-to-polymer ratio (e.g., 30% drug, 70% polymer).[11]

  • Stent Preparation:

    • Thoroughly clean the bare metal stents using a series of solvents (e.g., acetone, isopropanol) in an ultrasonic bath to remove any contaminants.

    • Dry the stents completely.

  • Coating Process:

    • Mount a stent on the rotating fixture.

    • Position the ultrasonic spray nozzle at a fixed distance and angle from the stent.

    • Set the parameters for the spray process, including solution flow rate, nozzle power, and stent rotation speed. These parameters will need to be optimized to achieve the desired coating thickness and uniformity.[11]

    • Initiate the spray process, ensuring the entire surface of the stent is evenly coated.

  • Drying and Curing:

    • After coating, carefully transfer the stent to a drying oven.

    • Dry the coated stent under vacuum at a slightly elevated temperature to remove residual solvent. The specific temperature and time will depend on the solvent and polymer used.

Protocol 2: Temperature-Induced Surface Crystallization

This protocol describes a polymer-free method for creating a crystalline drug coating.[10]

Materials and Equipment:

  • Bare metal stents

  • Rapamycin (or analog)

  • Supersaturated drug solution

  • Temperature-controlled crystallization chamber

  • Scanning Electron Microscope (SEM) for morphology analysis

Procedure:

  • Solution Preparation:

    • Prepare a supersaturated solution of rapamycin in an appropriate solvent system.

  • Crystallization Process:

    • Place the cleaned bare metal stents into the temperature-controlled chamber.

    • Introduce the supersaturated drug solution.

    • Induce crystallization by carefully controlling the temperature profile of the chamber. This process allows for the formation of a controllable and homogeneous crystalline coating on the stent struts.[10]

  • Characterization:

    • After the crystallization process is complete, remove the stents and dry them.

    • Use SEM to visualize the crystal morphology and coating uniformity on the stent surface.[12]

Visualizations

Signaling Pathway of mTOR Inhibition

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Ridaforolimus This compound (Ridaforolimus) Ridaforolimus->mTORC1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: mTOR signaling pathway and the inhibitory action of Ridaforolimus.

Experimental Workflow for Stent Coating and Evaluation

Stent_Coating_Workflow cluster_prep Preparation cluster_coating Coating Application cluster_eval Evaluation Stent_Cleaning Stent Cleaning & Preparation Coating_Process Coating Process (e.g., Spray, Dip, Crystal.) Stent_Cleaning->Coating_Process Solution_Prep Drug/Polymer Solution Preparation Solution_Prep->Coating_Process Drying_Curing Drying & Curing Coating_Process->Drying_Curing QC_Checks Quality Control (Coating Integrity, Drug Load) Drying_Curing->QC_Checks In_Vitro In Vitro Testing (Drug Release Kinetics) QC_Checks->In_Vitro In_Vivo In Vivo Studies (Biocompatibility, Efficacy) In_Vitro->In_Vivo

Caption: General workflow for coating and testing drug-eluting stents.

Logical Relationships in Coating Development

Coating_Logic Coating_Method Coating Method - Spray - Dip - Crystallization - Nanoparticles Parameters Process Parameters - Drug/Polymer Ratio - Solvent - Temperature - Spray Rate Coating_Method->Parameters Characteristics Coating Characteristics - Thickness - Uniformity - Morphology - Drug Load Parameters->Characteristics Performance Stent Performance - Drug Release Profile - Biocompatibility - Efficacy (Restenosis) - Long-term Safety Characteristics->Performance

References

Assessing the mTORC1 Selectivity of 7-O-Demethyl Rapamycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] mTORC1, the rapamycin-sensitive complex, controls key cellular processes like protein synthesis and autophagy by phosphorylating downstream targets such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][4] In contrast, mTORC2 is generally considered rapamycin-insensitive and regulates cell survival and cytoskeletal organization, in part by phosphorylating Akt at Ser473.[5]

Rapamycin and its analogs (rapalogs) are allosteric inhibitors of mTORC1.[6] They first bind to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR within mTORC1 to inhibit its activity.[7] However, the selectivity of rapalogs for mTORC1 over mTORC2 can be incomplete and context-dependent, with prolonged treatment leading to mTORC2 inhibition in some cell types.[1][8]

7-O-Demethyl Rapamycin (7-O-DMR), also known as 7-O-Desmethyl Sirolimus, is a metabolite and impurity of rapamycin. As an analog, it is crucial to quantitatively determine its inhibitory potency and selectivity for mTORC1 versus mTORC2 to understand its pharmacological profile. These application notes provide detailed protocols for assessing the mTORC1 selectivity of this compound.

Principle of Selectivity Assessment

The mTORC1 selectivity of an inhibitor is determined by comparing its potency in inhibiting mTORC1-mediated signaling versus mTORC2-mediated signaling. This is typically achieved by:

  • Biochemical Assays: Directly measuring the enzymatic activity of purified or immunoprecipitated mTORC1 and mTORC2 in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).

  • Cell-Based Assays: Treating cells with the inhibitor and measuring the phosphorylation status of specific downstream substrates of mTORC1 (e.g., p-S6K, p-4E-BP1) and mTORC2 (e.g., p-Akt at Ser473) via Western blotting. The differential inhibition of these pathways provides a cellular measure of selectivity.

A higher selectivity ratio (IC50 for mTORC2 / IC50 for mTORC1) indicates greater selectivity for mTORC1.

Data Presentation: Quantitative Analysis of mTORC1/mTORC2 Inhibition

Quantitative data from the described experimental protocols should be summarized to facilitate direct comparison of the inhibitory potency of this compound against mTORC1 and mTORC2. The tables below are templates for presenting such data.

Note: Specific experimental IC50 values for this compound are not widely available in the public domain and need to be determined empirically. The values for Rapamycin are provided for context and comparison.

Table 1: Biochemical Potency of this compound

CompoundTargetIC50 (nM)
This compound mTORC1To be determined
mTORC2To be determined
Rapamycin (Reference)mTORC1~1-20
mTORC2>1000

Table 2: Cellular Potency of this compound

CompoundCellular TargetIC50 (nM)
This compound p-S6K (T389)To be determined
p-Akt (S473)To be determined
Rapamycin (Reference)p-S6K (T389)~0.1-10
p-Akt (S473)>1000 (acute)

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

mTOR_Signaling_Pathway Growth_Factors Growth Factors / Insulin (B600854) RTK RTK / IR Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 (Rictor) PI3K->mTORC2 TSC_Complex TSC1/2 Akt->TSC_Complex Inhibits Cell_Survival Cell Survival Cytoskeleton Akt->Cell_Survival Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 (Raptor) Rheb->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2->Akt pS473 Protein_Synthesis Protein Synthesis Cell Growth S6K->Protein_Synthesis DMR 7-O-Demethyl Rapamycin + FKBP12 DMR->mTORC1 Inhibits

Caption: Simplified mTOR Signaling Pathway.

Western_Blot_Workflow start Start cell_culture Cell Culture (e.g., HEK293T, MCF-7) start->cell_culture treatment Treat with 7-O-DMR (Dose-Response) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (p-S6K, p-Akt, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Protocol 1: In Vitro mTORC1/mTORC2 Kinase Assays

This protocol describes the direct measurement of mTORC1 and mTORC2 kinase activity from immunoprecipitated complexes.

Materials:

  • HEK293T cells

  • Cell lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)

  • Antibodies for immunoprecipitation (anti-Raptor for mTORC1, anti-Rictor for mTORC2)

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

  • Recombinant inactive substrates (GST-S6K1 for mTORC1, GST-Akt1 for mTORC2)

  • ATP (10 mM stock)

  • This compound (in DMSO)

  • SDS-PAGE and Western blot reagents

  • Phospho-specific antibodies (p-S6K T389, p-Akt S473)

Procedure:

  • Cell Culture and Lysis:

    • Culture HEK293T cells to 80-90% confluency.

    • Lyse cells in ice-cold lysis buffer.

    • Clarify lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the supernatant with anti-Raptor or anti-Rictor antibody for 2 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1 hour.

    • Wash the beads 3 times with lysis buffer and once with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Prepare a dilution series of this compound in DMSO. Add to the bead suspension and pre-incubate for 15 minutes at room temperature.

    • Add the recombinant substrate (e.g., 1 µg GST-S6K1 for mTORC1 or 1 µg GST-Akt1 for mTORC2).

    • Initiate the reaction by adding ATP to a final concentration of 200 µM.

    • Incubate at 30°C for 30 minutes with gentle agitation.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Analyze the samples by Western blotting using phospho-specific antibodies for the respective substrates.

    • Quantify band intensities and calculate IC50 values.

Protocol 2: Cellular Assessment of mTORC1/mTORC2 Activity by Western Blot

This protocol assesses the phosphorylation of endogenous mTORC1 and mTORC2 substrates in cultured cells treated with this compound.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, PC3, U87-MG)

  • Complete cell culture medium

  • This compound (in DMSO)

  • Rapamycin (as a control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Primary antibodies: p-S6K (T389), total S6K, p-Akt (S473), total Akt, GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Starve cells in serum-free medium for 4-6 hours if assessing growth factor-stimulated signaling.

    • Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 1-24 hours). Include a DMSO vehicle control and a rapamycin positive control.

    • If applicable, stimulate with a growth factor (e.g., 100 nM insulin for 30 minutes) before harvesting.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and clarify by centrifugation.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples, mix with Laemmli buffer, and boil.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal for each target.

    • Plot the normalized signal against the inhibitor concentration to determine the IC50 for inhibition of each signaling pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the detailed assessment of the mTORC1 selectivity of this compound. By employing both biochemical and cell-based assays, researchers can obtain quantitative data on the compound's potency against both mTORC1 and mTORC2. This information is critical for understanding its mechanism of action and for guiding its potential development as a therapeutic agent or research tool. The provided diagrams and data tables offer a clear structure for visualizing the experimental workflows and presenting the resulting data in a comprehensive and comparative manner.

References

7-O-Demethyl Rapamycin (Ridaforolimus) for Immunosuppression in Transplant Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-O-demethyl rapamycin (B549165), also known as ridaforolimus (B1684004), as an immunosuppressive agent in preclinical transplant models. Ridaforolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in regulating immune cell proliferation and function.[1][2] These guidelines are intended to facilitate the design and execution of experiments to evaluate the efficacy and mechanisms of ridaforolimus in preventing allograft rejection.

Introduction

Organ transplantation is a critical life-saving intervention for end-stage organ failure.[3] However, the success of transplantation is contingent on lifelong immunosuppressive therapy to prevent rejection of the allograft by the recipient's immune system.[3][4] While current immunosuppressive regimens have significantly improved short-term graft survival, they are associated with substantial side effects, including nephrotoxicity, metabolic disorders, and an increased risk of infections and malignancies.[5][6]

Ridaforolimus, a derivative of rapamycin (sirolimus), is a promising alternative or complementary immunosuppressant.[7] Like other mTOR inhibitors, it blocks T-cell cycle progression from the G1 to the S phase, thereby inhibiting proliferation.[2][5] Additionally, mTOR inhibitors can promote the expansion of regulatory T cells (Tregs) and induce T-cell anergy, contributing to a state of immunological tolerance.[2][5][8] Preclinical studies have demonstrated the potential of ridaforolimus and other rapalogs to prolong allograft survival in various transplant models.[8][9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the immunosuppressive effects of 7-O-demethyl rapamycin and related mTOR inhibitors.

Table 1: In Vitro Immunosuppressive Activity of Ridaforolimus

Cell TypeAssayConcentration (ng/mL)EffectSource
Mouse LymphocytesLymphocyte Proliferation Assay (Con A stimulated)1Inhibition of proliferation[8]
Mouse LymphocytesLymphocyte Proliferation Assay (Con A stimulated)5Significant inhibition of proliferation[8]
Mouse LymphocytesLymphocyte Proliferation Assay (Con A stimulated)10Strong inhibition of proliferation[8]
Mouse LymphocytesLymphocyte Proliferation Assay (Con A stimulated)50Very strong inhibition of proliferation[8]

Table 2: In Vivo Efficacy of mTOR Inhibitors in Transplant Models

DrugAnimal ModelTransplant TypeDosageOutcomeSource
RidaforolimusMouse (BALB/c to C57BL/6)HeartNot specifiedExtended recipient life, suppressed immunological rejection[8]
Sirolimus (Rapamycin)RatHeart0.08 mg/kg (14-day i.v. infusion)Mean Survival Time (MST) extended to 34.4 +/- 12.1 days (vs. 6.3 +/- 0.5 days in controls)[10]
Sirolimus (Rapamycin)RatHeart0.8 mg/kg (14-day i.v. infusion)MST extended to 74.1 +/- 20.2 days, with 33% of allografts surviving >100 days[10]
Sirolimus (Rapamycin)Rat (DA to Lewis)Liver1 mg/kg (oral, days 4-11 post-transplant)>75% of recipients survived >100 days[5]
Sirolimus (Rapamycin)Rat (DA to Lewis)Liver0.1 mg/kg (oral, days 4-11 post-transplant)All animals rejected the graft with similar kinetics to untreated controls[5]

Signaling Pathway

Ridaforolimus exerts its immunosuppressive effects primarily through the inhibition of the mTOR signaling pathway. The diagram below illustrates the key components of this pathway in T cells and the points of intervention by mTOR inhibitors.

mTOR_Pathway TCR TCR/CD28 PI3K PI3K TCR->PI3K Signal 1 & 2 AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation inhibition of inhibitor Ridaforolimus This compound (Ridaforolimus) Ridaforolimus->mTORC1 Experimental_Workflow start Hypothesis: Ridaforolimus prevents allograft rejection in_vitro In Vitro Studies (Lymphocyte Proliferation Assay) start->in_vitro dose_finding In Vivo Dose-Finding Studies in_vitro->dose_finding transplant_model Allograft Transplantation Model (e.g., Mouse Heart Transplant) dose_finding->transplant_model treatment_groups Treatment Groups: 1. Vehicle Control 2. Ridaforolimus transplant_model->treatment_groups monitoring Daily Monitoring: - Graft Survival (Palpation) - Animal Health treatment_groups->monitoring endpoint Endpoint Reached (Rejection or Predefined Time) monitoring->endpoint analysis Analysis: - Histology (H&E) - Flow Cytometry (Tregs, T-cell subsets) - ELISA (Cytokines) endpoint->analysis conclusion Conclusion: Efficacy and Mechanism of Action analysis->conclusion

References

Application Notes and Protocols: Antifungal Susceptibility Testing of 7-O-Demethyl Rapamycin Against Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Demethyl Rapamycin (B549165) (7-O-DMR) is a derivative of rapamycin, a macrolide produced by Streptomyces hygroscopicus. Rapamycin and its analogs are known for their immunosuppressive and antifungal properties.[1][2][3] The primary mechanism of action in fungi, including Candida species, involves the inhibition of the Target of Rapamycin (TOR) signaling pathway.[4][5][6][7][8] This pathway is a highly conserved cellular signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrient availability.[4][5] By forming a complex with the FKBP12 protein, rapamycin and its analogs bind to and inhibit the TOR kinase, leading to cell cycle arrest and fungicidal or fungistatic effects.[1][9][10]

This document provides detailed protocols for the antifungal susceptibility testing of 7-O-Demethyl Rapamycin against Candida species. While specific quantitative data for 7-O-DMR is limited in publicly available literature, the provided methodologies are based on established protocols for rapamycin and its analogs and can be adapted for the evaluation of 7-O-DMR.

Data Presentation

Currently, there is a scarcity of publicly available quantitative data (e.g., Minimum Inhibitory Concentrations - MICs) specifically for this compound against various Candida species. However, studies on rapamycin provide a reference for the expected range of activity. For instance, rapamycin has shown MIC values ranging from 0.07 to >20 µM against the Candida haemulonii complex.[9][10] It is crucial for researchers to determine the MIC values for 7-O-DMR against their specific Candida isolates of interest.

Table 1: Representative Antifungal Susceptibility Data for Rapamycin against Candida Species

Candida SpeciesRapamycin MIC Range (µg/mL)Reference
C. albicans0.002 - 0.5[11]
C. haemulonii complex0.064 - >18.28 (0.07 to >20 µM)[9][10]

Note: The above data is for rapamycin and should be used as a general reference. Researchers must perform their own experiments to determine the specific MICs for this compound.

Experimental Protocols

The following are detailed protocols for determining the antifungal susceptibility of this compound against Candida species. These are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.[12]

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Candida isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

Procedure:

  • Preparation of Inoculum:

    • Subculture Candida isolates on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of 7-O-DMR in RPMI 1640 medium in the 96-well plate. The final concentration range should be selected based on expected activity (a starting point could be a wide range, e.g., 0.03 - 16 µg/mL).

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted Candida suspension to each well containing 100 µL of the drug dilution.

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of 7-O-DMR that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

    • The turbidity can be assessed visually or by using a microplate reader at a wavelength of 600 nm.[1]

Protocol 2: Disk Diffusion Method

This method provides a qualitative assessment of susceptibility.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Candida isolates

  • Sterile saline

  • Incubator (35°C)

Procedure:

  • Preparation of Inoculum:

    • Prepare a Candida suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound to the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 24 hours.

    • Measure the diameter of the zone of inhibition (the area around the disk where no growth occurs) in millimeters. The interpretation of the zone sizes (susceptible, intermediate, or resistant) would require the establishment of specific breakpoints for 7-O-DMR, which are not currently available.

Mandatory Visualization

Signaling Pathway

The antifungal activity of this compound, like rapamycin, is mediated through the inhibition of the TOR signaling pathway in Candida.

TOR_Pathway cluster_extracellular Extracellular cluster_cell Candida Cell Nutrients Nutrients TORC1 TORC1 Complex Nutrients->TORC1 Activates CellGrowth Cell Growth & Proliferation TORC1->CellGrowth Promotes ProteinSynth Protein Synthesis TORC1->ProteinSynth Promotes Autophagy Autophagy TORC1->Autophagy Inhibits FKBP12 FKBP12 FKBP12->TORC1 Inhibits 7_O_DMR 7-O-Demethyl Rapamycin 7_O_DMR->FKBP12 MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Candida Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Drug Prepare Serial Dilutions of 7-O-DMR Drug->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read MIC Determine MIC (≥50% Growth Inhibition) Read->MIC

References

Measuring Autophagy Induction by 7-O-Demethyl Rapamycin via LC3-II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. A key hallmark of autophagy is the conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated form, LC3-II, which is recruited to the autophagosome membrane. The amount of LC3-II is, therefore, a reliable indicator of autophagosome formation and autophagic activity.

7-O-Demethyl Rapamycin (B549165), also known as Ridaforolimus (B1684004), is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1] By inhibiting mTOR complex 1 (mTORC1), 7-O-Demethyl Rapamycin mimics cellular starvation, leading to the induction of autophagy.[1] This document provides detailed application notes and protocols for measuring the induction of autophagy by this compound through the quantification of LC3-II.

Signaling Pathway of mTOR-Dependent Autophagy Induction

This compound, an analog of rapamycin, inhibits the serine/threonine kinase activity of mTOR, a key component of the mTORC1 complex. Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101), thereby suppressing autophagy. Inhibition of mTORC1 by this compound leads to the dephosphorylation and activation of the ULK1 complex, initiating the cascade of events leading to autophagosome formation and the conversion of LC3-I to LC3-II.

cluster_0 cluster_1 Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Demethyl_Rapamycin This compound Demethyl_Rapamycin->mTORC1 Autophagy_Induction Autophagy Induction ULK1_Complex->Autophagy_Induction LC3_I LC3-I Autophagy_Induction->LC3_I LC3_II LC3-II LC3_I->LC3_II

Caption: mTOR Signaling Pathway in Autophagy Induction.

Experimental Protocols

Accurate measurement of LC3-II is crucial for quantifying autophagy. Below are detailed protocols for three common methods: Western Blotting, Immunofluorescence Microscopy, and Flow Cytometry.

Experimental Workflow Overview

cluster_western Western Blotting cluster_if Immunofluorescence cluster_flow Flow Cytometry start Cell Culture and Treatment (with this compound) wb1 Cell Lysis start->wb1 if1 Cell Fixation & Permeabilization start->if1 fc1 Cell Fixation & Permeabilization start->fc1 wb2 Protein Quantification wb1->wb2 wb3 SDS-PAGE wb2->wb3 wb4 Western Transfer wb3->wb4 wb5 Immunoblotting (anti-LC3) wb4->wb5 wb6 Densitometry Analysis wb5->wb6 if2 Immunostaining (anti-LC3) if1->if2 if3 Fluorescence Microscopy if2->if3 if4 LC3 Puncta Quantification if3->if4 fc2 Immunostaining (anti-LC3) fc1->fc2 fc3 Flow Cytometry Analysis fc2->fc3 fc4 Quantification of LC3-II Positive Cells fc3->fc4

Caption: Experimental Workflow for LC3-II Measurement.

Western Blotting for LC3-II Detection

Western blotting is a semi-quantitative method to determine the relative abundance of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (12-15% acrylamide (B121943) is recommended for good separation of LC3-I and LC3-II)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Protocol:

  • Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the indicated time. A positive control, such as rapamycin (100-500 nM), can be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto a 12-15% SDS-PAGE gel and run until adequate separation of low molecular weight proteins is achieved.

  • Western Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary anti-LC3B antibody (typically 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit IgG (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometric analysis of the LC3-I and LC3-II bands. Normalize the LC3-II band intensity to a loading control. The ratio of LC3-II/LC3-I can also be calculated.

Immunofluorescence Microscopy for LC3 Puncta Visualization

This method allows for the visualization and quantification of LC3-II localization to autophagosomes, which appear as distinct puncta within the cytoplasm.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Protocol:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Treat with this compound as described for Western blotting.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells with PBS and block with 1% BSA in PBS for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with anti-LC3B antibody (typically 1:200-1:400 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with Alexa Fluor 488-conjugated secondary antibody (typically 1:500-1:1000 dilution) and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta per cell indicates autophagy induction.

Flow Cytometry for LC3-II Quantification

Flow cytometry provides a high-throughput method to quantify the percentage of cells with increased LC3-II levels.

Materials:

  • Suspension or adherent cells

  • This compound

  • FACS buffer (PBS with 1% BSA)

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™ kit)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as previously described.

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash with ice-cold PBS.

  • Fixation and Permeabilization: Resuspend cells in fixation/permeabilization buffer and incubate according to the manufacturer's instructions.

  • Washing: Wash cells with perm/wash buffer.

  • Primary Antibody Incubation: Resuspend cells in perm/wash buffer containing the anti-LC3B antibody (typically 1:100-1:200 dilution) and incubate for 30-60 minutes at room temperature.

  • Washing: Wash cells with perm/wash buffer.

  • Secondary Antibody Incubation: Resuspend cells in perm/wash buffer containing the Alexa Fluor 488-conjugated secondary antibody (typically 1:500 dilution) and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash cells with perm/wash buffer.

  • Analysis: Resuspend cells in FACS buffer and analyze on a flow cytometer. Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of LC3-II positive cells.

Data Presentation

The following tables present representative quantitative data for autophagy induction by an mTOR inhibitor (Rapamycin). Similar trends are expected with this compound, although optimal concentrations and the magnitude of the response may vary depending on the cell type and experimental conditions.

Table 1: Representative Western Blot Densitometry Analysis of LC3-II/β-actin Ratio

Treatment (24h)Cell LineFold Change in LC3-II/β-actin Ratio (vs. Control)
Vehicle ControlA5491.0
Rapamycin (100 nM)A5492.75[2]
Rapamycin (200 nM)A5492.88[2]
Vehicle ControlU87MG1.0
Rapamycin (10 nM)U87MG~3.5[3]

Table 2: Representative Quantification of LC3 Puncta by Immunofluorescence

Treatment (4h)Cell LineAverage Number of LC3 Puncta per CellPercentage of Cells with >10 Puncta
Vehicle ControlMCF-72 ± 0.55%
Rapamycin (1 µM)MCF-715 ± 2.165%[4]
Vehicle ControlU87MG3 ± 0.88%
Rapamycin (10 nM)U87MG12 ± 1.555%[5]

Table 3: Representative Flow Cytometry Analysis of LC3-II Levels

Treatment (24h)Cell LineMean Fluorescence Intensity (MFI) of LC3-II
Untreated ControlJurkat4,933
Isotype ControlJurkat495
Rapamycin (80 nM)Jurkat22,318[6]
Untreated ControlK5625,658
Isotype ControlK562514
Rapamycin (80 nM)K56224,163[6]

Conclusion

References

Application Notes: Analyzing Cell Cycle Arrest Induced by 7-O-Demethyl Rapamycin using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Demethyl Rapamycin (B549165) is a derivative of the macrolide antibiotic Rapamycin, a well-established inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors and nutrient availability, to control essential cellular processes. Dysregulation of the mTOR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.

Like its parent compound, 7-O-Demethyl Rapamycin is expected to exert its biological effects through the inhibition of mTOR Complex 1 (mTORC1). This inhibition leads to a G1 phase cell cycle arrest, thereby preventing the proliferation of cancer cells.[2][3] Flow cytometry is a powerful technique to quantify this cytostatic effect by analyzing the distribution of cells in different phases of the cell cycle. This document provides a detailed protocol for inducing and analyzing cell cycle arrest with this compound.

Mechanism of Action: mTOR Inhibition and G1 Cell Cycle Arrest

This compound, similar to Rapamycin, forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1. The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2]

The dephosphorylation of S6K and 4E-BP1 has profound effects on cell cycle progression:

  • Inhibition of Protein Synthesis: Reduced S6K activity and increased binding of 4E-BP1 to eIF4E lead to a decrease in the translation of mRNAs encoding proteins essential for cell growth and proliferation, including cyclins and cyclin-dependent kinases (CDKs).

  • Downregulation of Cyclins: The expression of key G1 cyclins, such as Cyclin D and Cyclin E, is reduced. These cyclins are critical for the progression through the G1 phase of the cell cycle.

  • Activation of CDK Inhibitors: The activity of CDK inhibitors, such as p27Kip1, can be increased, further halting the progression from G1 to S phase.

This cascade of events ultimately leads to an accumulation of cells in the G1 phase of the cell cycle, a hallmark of mTOR inhibition.[2][3]

Data Presentation

Table 1: Effect of Rapamycin on Cell Cycle Distribution in Human Cancer Cell Lines

Cell LineTreatment (Concentration)Duration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
MDA-MB-231 (Breast Cancer) Control (DMSO)48h55.228.416.4[2]
Rapamycin (20 nM)48h75.812.112.1[2]
Mantle Cell Lymphoma (Granta 519) Control48h513811[4]
Rapamycin (10 ng/mL)48h72199[4]
Rat Mesangial Cells Control24h65.3 ± 2.125.1 ± 1.59.6 ± 0.8[3]
Rapamycin (100 nmol/L)24h82.4 ± 2.510.2 ± 1.17.4 ± 0.9[3]

Note: The data presented is for Rapamycin and serves as an illustrative example of the expected effects of an mTOR inhibitor on cell cycle distribution. Researchers should generate their own data for this compound.

Experimental Protocols

This section provides detailed methodologies for the analysis of cell cycle arrest induced by this compound.

Protocol 1: Preparation of this compound for Cell Culture

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). The molecular weight of this compound is 900.1 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, weigh out 9.001 mg of this compound powder and dissolve it in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired working concentration in pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 nM, add 1 µL of the 10 mM stock solution to 10 mL of medium.

    • Mix the working solution thoroughly by gentle inversion before adding it to the cells.

Protocol 2: Cell Culture, Treatment, and Harvesting

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound working solution

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Centrifuge

Procedure:

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow for logarithmic growth during the treatment period.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 50-60%).

  • Drug Treatment:

    • Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • After the treatment period, collect the culture medium (which may contain floating/dead cells).

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

Protocol 3: Cell Fixation and Staining for Flow Cytometry

Materials:

  • Harvested cell pellets

  • Cold 70% ethanol (B145695)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.

    • Incubate the cells on ice or at 4°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI, leading to inaccurate DNA content measurement.

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

    • Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a pulse-width vs. area plot for the PI channel to exclude doublets.

    • Generate a histogram of PI fluorescence to visualize the cell cycle distribution (G1, S, and G2/M peaks).

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Processes Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Nutrients Nutrients (Amino Acids) Nutrients->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 Phosphorylates G1_Arrest G1 Cell Cycle Arrest mTORC1->G1_Arrest Prevents 7_O_Demethyl_Rapamycin 7-O-Demethyl Rapamycin FKBP12 FKBP12 7_O_Demethyl_Rapamycin->FKBP12 FKBP12->mTORC1 Inhibits Protein_Synthesis Protein Synthesis (e.g., Cyclins) S6K->Protein_Synthesis Promotes 4E_BP1->Protein_Synthesis Inhibits Protein_Synthesis->G1_Arrest Leads to

Caption: mTOR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Cell_Seeding 1. Seed Cells (e.g., 6-well plate) Drug_Treatment 2. Treat with this compound (24-72 hours) Cell_Seeding->Drug_Treatment Cell_Harvesting 3. Harvest Cells (Trypsinization) Drug_Treatment->Cell_Harvesting Fixation 4. Fix Cells (70% Cold Ethanol) Cell_Harvesting->Fixation Staining 5. Stain with PI/RNase A Fixation->Staining Flow_Cytometry 6. Analyze on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 7. Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis

Caption: Experimental Workflow for Cell Cycle Analysis.

References

Application Notes and Protocols: 7-O-Demethyl Rapamycin in Smooth Muscle Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abnormal proliferation of smooth muscle cells (SMCs) is a key pathological feature in a variety of diseases, including atherosclerosis, restenosis following angioplasty, and asthma. 7-O-Demethyl Rapamycin (B549165), also known as Everolimus (B549166), is a potent inhibitor of the mammalian target of rapamycin (mTOR) and has demonstrated significant efficacy in suppressing SMC proliferation.[1][2] These application notes provide a comprehensive overview of the use of 7-O-Demethyl Rapamycin in smooth muscle cell proliferation assays, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[3][4][5] Specifically, it binds to the immunophilin FKBP12, and this complex then allosterically inhibits mTOR Complex 1 (mTORC1).[6] Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7][8] This leads to a G1 phase cell cycle arrest, thereby inhibiting cell proliferation.[2][7] Studies have shown that Everolimus can increase the expression of the cell cycle inhibitor p27/kip1, further contributing to its anti-proliferative effects on vascular smooth muscle cells.[1]

Signaling Pathway of this compound in Smooth Muscle Cells

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., PDGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Proliferation Cell Proliferation (Inhibited) p70S6K->Proliferation Promotes 4EBP1->Proliferation Promotes Rapamycin This compound (Everolimus) FKBP12 FKBP12 Rapamycin->FKBP12 Binds to Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory effect of this compound on smooth muscle cell proliferation is dose-dependent. The following table summarizes representative quantitative data from the literature.

Cell TypeAssay TypeMitogen StimulantThis compound (Everolimus) ConcentrationObserved EffectReference
Human Coronary Artery Smooth Muscle CellsBrdU incorporationSerum10 µMAccentuated potency in reducing DNA synthesis.[7]
Rat Vascular Smooth Muscle CellsNot specifiedPDGF-BBNot specifiedSignificantly inhibited proliferation and decreased DNA synthesis.[1]
Human Umbilical Arterial Smooth Muscle CellsMTT AssayNot specified100 ng/mLStrongest inhibitory effect observed at 48 hours (30.25 ± 2.40% inhibition).[9]
Human and Porcine Venous and Arterial SMCsCell CountingNot specified0.1, 10, and 100 ng/mLDose-dependent inhibition of proliferation.

Experimental Protocols

Protocol 1: MTT Assay for Smooth Muscle Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11][12]

Materials:

  • Smooth muscle cells (e.g., human aortic smooth muscle cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound (Everolimus)

  • MTT solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed smooth muscle cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 24 hours to synchronize the cells in the G0/G1 phase.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the serum-free medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilution) and a positive control (mitogen-stimulated, no drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

Protocol 2: BrdU Incorporation Assay for DNA Synthesis

The Bromodeoxyuridine (BrdU) assay is a direct measure of DNA synthesis and cell proliferation.[14]

Materials:

  • Smooth muscle cells

  • Complete growth medium

  • Serum-free medium

  • This compound (Everolimus)

  • BrdU labeling solution (e.g., 10 µM)

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)

  • Substrate for the antibody (e.g., TMB for HRP)

  • Stop solution

  • 96-well plates

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the MTT assay protocol.

  • Treatment: Treat the cells with various concentrations of this compound as described in step 3 of the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[15]

  • Fixation and Denaturation: At the end of the incubation, remove the medium and fix the cells. Denature the DNA according to the manufacturer's protocol of the BrdU assay kit to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add the anti-BrdU antibody to each well and incubate for the recommended time (typically 1-2 hours at room temperature).

  • Washing: Wash the wells several times with a wash buffer to remove any unbound antibody.

  • Detection: Add the appropriate substrate and incubate until color development is sufficient (for colorimetric assays) or visualize under a fluorescence microscope (for fluorescent assays).

  • Quantification: For colorimetric assays, add a stop solution and measure the absorbance at the recommended wavelength. For fluorescent assays, quantify the fluorescence intensity.

Experimental Workflow for a Smooth Muscle Cell Proliferation Assay

cluster_workflow Experimental Workflow A 1. Seed Smooth Muscle Cells in 96-well plate B 2. Serum Starve Cells (24 hours) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (48-72 hours) C->D E 5. Add Proliferation Reagent (MTT or BrdU) D->E F 6. Incubate (as per reagent protocol) E->F G 7. Measure Proliferation (Absorbance/Fluorescence) F->G H 8. Analyze Data G->H

Caption: A generalized workflow for assessing the effect of this compound on SMC proliferation.

References

Troubleshooting & Optimization

troubleshooting 7-O-Demethyl Rapamycin insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-O-Demethyl Rapamycin (B549165). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges, particularly concerning its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is 7-O-Demethyl Rapamycin and what is its primary mechanism of action?

A1: this compound is a derivative of Rapamycin (also known as Sirolimus), a macrolide produced by the bacterium Streptomyces hygroscopicus. Like its parent compound, it is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. It exerts its inhibitory effect on the mTOR Complex 1 (mTORC1).

Q2: What are the basic physicochemical properties of this compound?

A2: Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅₀H₇₇NO₁₃[1][2]
Molecular Weight900.15 g/mol [2]
AppearanceSolid (form may vary)
Aqueous SolubilityPoor (inferred from Rapamycin)[3]

Q3: In which solvents is this compound soluble?

A3: While specific quantitative data for this compound is limited, based on its structural similarity to rapamycin and available data for related analogs, it is expected to be readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4][5] It is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).

Q4: What is the recommended method for storing this compound?

A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in organic solvents should also be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide: Insolubility in Aqueous Media

A primary challenge in working with this compound is its poor solubility in aqueous media, which can lead to precipitation and inaccurate experimental results.

Problem: The compound precipitates when I dilute my organic stock solution into cell culture medium or buffer.

This is the most common issue encountered and is due to the drastic change in solvent polarity.

Solutions:

  • Reverse Dilution Technique: Instead of adding the small volume of your concentrated organic stock solution to the large volume of aqueous medium, add the aqueous medium to your stock solution tube slowly while gently vortexing or mixing. This gradual change in polarity can help keep the compound in solution.

  • Serial Dilutions: For high dilution factors, perform one or more intermediate dilution steps. For example, first, dilute your stock solution 1:10 or 1:100 in the organic solvent or in a small volume of pre-warmed medium before adding it to the final volume.

  • Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the compound can increase its solubility.

  • Maintain a Low Final Concentration of Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in your experiment should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity. Always include a vehicle control in your experiments with the same final concentration of the solvent.

  • Use of Surfactants or Co-solvents (for in vivo or specific in vitro applications): For more challenging formulations, especially for in vivo studies, the inclusion of surfactants like Tween-80 or co-solvents like polyethylene (B3416737) glycol (PEG) can improve solubility. However, their compatibility with your specific experimental system must be validated.

Solubility and Formulation Data for Rapamycin (as a reference)

The following table provides solubility and formulation information for rapamycin, which can be used as a guide for this compound.

Solvent/FormulationSolubility/ConcentrationReference
DMSO~20 mg/mL
Ethanol<1 mg/mL
Water<1 mg/mL
In Vivo Formulation 1 5 mg/mL (suspension)
Composition2% DMSO + 30% PEG 300 + 5% Tween 80 + ddH₂O
In Vivo Formulation 2 1.98 mg/mL (suspension)
Composition0.5% CMC-Na + 1% Tween-80 in Saline

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate Required Mass: Based on the molecular weight of this compound (900.15 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution (e.g., for 1 mL, you need 9.00 mg).

  • Weigh the Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of cell culture-grade DMSO to the powder.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture

  • Determine Final Concentration: Decide on the final working concentration needed for your experiment (typically in the nM range for rapamycin and its analogs).

  • Thaw Stock Solution: Thaw a single aliquot of your 10 mM stock solution at room temperature.

  • Perform Dilution:

    • Crucial Step: Pre-warm your cell culture medium to 37°C.

    • For a final concentration of 100 nM in 10 mL of medium, you would add 1 µL of the 10 mM stock solution.

    • To ensure accurate pipetting and avoid precipitation, it is highly recommended to perform an intermediate dilution first (e.g., dilute the 10 mM stock 1:100 in medium to get a 100 µM solution, then dilute this 1:1000).

    • Employ the reverse dilution technique: Add the medium to the tube containing the stock solution while gently mixing.

  • Mix Thoroughly: Gently swirl or invert the final solution to ensure homogeneity before adding it to your cells.

  • Include Controls: Always prepare a vehicle control with the same final concentration of DMSO that is in your experimental samples.

Visualizations

mTOR Signaling Pathway

This compound, like its parent compound, inhibits mTORC1. This diagram illustrates the central role of mTORC1 in integrating signals from growth factors and nutrients to control protein synthesis and cell growth.

mTOR_Pathway growth_factors Growth Factors (e.g., Insulin, IGF-1) pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 rheb->mtorc1 amino_acids Amino Acids rag_gtpases Rag GTPases amino_acids->rag_gtpases rag_gtpases->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 demethyl_rapamycin This compound demethyl_rapamycin->mtorc1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis | (when active)

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Treatment

This workflow outlines the key steps from preparing the compound solution to treating cells in a typical in vitro experiment.

Experimental_Workflow start Start: this compound Powder prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock store_stock Aliquot and Store at -20°C / -80°C prepare_stock->store_stock prepare_working Prepare Working Solution in Pre-warmed Medium (using reverse/serial dilution) store_stock->prepare_working Thaw one aliquot treat_cells Treat Cells with Working Solution prepare_working->treat_cells vehicle_control Prepare and Treat with Vehicle Control (Medium + DMSO) prepare_working->vehicle_control incubate Incubate for Desired Time treat_cells->incubate vehicle_control->incubate assay Perform Downstream Assay (e.g., Western Blot, Proliferation Assay) incubate->assay

Caption: Standard workflow for preparing this compound and treating cells for in vitro assays.

References

stability of 7-O-Demethyl Rapamycin in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Demethyl Rapamycin (B549165).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 7-O-Demethyl Rapamycin in DMSO?

For long-term storage, it is recommended to store stock solutions of this compound in anhydrous DMSO in small, single-use aliquots at -80°C to minimize degradation and prevent issues from repeated freeze-thaw cycles. For short-term storage, -20°C is also widely used. It is crucial to use anhydrous DMSO, as moisture can accelerate the degradation of the compound.[1]

Q2: Is there quantitative data available for the stability of this compound in DMSO at -20°C?

Q3: What are the signs of degradation of a this compound DMSO stock solution?

Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability and purity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: How many times can I freeze-thaw my this compound DMSO stock solution?

It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and potentially lead to the degradation of the compound. The best practice is to prepare single-use aliquots of your stock solution. If repeated use from a single vial is unavoidable, it should be kept to a minimum.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.1. Prepare a fresh stock solution from powder. 2. Perform a stability check of your stock solution using HPLC or LC-MS (see Experimental Protocols section). 3. Ensure proper storage conditions (-80°C in single-use aliquots).
Precipitate observed in the DMSO stock solution upon thawing. The compound may have come out of solution during freezing or storage.1. Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound. 2. If the precipitate does not dissolve, it may indicate degradation or solubility issues. Consider preparing a fresh, lower concentration stock solution.
Low potency of the compound in cell-based assays. 1. Incorrect concentration due to degradation. 2. The final concentration of DMSO in the cell culture medium is too high, causing cellular stress.1. Verify the concentration and purity of your stock solution. 2. Ensure the final DMSO concentration in your assay is typically below 0.5% to avoid solvent-induced artifacts.[2]

Quantitative Data on Compound Stability

While specific data for this compound is not available, the following table illustrates how stability data for a compound in DMSO at -20°C could be presented. Researchers are encouraged to generate their own data for critical experiments.

Time PointPercent Remaining (%)Appearance of Degradation Products (Peak Area %)
Day 0 1000
1 Month 98.5< 0.5
3 Months 96.21.8
6 Months 92.13.9
12 Months 85.49.6
This is hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO by HPLC

This protocol outlines a general procedure to determine the stability of this compound in a DMSO stock solution.

1. Materials:

  • This compound powder

  • Anhydrous DMSO (≥99.9%)

  • HPLC-grade acetonitrile (B52724) and water

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of the parent compound at this time point is considered 100%.

  • Sample Storage: Aliquot the remaining stock solution into several vials and store them at -20°C. Protect the vials from light.

  • Time-Point Analysis: At designated time points (e.g., 1, 3, 6, and 12 months), thaw one vial of the stock solution. Prepare a sample for HPLC analysis in the same manner as the initial analysis.

  • Data Analysis: Compare the peak area of the this compound at each time point to the peak area at Time 0. Calculate the percentage of the compound remaining. Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

mTOR_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 This compound This compound This compound->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: mTOR Signaling Pathway and the inhibitory action of this compound.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock in Anhydrous DMSO Aliquot Create Single-Use Aliquots T0_Analysis Analyze Time 0 Sample (HPLC/LC-MS) Aliquot->T0_Analysis Store Store Aliquots at -20°C/-80°C T0_Analysis->Store Time_Point_Analysis Analyze at Subsequent Time Points Store->Time_Point_Analysis Calculate Calculate % Remaining Time_Point_Analysis->Calculate Degradants Identify Degradation Products Time_Point_Analysis->Degradants

Caption: Experimental workflow for assessing compound stability in DMSO.

References

Technical Support Center: Mitigating Akt Feedback Loop Activation by 7-O-Demethyl Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving 7-O-Demethyl Rapamycin (B549165) and the Akt signaling pathway.

Signaling Pathway Overview: The mTORC1/Akt Negative Feedback Loop

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[1][2] The mammalian target of rapamycin (mTOR) exists in two distinct complexes: mTORC1 and mTORC2.[3][4] Rapamycin and its analogs, such as 7-O-Demethyl Rapamycin, primarily inhibit mTORC1.[5]

Inhibition of mTORC1 by rapamycin disrupts a critical negative feedback loop.[3][6][7] Normally, mTORC1 activates S6 Kinase 1 (S6K1), which in turn phosphorylates and inhibits Insulin (B600854) Receptor Substrate 1 (IRS-1). By inhibiting mTORC1, rapamycin prevents S6K1 activation, which relieves the inhibition of IRS-1. This leads to enhanced signaling through PI3K and subsequent phosphorylation and activation of Akt.[1][8] This feedback activation of the pro-survival Akt pathway can confer resistance to mTORC1 inhibitors.[7][8]

mTOR_Akt_Feedback_Loop RTK IGF-1R / InsR IRS1 IRS-1 RTK->IRS1 PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pT308 TSC TSC1/2 Akt->TSC Inhibition mTORC2 mTORC2 mTORC2->Akt pS473 Rheb Rheb TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 Feedback Inhibition Substrates Cell Growth & Proliferation S6K1->Substrates Rapamycin 7-O-Demethyl Rapamycin Rapamycin->mTORC1 Inhibition

Figure 1. The mTORC1/S6K1/IRS-1/Akt negative feedback loop.

Frequently Asked Questions (FAQs)

Q1: What is the Akt feedback loop and why is it activated by mTORC1 inhibitors like this compound?

A1: The Akt feedback loop is a compensatory signaling mechanism. The mTORC1 complex, when active, phosphorylates and activates S6K1. S6K1, in turn, phosphorylates and inhibits IRS-1, dampening the upstream signaling that activates Akt. When you use an mTORC1 inhibitor like this compound, S6K1 is no longer activated. This removes the inhibitory brakes on IRS-1, leading to a more robust activation of PI3K and a subsequent increase in Akt phosphorylation (activation).[1][6][8][9] This can counteract the desired anti-proliferative effects of the drug.

Q2: I treated my cancer cells with a rapalog and saw an increase in Akt phosphorylation at Serine 473. Is my experiment failing?

A2: No, this is an expected result and confirms the activation of the negative feedback loop.[6][7][9] Short-term treatment with rapamycin or its analogs robustly inhibits mTORC1/S6K1 signaling, which removes the feedback inhibition on IRS-1 (and potentially other receptor tyrosine kinases), leading to increased PI3K signaling and phosphorylation of Akt at both Threonine 308 and Serine 473.[8]

Q3: What is the difference between short-term and long-term rapalog treatment on Akt phosphorylation?

A3: While short-term treatment typically increases p-Akt, some studies show that prolonged or high-dose treatment with rapalogs can also disrupt the assembly of the mTORC2 complex in certain cell types.[3][10] Since mTORC2 is the kinase responsible for phosphorylating Akt at Serine 473, long-term treatment may eventually lead to a decrease in p-Akt (S473).[10] The timing and dose-dependency of this effect can be cell-line specific.

Q4: Besides the IRS-1/PI3K/Akt axis, are other compensatory pathways activated?

A4: Yes. In addition to Akt, inhibition of mTORC1 has been shown to activate the MAPK/ERK pathway, representing another feedback mechanism that can promote cell survival.[1][2][3][8] This may occur through increased expression and phosphorylation of receptors like PDGFRβ.[8] Therefore, when assessing the effects of mTORC1 inhibition, it is often valuable to probe for phosphorylation of ERK as well.

Q5: How can the feedback activation of Akt be overcome to enhance the therapeutic effect of this compound?

A5: A common strategy is to use combination therapy. Co-treatment with an inhibitor of a component upstream of Akt, such as an IGF-1R inhibitor or a dual PI3K/mTOR inhibitor, can prevent the rapamycin-induced feedback activation.[6][7][9] This dual-target approach can lead to a more potent inhibition of cell growth and survival.[6][7]

Troubleshooting Guides

Problem 1: Unexpectedly High Increase in p-Akt (Ser473/Thr308) Levels After Treatment
Possible Cause Suggested Solution
Feedback Loop Activation This is the expected biological response. To confirm, show that phosphorylation of a direct mTORC1 substrate (like S6K1 or 4E-BP1) is decreased while p-Akt is increased.[7]
Serum in Media Growth factors in serum (like insulin/IGF-1) are potent activators of the PI3K/Akt pathway. For acute signaling experiments, consider serum-starving cells for several hours before treatment and stimulation.
Cell Line The intensity of the feedback activation can vary significantly between different cell lines. Ensure you are comparing treated samples to an appropriate vehicle control for your specific cell model.
Problem 2: No Change or a Decrease in p-Akt Levels After Treatment
Possible Cause Suggested Solution
Prolonged Treatment / High Dose As mentioned in the FAQs, long-term or high-dose treatment with rapalogs may disrupt mTORC2 assembly, leading to a decrease in p-Akt (S473).[10] Perform a time-course and dose-response experiment (e.g., 2, 8, 24, 48 hours) to map the dynamic response.
Antibody Quality Phospho-specific antibodies can be sensitive to storage and handling. Verify your antibody's efficacy using a positive control (e.g., lysate from cells treated with a potent activator like insulin or IGF-1).[11]
Ineffective Lysis/Sample Prep Phosphorylation states are transient. Ensure lysis buffer contains fresh phosphatase inhibitors. Keep samples on ice at all times to preserve protein modifications.[12]
Problem 3: High Background on p-Akt Western Blot
Possible Cause Suggested Solution
Blocking Buffer For phospho-antibodies, avoid using non-fat dry milk for blocking as it contains phosphoproteins (casein) that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[13]
Antibody Concentration The primary antibody concentration may be too high. Perform a titration to find the optimal dilution that maximizes signal-to-noise.
Washing Steps Insufficient washing can leave behind unbound antibodies. Increase the number and/or duration of your TBST washes after both primary and secondary antibody incubations.[12]

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when studying the effects of this compound on the Akt feedback loop.

Experimental Assay Parameter Measured Vehicle Control (Expected Result) This compound (Expected Result) Combination Therapy (e.g., + PI3K Inhibitor)
Western Blot p-S6K1 / Total S6K1 RatioBasal LevelStrong Decrease Strong Decrease
Western Blot p-Akt (S473) / Total Akt RatioBasal LevelStrong Increase (feedback)Decrease / Blockade
Cell Viability (MTT/CCK-8) IC50 ValueN/AModerate (e.g., 50-500 nM)Lower IC50 (Increased Sensitivity)
Colony Formation Assay Number of ColoniesHighModerate ReductionStrong Reduction

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol outlines the key steps for detecting changes in Akt phosphorylation at Serine 473 (a marker for mTORC2 activity and feedback) and a downstream mTORC1 substrate like S6K1.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A 1. Cell Culture & Treatment B 2. Cell Lysis (with phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Prepare Lysates (with Laemmli buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (e.g., anti-p-Akt, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL substrate & Imaging) I->J

Figure 2. General experimental workflow for Western blotting.

Methodology:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. The next day, treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time period (e.g., 2, 6, or 24 hours).[14]

  • Cell Lysis:

    • Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[12]

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.[14]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane into a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody against your target (e.g., rabbit anti-p-Akt Ser473, rabbit anti-Total Akt, rabbit anti-p-S6K1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12][14]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[14]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Capture the signal using a digital imager.

    • Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal for each lane. A loading control (e.g., β-actin) should also be probed to ensure equal loading.[12]

Protocol 2: Cell Viability (MTT) Assay

This assay measures cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors. Add the compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours). Include vehicle-only and media-only controls.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (including controls) and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette or shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background.[15]

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the dose-response curve and calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Overcoming Drug Resistance: A Combination Strategy

The activation of the Akt feedback loop is a primary mechanism of resistance to mTORC1 inhibitors. A logical therapeutic strategy is to simultaneously block both mTORC1 and the reactivated upstream signaling pathway. This can be achieved by combining this compound with an inhibitor of IGF-1R or PI3K/Akt.[6][7][9]

Combination_Strategy IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC1->IGF1R Feedback Activation mTORC1->Proliferation Result Synergistic Inhibition of Proliferation Proliferation->Result Rapalog 7-O-Demethyl Rapamycin Rapalog->mTORC1 PI3Ki PI3K / IGF-1R Inhibitor PI3Ki->IGF1R PI3Ki->PI3K

References

Technical Support Center: 7-O-Demethyl Rapamycin (7-O-DMR) Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific preclinical data on the off-target effects of 7-O-Demethyl Rapamycin (B549165) (7-O-DMR) is limited in publicly available literature. This technical support guide is primarily based on the extensive research conducted on its parent compound, rapamycin (sirolimus). Due to their structural similarity, the off-target effects of rapamycin provide a strong indication of potential effects to monitor in preclinical studies involving 7-O-DMR. However, any such effects should be experimentally verified.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for 7-O-Demethyl Rapamycin?

A1: this compound, a derivative of rapamycin, is understood to function primarily as an inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3] It forms a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1] This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1]

Q2: What are the potential off-target effects of 7-O-DMR that I should be aware of in my preclinical models?

A2: Based on studies with rapamycin, researchers should be vigilant for a range of potential off-target effects, including metabolic dysregulation, reproductive toxicity, and effects on non-immune cells. While mTORC1 is the primary target, chronic exposure to rapamycin has been shown to also inhibit mTOR Complex 2 (mTORC2), which can lead to a different set of cellular consequences.[4]

Q3: Can 7-O-DMR impact metabolic parameters in my animal models?

A3: Yes, based on data from rapamycin, there is a strong possibility that 7-O-DMR can alter metabolic homeostasis. Rapamycin has been shown to cause hyperglycemia, hyperlipidemia (including increased cholesterol and triglycerides), and in some cases, hypophosphatemia.[5] These effects are thought to be mediated, in part, by the off-target inhibition of mTORC2, which plays a role in insulin (B600854) signaling.[4]

Q4: Are there any known reproductive toxicities associated with rapamycin and its derivatives?

A4: Yes, preclinical studies with rapamycin and its analogue temsirolimus (B1684623) have demonstrated reproductive toxicity. In male rats, effects such as testicular adenoma have been observed with sirolimus.[6] For temsirolimus, decreased sperm concentration and motility were noted.[6] In female rats, there was an increased incidence of pre- and post-implantation losses.[6]

Q5: How does 7-O-DMR affect the immune system beyond its intended immunosuppressive effects?

A5: While the primary therapeutic effect of rapamycin is immunosuppression through the inhibition of T-cell and B-cell proliferation, it's important to consider the broader implications. Long-term immunosuppression can increase the risk of infections in animal models. Furthermore, rapamycin has been shown to have complex effects on humoral immunity, potently inhibiting primary antibody responses but not significantly affecting established memory responses.[7]

Troubleshooting Guides

Issue 1: Unexpected weight loss or gain in experimental animals.

  • Possible Cause: This could be an off-target metabolic effect. Rapamycin has been shown to cause both weight loss, potentially due to reduced food consumption and altered metabolism, and in some contexts, it can affect adiposity.[8]

  • Troubleshooting Steps:

    • Monitor food and water intake daily.

    • Regularly assess body composition (e.g., using DEXA scans if available).

    • Measure key metabolic parameters from blood samples (glucose, insulin, triglycerides, cholesterol).

    • Consider including a pair-fed control group to distinguish between direct metabolic effects and those secondary to reduced food intake.

Issue 2: Altered kidney or liver function markers in blood work.

  • Possible Cause: While rapamycin alone does not typically cause significant nephrotoxicity, it can exacerbate renal impairment when used in combination with other drugs like cyclosporine.[9] Hepatotoxicity has been noted as a more pronounced effect following oral administration of temsirolimus in rats.[6]

  • Troubleshooting Steps:

    • Review your experimental protocol for any confounding co-administered substances.

    • Perform regular monitoring of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) for kidney function.

    • Assess liver function through measurement of ALT and AST enzymes.

    • Conduct histopathological analysis of kidney and liver tissues at the end of the study to identify any morphological changes.

Issue 3: Reduced fertility or unexpected pregnancy outcomes in breeding studies.

  • Possible Cause: As mentioned in the FAQs, rapamycin and its analogues have known reproductive toxicities.[6]

  • Troubleshooting Steps:

    • If breeding is part of the experimental design, consider a washout period for the drug before mating.

    • For male animals, assess sperm count and motility.

    • For female animals, monitor estrous cycles and implantation rates.

    • Carefully document all pregnancy outcomes, including litter size and pup viability.

Quantitative Data Summary

Table 1: Reported Toxicities of Rapamycin and its Analogs in Preclinical Models

ToxicityAnimal ModelCompoundKey Findings
Reproductive Toxicity (Male) RatSirolimusTesticular adenoma observed.[6]
RatTemsirolimusDecreased sperm concentration and motility at doses ≥ 3 mg/m²/day.[6]
Reproductive Toxicity (Female) RatTemsirolimusIncreased pre- and post-implantation losses at doses ≥ 4.2 mg/m²/day.[6]
Renal Toxicity RatSirolimus (in combination with Cyclosporine)Exacerbation of cyclosporine-induced renal dysfunction.[9]
Metabolic Effects HumanSirolimusTrough concentrations >15 ng/mL associated with a greater risk of hyperlipidemia.
Myelosuppression RatSirolimus (in combination with Cyclosporine)Cyclosporine potentiated sirolimus-mediated myelosuppression.
Hepatotoxicity RatTemsirolimusMore pronounced following oral administration.[6]

Experimental Protocols

Protocol 1: Assessment of Metabolic Parameters in Rodent Models

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer 7-O-DMR or vehicle control daily via oral gavage for 28 days. Include a positive control group receiving rapamycin.

  • Blood Collection: Collect blood samples via tail vein at baseline (Day 0) and on Days 14 and 28. A final terminal blood collection via cardiac puncture should be performed.

  • Fasting: Fast animals for 6 hours prior to blood collection for metabolic analysis.

  • Parameters to Measure:

    • Glucose: Use a standard glucometer for immediate readings and confirm with a glucose oxidase assay on plasma samples.

    • Insulin: Use a species-specific ELISA kit.

    • Lipid Panel: Measure total cholesterol, HDL, LDL, and triglycerides using commercially available enzymatic assay kits.

  • Data Analysis: Compare the changes in metabolic parameters between the 7-O-DMR, rapamycin, and vehicle control groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Protocol 2: Evaluation of Male Reproductive Toxicity

  • Animal Model: Adult male C57BL/6 mice.

  • Dosing: Treat animals with 7-O-DMR or vehicle control for 8 weeks.

  • Endpoint Analysis:

    • Sperm Analysis: Euthanize animals and collect epididymides. Isolate sperm and assess sperm count using a hemocytometer and motility via microscopic observation.

    • Histopathology: Collect testes and fix in Bouin's solution. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for any abnormalities in the seminiferous tubules and interstitial cells.

    • Hormone Levels: Measure serum testosterone, LH, and FSH levels using ELISA kits.

  • Data Analysis: Compare sperm parameters, histopathological findings, and hormone levels between the treated and control groups.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 mTORC2 mTORC2 (Chronic Inhibition) AKT->mTORC2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4E_BP1->Cell_Growth Inhibits Translation Rapamycin_FKBP12 7-O-DMR / Rapamycin + FKBP12 Rapamycin_FKBP12->mTORC1 Rapamycin_FKBP12->mTORC2 Off-target (Chronic) mTORC2->AKT Experimental_Workflow_Metabolic_Assessment start Start: Select Rodent Model acclimatization Acclimatization (7 days) start->acclimatization baseline Baseline Measurements (Day 0) acclimatization->baseline dosing Daily Dosing (28 days) - Vehicle - 7-O-DMR - Rapamycin baseline->dosing monitoring Interim Blood Collection (Day 14) dosing->monitoring terminal Terminal Blood & Tissue Collection (Day 28) dosing->terminal monitoring->dosing analysis Biochemical Analysis - Glucose - Insulin - Lipids terminal->analysis end End: Data Analysis & Interpretation analysis->end

References

Technical Support Center: 7-O-Demethyl Rapamycin (Everolimus)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Demethyl Rapamycin (B549165) (Everolimus).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 7-O-Demethyl Rapamycin (Everolimus)?

This compound, commercially known as Everolimus (B549166), is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[1] It functions by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1] This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1]

Q2: What are the key downstream effects of mTORC1 inhibition by Everolimus?

Inhibition of mTORC1 by Everolimus leads to the dephosphorylation of its two major downstream targets: the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in a reduction of protein synthesis, leading to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[2][3]

Q3: How does the dose of Everolimus affect its activity?

The effects of Everolimus are dose-dependent. In vitro, increasing concentrations of Everolimus lead to a greater reduction in cell proliferation and a more pronounced inhibition of p70S6K and 4E-BP1 phosphorylation.[4][5] In vivo, higher doses of Everolimus have been shown to result in greater tumor growth inhibition in xenograft models.[6][7][8] However, higher doses are also associated with increased toxicity.[9]

Q4: Is there significant variability in the response to Everolimus across different cell lines?

Yes, there is considerable variability in the sensitivity of different cancer cell lines to Everolimus. The half-maximal inhibitory concentration (IC50) can range from sub-nanomolar to micromolar concentrations depending on the cell type and its genetic background.[1][4] For example, some triple-negative breast cancer cell lines are highly sensitive, with IC50 values in the low nanomolar range, while others are more resistant.[4]

Troubleshooting Guides

Inconsistent In Vitro Experimental Results

Problem: High variability in cell viability or downstream signaling readouts between replicate experiments.

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, free from contamination, and within a consistent and optimal passage number range.[10]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding by gentle swirling. Use calibrated pipettes and a consistent technique.[11]
Reagent Quality and Storage Use high-quality Everolimus and other reagents. Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.[12]
"Edge Effect" in Microplates Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to minimize evaporation.[10][11]
Incomplete Drug Dissolution Ensure Everolimus is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium.[12]
Unexpected In Vivo Results in Xenograft Models

Problem: Lack of tumor growth inhibition or unexpected toxicity in animal models.

Potential Cause Troubleshooting Steps
Suboptimal Dosing Regimen The dose and schedule of Everolimus administration are critical. Both daily and intermittent dosing schedules have been shown to be effective, but the optimal regimen may vary depending on the tumor model.[8] Continuous low-dose administration may provide similar efficacy with potentially lower toxicity compared to standard oral dosing.[13][14]
Pharmacokinetic Variability There can be significant inter-animal variability in drug absorption and metabolism.[9] Consider performing pharmacokinetic studies to determine the actual drug exposure in your animal model.
Tumor Model Resistance The chosen xenograft model may be inherently resistant to mTOR inhibition. Verify the sensitivity of the cell line to Everolimus in vitro before initiating in vivo studies.
Drug Formulation and Administration Ensure proper formulation of Everolimus for oral gavage or other administration routes to ensure consistent delivery and absorption.

Quantitative Data

Table 1: In Vitro Dose-Dependent Variability of Everolimus (IC50 Values)
Cell LineCancer TypeIC50 (nM)Reference
BT474Breast Cancer71[1]
Primary Breast Cancer CellsBreast Cancer156[1]
MDA-MB-468Triple-Negative Breast Cancer<100[4]
BT549Triple-Negative Breast Cancer<100[4]
SCCOHT-CH-1Ovarian Cancer20,450[15]
COV434Ovarian Cancer33,190[15]
HCT-15Colon CancerSensitive (<100)[16]
A549Lung CancerSensitive (<100)[16]
KB-31Cervical CancerInsensitive[16]
HCT-116Colon CancerInsensitive[16]
Table 2: In Vivo Dose-Dependent Efficacy of Everolimus in Xenograft Models
Tumor ModelAnimal ModelEverolimus DoseOutcomeReference
SCCOHT-CH-1Nude Mice5 mg/kgSignificant tumor growth inhibition[15]
MDA-MB-468Nude Mice10 mg/kg (3 times/week)Significant tumor growth suppression[4]
SCC VIIMice0.5 mg/kg and 1.0 mg/kg (twice daily)Statistically significant tumor inhibition[6]
MCF-7Mice5 mg/mlMarkedly inhibited tumor growth[17]
TPC-1Nude Rats2.5 mg/kg and 5 mg/kg (thrice weekly)Dose-dependent tumor growth inhibition[8]
BCPAPNude Mice1 mg/kg (daily) or 2.5 and 5 mg/kg (thrice weekly)Schedule-dependent tumor growth inhibition[8]

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of Everolimus in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Everolimus. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the cells for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a suitable method, such as the CCK-8 assay or methylene (B1212753) blue staining.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[4][15]

Western Blot Analysis of mTOR Pathway Inhibition
  • Cell Lysis: After treating cells with Everolimus for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 10-20 µg) on an SDS-polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.[5][18] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize them using a chemiluminescence imaging system.[19]

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activates Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Everolimus Everolimus Everolimus->mTORC1 Inhibits

Caption: mTOR Signaling Pathway and the inhibitory action of Everolimus.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_western Western Blot Analysis start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding everolimus_treatment Everolimus Treatment (Dose-response) cell_seeding->everolimus_treatment incubation Incubation (48-96 hours) everolimus_treatment->incubation cell_lysis Cell Lysis everolimus_treatment->cell_lysis viability_assay Cell Viability Assay (e.g., CCK-8) incubation->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis end_invitro End data_analysis->end_invitro protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blotting Immunoblotting (p-S6, etc.) transfer->blotting detection Detection blotting->detection end_western End detection->end_western Troubleshooting_Logic start Inconsistent Results check_cells Are cells healthy and consistent? start->check_cells check_reagents Are reagents and drug stock valid? check_cells->check_reagents Yes resolve_cells Optimize cell culture practice check_cells->resolve_cells No check_technique Is experimental technique consistent? check_reagents->check_technique Yes resolve_reagents Prepare fresh reagents and drug dilutions check_reagents->resolve_reagents No check_plate_layout Is 'edge effect' accounted for? check_technique->check_plate_layout Yes resolve_technique Standardize pipetting and seeding check_technique->resolve_technique No resolve_plate Avoid outer wells of the plate check_plate_layout->resolve_plate No success Consistent Results check_plate_layout->success Yes resolve_cells->start resolve_reagents->start resolve_technique->start resolve_plate->start

References

Technical Support Center: Addressing Differential Cell Line Sensitivity to 7-O-Demethyl Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and addressing the differential sensitivity of cell lines to 7-O-Demethyl Rapamycin (B549165) (7-O-DMR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 7-O-Demethyl Rapamycin?

A1: this compound (7-O-DMR), an analog of rapamycin, acts as an inhibitor of the mammalian Target of Rapamycin (mTOR).[1][2][3] It forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1][4][5] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1][6] Inhibition of mTORC1 disrupts downstream signaling pathways that control cell growth, proliferation, and survival by impeding the phosphorylation of key substrates like p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[7][8][9]

Q2: Why do different cell lines exhibit varying sensitivity to 7-O-DMR?

A2: Differential sensitivity to rapamycin and its analogs is a well-documented phenomenon and can be attributed to several factors at the molecular level:

  • Genetic Alterations: Mutations in the genes encoding mTOR or FKBP12 can prevent the formation of the inhibitory complex, leading to drug resistance.[1][4]

  • PI3K/Akt/mTOR Pathway Status: The activation state of the PI3K/Akt pathway significantly influences sensitivity.[10] Cell lines with an elevated PI3K pathway activity are often more sensitive to mTOR inhibition.[1][2] Conversely, loss of the tumor suppressor PTEN, which leads to Akt hyperactivation, can confer sensitivity.[10][11] However, this activation can also trigger feedback loops that promote survival.[1][2]

  • Expression of Downstream Effectors: The relative levels of mTORC1 downstream targets, such as S6K1 and the ratio of 4E-BP1 to the eukaryotic initiation factor 4E (eIF4E), can determine the cellular response to mTOR inhibition.[7][8] Overexpression of S6K1 has been associated with rapamycin sensitivity.[7][8]

  • Competition with Phosphatidic Acid (PA): Cellular levels of phosphatidic acid can influence the efficacy of rapamycin. PA competes with the FKBP12-rapamycin complex for binding to mTOR, and higher PA levels can lead to resistance.[1][2]

  • Feedback Loops and Compensatory Pathways: Inhibition of mTORC1 can relieve negative feedback loops, leading to the activation of pro-survival pathways, such as the Akt and ERK/MAPK signaling pathways.[6][12]

Q3: What are the key signaling pathways involved in the cellular response to 7-O-DMR?

A3: The primary signaling pathway affected by 7-O-DMR is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell metabolism, growth, and proliferation in response to growth factors and nutrients. 7-O-DMR specifically targets mTORC1, a key downstream node in this pathway.

Signaling Pathway Diagram

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 Akt->mTORC2 activates S6K1 S6K1 mTORC1->S6K1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits mTORC2->Akt activates (feedback) Cell_Survival Cell Survival mTORC2->Cell_Survival Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis 7_O_DMR 7-O-Demethyl Rapamycin FKBP12 FKBP12 7_O_DMR->FKBP12 binds FKBP12->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the differential sensitivity of cell lines to 7-O-DMR.

Problem ID Issue Potential Causes Recommended Solutions
SENS-01 No significant inhibition of cell proliferation observed at expected concentrations. 1. Compound Inactivity: The 7-O-DMR may have degraded. 2. Cell Line Resistance: The chosen cell line may be intrinsically resistant. 3. Suboptimal Assay Conditions: Insufficient incubation time or incorrect drug concentration range.[13][14] 4. High Seeding Density: Confluent cell layers can exhibit reduced sensitivity.[13][15]1. Verify Compound Integrity: Use a fresh stock of 7-O-DMR and verify its activity on a known sensitive cell line. 2. Confirm Target Pathway: Analyze the phosphorylation status of mTORC1 targets (e.g., p-S6K1, p-4E-BP1) by Western blot to confirm pathway engagement. 3. Optimize Assay Parameters: Perform a dose-response experiment over a wider concentration range (e.g., 0.1 nM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours).[14] 4. Optimize Seeding Density: Determine the optimal cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[13][15]
SENS-02 High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Edge Effects: Evaporation from the outer wells of the microplate.[16] 3. Pipetting Errors: Inaccurate dilution or dispensing of the compound.1. Improve Seeding Technique: Ensure the cell suspension is homogenous before and during plating. 2. Minimize Edge Effects: Avoid using the outermost wells for experimental data. Fill them with sterile media or PBS to create a humidity barrier.[16] 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
SENS-03 Discrepancy between inhibition of mTOR signaling and cell proliferation. 1. Activation of Survival Pathways: Inhibition of mTORC1 may activate compensatory pro-survival pathways (e.g., Akt).[1][2] 2. Cytostatic vs. Cytotoxic Effect: 7-O-DMR may be causing a G1 cell cycle arrest rather than cell death.[4][9]1. Probe for Feedback Activation: Perform Western blot analysis for markers of compensatory pathways, such as p-Akt (Ser473).[1] 2. Assess Cell Cycle and Apoptosis: Use flow cytometry to analyze cell cycle distribution (e.g., propidium (B1200493) iodide staining) and apoptosis (e.g., Annexin V staining).

Experimental Protocols

Protocol 1: Determining the IC50 of 7-O-DMR using a Cell Viability Assay

This protocol outlines a standard method for assessing cell line sensitivity to 7-O-DMR by measuring cell viability.

Materials:

  • Cell line(s) of interest

  • Complete cell culture medium

  • This compound (7-O-DMR)

  • DMSO (vehicle control)

  • 96-well, clear-bottom, opaque-walled plates (for luminescence-based assays)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[17]

  • Multichannel pipette

  • Luminometer

Methodology:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., via trypan blue exclusion).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.[13]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 7-O-DMR in DMSO.

    • Perform serial dilutions of 7-O-DMR in complete medium to achieve the desired final concentrations. A common approach is a half-log dilution series covering a broad concentration range.[17]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 7-O-DMR. Include wells with vehicle control (DMSO at the same final concentration as the highest drug concentration) and untreated controls.

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[16]

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Optimize Cell Seeding Density C Seed Cells in 96-Well Plate A->C B Prepare 7-O-DMR Serial Dilutions E Treat Cells with 7-O-DMR B->E D Incubate for 24h C->D D->E F Incubate for 48-72h E->F G Add Cell Viability Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound.

Quantitative Data Summary

The following table summarizes reported IC50 values for the parent compound, rapamycin, in various breast cancer cell lines to provide a general reference for expected sensitivity ranges. IC50 values for 7-O-DMR should be determined experimentally.

Cell LineSubtypeRapamycin IC50Reference
MCF-7ER+, PR+, HER2-~20 nM[1]
MDA-MB-231Triple-Negative~20 µM[1]
MDA-MB-468Triple-Negative~0.1061 µM[18]

Note: IC50 values can vary depending on the experimental conditions, including the assay used and the incubation time. The data presented here is for comparative purposes.

References

Technical Support Center: 7-O-Demethyl Rapamycin Efficacy Enhancement Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-O-Demethyl Rapamycin (B549165). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the efficacy of 7-O-Demethyl Rapamycin in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Disclaimer: this compound is a derivative of Rapamycin (also known as Sirolimus).[1] While they share a core mechanism of action through the inhibition of the mTOR pathway, specific experimental parameters and efficacy-enhancing strategies have been more extensively studied for Rapamycin.[1][2] Much of the guidance provided here is based on data and protocols for Rapamycin and is expected to be applicable to this compound. However, we strongly recommend empirical validation for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your experiments with this compound.

Q1: My this compound solution is precipitating upon dilution in aqueous media. What should I do?

A: This is a common challenge due to the lipophilic nature of Rapamycin and its derivatives, which have very low solubility in water.

Troubleshooting Steps:

  • Solvent Choice: Ensure your initial stock solution is prepared in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[3]

  • Dilution Technique: Instead of adding the concentrated stock solution directly to a large volume of aqueous buffer or media, try adding the aqueous solution to the stock solution tube while vortexing. This gradual change in solvent polarity can prevent precipitation.

  • Serial Dilutions: For high dilutions, perform serial dilutions in your final aqueous medium to minimize the risk of the compound crashing out of solution.

  • Warming: Pre-warming the aqueous buffer or cell culture medium to 37°C before adding the stock solution can improve solubility.

  • Sonication: Brief sonication can help to redissolve small precipitates. However, avoid prolonged sonication as it can generate heat and potentially degrade the compound.

Q2: I'm observing inconsistent or no biological effect of this compound in my cell-based assays. What could be the cause?

A: Inconsistent results can stem from several factors, including compound instability, improper dosage, or issues with the experimental setup.

Troubleshooting Steps:

  • Fresh Working Solutions: Rapamycin and its derivatives are susceptible to degradation in aqueous solutions.[4] Always prepare fresh working solutions from your frozen stock for each experiment. Aqueous solutions should not be stored for more than a day.[5]

  • Vehicle Control: Always include a vehicle control (the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) in your experiments to account for any effects of the solvent on your cells.

  • Concentration Optimization: The optimal concentration for biological activity can vary significantly between cell lines. Perform a dose-response experiment to determine the effective concentration range for your specific cell type. For Rapamycin, inhibitory concentrations (IC50) can range from the low nanomolar to the micromolar range.[6]

  • Confirm Target Engagement: To verify that the compound is active, you can perform a Western blot to assess the phosphorylation status of downstream mTORC1 targets, such as p70 S6 Kinase (p70S6K) or 4E-BP1.[7] A decrease in the phosphorylation of these proteins indicates mTORC1 inhibition.

Q3: Can I combine this compound with other compounds to increase its efficacy?

A: Yes, combination therapy is a promising strategy that has been explored for Rapamycin to enhance its therapeutic effect and overcome potential resistance mechanisms. While specific combinations for this compound are not well-documented, strategies used for Rapamycin are a good starting point.

Potential Combination Strategies for Investigation:

  • With other Kinase Inhibitors: Combining Rapamycin with inhibitors of other signaling pathways, such as MEK inhibitors (e.g., Trametinib), has shown synergistic effects in extending lifespan in animal models.[8]

  • With Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: Lithium, a GSK-3 inhibitor, has been shown to act additively with Rapamycin to increase longevity in Drosophila.[9]

  • With Immunomodulatory Drugs: Combination with immunomodulatory drugs like Lenalidomide has demonstrated synergistic anti-myeloma activity.

  • With Autophagy Inhibitors: To counteract the pro-survival effects of autophagy induction by mTOR inhibitors, combination with autophagy inhibitors like hydroxychloroquine (B89500) has been explored.

Data Summary Tables

The following tables summarize key quantitative data for Rapamycin, which can serve as a reference for experiments with this compound.

Table 1: Solubility of Rapamycin in Common Solvents

SolventSolubilityReference
DMSO~10 mg/mL[3]
Ethanol~0.25 mg/mL[3]
Methanol~25 mg/mL[10]
Chloroform~5 mg/mL[11]
WaterVery poorly soluble (~5-20 µM)[5]

Table 2: Example of Rapamycin Combination Therapy Efficacy

CombinationModel OrganismEfficacy EnhancementReference
Rapamycin + Lithium + TrametinibDrosophila48% increase in lifespan (triple combination)[9]
Rapamycin + TrametinibMice~30% increase in lifespan[8]

Key Experimental Protocols

Below are detailed methodologies for experiments commonly performed with Rapamycin, which can be adapted for this compound.

Protocol 1: Preparation of Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium (e-g., DMEM)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution (Molecular Weight of this compound: 900.15 g/mol ).[1] For 1 mL of 10 mM stock, you will need 9.00 mg.

    • Weigh the calculated amount of powder in a sterile microcentrifuge tube.

    • Add the corresponding volume of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Perform serial dilutions in the pre-warmed medium to achieve your desired final concentration. For example, to make a 10 µM intermediate solution, add 1 µL of the 10 mM stock to 999 µL of medium. Then, to achieve a 100 nM final concentration in 10 mL of medium, add 10 µL of the 10 µM intermediate solution.

    • Gently mix the final working solution before adding it to your cells.

Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate and treat your cells with the desired concentrations of this compound and controls for the specified duration.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using a suitable imaging system.

    • Analyze the band intensities to determine the ratio of phosphorylated to total protein for p70S6K and 4E-BP1.

Protocol 3: Nanoparticle Formulation of Rapamycin (Adaptable for this compound)

This protocol describes a general method for encapsulating a hydrophobic drug like Rapamycin into nanoparticles, which can be adapted for this compound to improve its solubility and delivery.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA)

  • Organic solvent (e.g., Dichloromethane or Acetone)

  • Aqueous solution with a surfactant (e.g., Polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

  • Centrifuge

Procedure (Emulsion-Solvent Evaporation Method):

  • Organic Phase Preparation:

    • Dissolve a specific amount of this compound and PLGA in the organic solvent.

  • Emulsification:

    • Add the organic phase to the aqueous PVA solution.

    • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The size of the resulting nanoparticles will depend on the energy input during this step.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) is often added before lyophilization.

Visualizations

Signaling Pathway

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inactivation Rheb Rheb-GTP TSC1_TSC2->Rheb Inactivation mTORC1 mTORC1 Rheb->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation FourEBP1 4E-BP1 mTORC1->FourEBP1 Inactivation Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) p70S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Rapamycin This compound (via FKBP12) Rapamycin->mTORC1 Inhibition Experimental_Workflow Start Start: Experimental Goal Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Prepare_Working Prepare Fresh Working Solution (Serial Dilution in Media) Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with this compound and Controls (Vehicle) Prepare_Working->Treat_Cells Assay Perform Downstream Assay Treat_Cells->Assay Cell_Viability Cell Viability Assay (e.g., MTT) Assay->Cell_Viability Western_Blot Western Blot for p-p70S6K / p-4E-BP1 Assay->Western_Blot Other_Assay Other Functional Assay (e.g., Migration, Apoptosis) Assay->Other_Assay Analyze Analyze and Interpret Data Cell_Viability->Analyze Western_Blot->Analyze Other_Assay->Analyze

References

Technical Support Center: 7-O-Demethyl Rapamycin (Ridaforolimus) In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential issues when working with 7-O-Demethyl Rapamycin (B549165) (ridaforolimus) in vivo.

Frequently Asked Questions (FAQs)

Q1: What is 7-O-Demethyl Rapamycin (Ridaforolimus)?

A1: this compound, also known as ridaforolimus (B1684004), is a non-prodrug analog of rapamycin and a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is being investigated for its anti-cancer properties. By inhibiting mTOR, ridaforolimus disrupts cell growth, proliferation, and metabolism.[1]

Q2: What are the most common toxicities observed with Ridaforolimus in vivo?

A2: The most frequently reported toxicities in both preclinical and clinical studies include stomatitis (mouth sores), hematologic toxicities (such as thrombocytopenia and anemia), fatigue, and metabolic abnormalities like hypertriglyceridemia and hyperglycemia.[3][4] Stomatitis is often the dose-limiting toxicity.[2][3][5]

Q3: Are there established LD50 values for Ridaforolimus?

Q4: What are the target organs for Ridaforolimus toxicity in preclinical models?

A4: Preclinical studies in rats and monkeys have identified several target organs for toxicity. These include the lymphoid system (atrophy), pancreas (islet cell vacuolation), heart (myocardial degeneration), lungs (alveolar macrophage infiltration and inflammation), kidneys (tubular degeneration), and male reproductive organs (testicular atrophy and hypospermia).[6] Hepatotoxicity has also been observed, particularly with oral administration in rats.[6]

Q5: How can I minimize stomatitis in my animal models?

A5: Prophylactic and therapeutic strategies for mTOR inhibitor-associated stomatitis (mIAS) have been investigated. In clinical settings, topical corticosteroids (e.g., dexamethasone (B1670325) mouthwash) have shown efficacy in managing mIAS.[5] Maintaining good oral hygiene and avoiding dietary irritants are also recommended preventative measures.[5] For preclinical models, the use of topical steroidal formulations in the oral cavity could be explored, though specific protocols for animals are not well-documented.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Severe Stomatitis/Mucositis Dose-limiting toxicity of Ridaforolimus.1. Dose Reduction: Consider reducing the dose of ridaforolimus. Stomatitis is a known dose-dependent side effect.[3][5] 2. Intermittent Dosing: Explore intermittent dosing schedules, which may be better tolerated. 3. Topical Corticosteroids: If feasible in your animal model, apply a topical corticosteroid to the oral cavity.[5] 4. Dietary Modification: Provide soft, palatable food to reduce oral irritation.
Significant Weight Loss/Anorexia May be secondary to stomatitis, or a direct effect of the drug.1. Oral Examination: Carefully examine the oral cavity for signs of stomatitis. 2. Supportive Care: Provide nutritional support with highly palatable and easily digestible food. 3. Dose Adjustment: A dose reduction or temporary discontinuation of treatment may be necessary.
Hematological Abnormalities (Thrombocytopenia, Anemia) Myelosuppressive effects of Ridaforolimus.1. Blood Monitoring: Regularly monitor complete blood counts (CBC). 2. Dose Modification: Dose reduction or interruption may be required based on the severity of the cytopenias. 3. Supportive Care: In severe cases, supportive care such as transfusions may be considered in consultation with a veterinarian.
Elevated Blood Glucose/Triglycerides Metabolic effects of mTOR inhibition.1. Metabolic Monitoring: Monitor blood glucose and lipid profiles regularly. 2. Dietary Control: Consider the composition of the animal diet. 3. Pharmacological Intervention: In some clinical settings, agents to manage hyperglycemia or hyperlipidemia are used. The applicability to animal models should be carefully considered.
Signs of Organ Toxicity (e.g., elevated liver enzymes, creatinine) Potential for liver, kidney, or other organ damage.1. Biochemical Monitoring: Regularly monitor serum chemistry panels to assess organ function.[6] 2. Histopathology: At the end of the study, perform a thorough histopathological examination of target organs.[6] 3. Dose Adjustment: Reduce the dose or discontinue treatment if significant organ toxicity is observed.

Quantitative Data on Ridaforolimus and Related mTOR Inhibitor Toxicities

Table 1: Common Adverse Events of Ridaforolimus in Clinical Trials

Adverse EventIncidence (All Grades)Incidence (Grade 3/4)Reference
Stomatitis/Mucositis54.76%8.2%[7]
HypertriglyceridemiaPrevalentNot Specified[3]
FatiguePrevalentNot Specified[3]
AnemiaReportedNot Specified[3]
Thrombocytopenia73.3% (in combination with vorinostat)Not Specified[3]
Hyperglycemia60.0% (in combination with vorinostat)Not Specified[3]

Table 2: Preclinical Toxicity Findings for Temsirolimus (a Ridaforolimus analog) in Animals

Animal ModelRoute of AdministrationObserved ToxicitiesReference
RatIntravenousLymphoid atrophy, increased glucose, pancreatic islet cell vacuolation, increased cholesterol, myocardial degeneration, GI toxicity, renal tubular degeneration, testicular atrophy.[6]
MonkeyIntravenousLymphoid atrophy, increased glucose, pancreatic islet cell vacuolation, increased cholesterol, GI toxicity, renal effects.[6]
RatOralHepatotoxicity (more pronounced than with IV), testicular tubular degeneration at doses ≥ 3 mg/m²/day.[6]

Key Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment of Ridaforolimus in Rodents

Objective: To evaluate the systemic toxicity of ridaforolimus following repeated administration in rodents (e.g., rats or mice).

Methodology:

  • Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.

  • Dosing:

    • Administer ridaforolimus via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle control group and at least three dose levels of ridaforolimus (low, medium, and high).

    • Dosing can be daily or on an intermittent schedule for a specified duration (e.g., 28 days).

  • Monitoring:

    • Clinical Observations: Conduct daily observations for clinical signs of toxicity (e.g., changes in activity, posture, grooming, and signs of pain or distress).

    • Body Weight: Record body weights at least twice weekly.

    • Food Consumption: Measure food consumption weekly.

    • Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for complete blood count and serum chemistry analysis.

  • Terminal Procedures:

    • At the end of the study, euthanize animals and perform a complete necropsy.

    • Record organ weights (e.g., liver, kidneys, spleen, heart, thymus, and reproductive organs).

    • Collect tissues for histopathological examination.

Protocol 2: Assessment of Ridaforolimus-Induced Stomatitis in an Animal Model

Objective: To induce and evaluate the severity of stomatitis following ridaforolimus administration.

Methodology:

  • Animal Model: Hamsters are a commonly used model for chemotherapy-induced mucositis and may be suitable.

  • Induction of Stomatitis:

    • Administer a relatively high dose of ridaforolimus to induce oral lesions. The dose and frequency may need to be optimized in a pilot study.

  • Evaluation of Stomatitis:

    • Visual Scoring: Daily visual inspection of the oral cavity (cheeks, tongue, and palate) using a standardized scoring system (e.g., a scale from 0 to 5, where 0 is normal and 5 is severe ulceration).

    • Histopathology: At predetermined time points, collect oral mucosal tissues for histopathological analysis to assess epithelial damage, inflammation, and ulceration.

  • Mitigation Strategies (Optional):

    • Test the efficacy of potential mitigating agents, such as topical corticosteroids, by applying them to the oral mucosa after ridaforolimus administration.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway and Ridaforolimus Inhibition

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Ridaforolimus This compound (Ridaforolimus) Ridaforolimus->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: Ridaforolimus inhibits the mTORC1 signaling pathway.

Experimental Workflow for In Vivo Toxicity Assessment

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurements Baseline Measurements (Body Weight, Blood Samples) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Dosing_Period Dosing Period (e.g., 28 days) Randomization->Dosing_Period In_life_Monitoring In-life Monitoring (Daily Observations, Weekly Body Weight) Dosing_Period->In_life_Monitoring Terminal_Sacrifice Terminal Sacrifice In_life_Monitoring->Terminal_Sacrifice Data_Collection Data Collection (Blood, Organs, Tissues) Terminal_Sacrifice->Data_Collection Analysis Analysis (Hematology, Chemistry, Histopathology) Data_Collection->Analysis

Caption: General workflow for a preclinical in vivo toxicity study.

Logical Relationship for Troubleshooting Stomatitis

Stomatitis_Troubleshooting Observe_Stomatitis Stomatitis Observed Assess_Severity Assess Severity (Scoring System) Observe_Stomatitis->Assess_Severity Mild Mild (Grade 1-2) Assess_Severity->Mild Severe Severe (Grade 3-4) Assess_Severity->Severe Supportive_Care Implement Supportive Care (Soft Food) Mild->Supportive_Care Topical_Steroids Consider Topical Steroids Mild->Topical_Steroids Dose_Reduction Implement Dose Reduction or Interruption Severe->Dose_Reduction Continue_Monitoring Continue Monitoring Supportive_Care->Continue_Monitoring Topical_Steroids->Continue_Monitoring Dose_Reduction->Supportive_Care

References

impact of serum concentration on 7-O-Demethyl Rapamycin activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available data directly quantifying the impact of serum concentration on the activity of 7-O-Demethyl Rapamycin (B549165) (7-O-DMR). This guide provides general principles, troubleshooting advice, and experimental protocols based on the known behavior of its parent compound, Rapamycin (Sirolimus), and other mTOR inhibitors. Researchers are encouraged to use this information to design and interpret their own experiments.

Frequently Asked Questions (FAQs)

Q1: What is 7-O-Demethyl Rapamycin (7-O-DMR)?

This compound is a derivative and metabolite of Rapamycin (also known as Sirolimus).[1][2] Like its parent compound, it is known to have immunosuppressive and antifungal properties.[2] It functions by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial kinase in cell signaling.[1]

Q2: How does 7-O-DMR inhibit the mTOR pathway?

Similar to Rapamycin, 7-O-DMR is presumed to first form a complex with an intracellular protein, most commonly FK506-binding protein 12 (FKBP12).[3][4][5] This 7-O-DMR/FKBP12 complex then binds to the mTORC1 complex, acting as an allosteric inhibitor and preventing the phosphorylation of its downstream targets like S6 Kinase (S6K) and 4E-BP1.[3][6] This inhibition ultimately leads to a reduction in cell growth, proliferation, and protein synthesis.[3]

Q3: Why would serum concentration affect the activity of 7-O-DMR in my cell-based assays?

There are two primary reasons why serum concentration can significantly impact the apparent activity of 7-O-DMR:

  • Presence of Growth Factors: Serum is a complex mixture containing numerous growth factors (e.g., IGF-1, PDGF) that actively stimulate the PI3K/Akt/mTOR signaling pathway.[1] This creates a highly activated state that the inhibitor must overcome. Higher serum concentrations lead to stronger baseline mTOR activity, which can make the inhibitor appear less potent, often resulting in a higher observed IC50 value.

  • Protein Binding: 7-O-DMR, like Rapamycin, is likely to bind to proteins present in serum, such as albumin. When bound to these proteins, the drug is not free to enter the cells and interact with its target, FKBP12. This reduces the effective or "free" concentration of the drug available to inhibit mTOR. Consequently, a higher total concentration of the drug is needed in high-serum conditions to achieve the same level of inhibition.

Q4: Should I run my experiments in serum-free or serum-containing media?

The choice depends on your experimental goals.

  • Serum-free conditions are useful for studying the direct effect of the inhibitor on the basal mTOR activity of the cells without the confounding influence of growth factors and protein binding. This can help in determining the direct potency of the compound. However, prolonged serum starvation can induce cellular stress and autophagy, which might affect the results.[7]

  • Serum-containing conditions (e.g., 10% Fetal Bovine Serum) are more representative of the physiological environment in which cells normally grow. This is often more relevant for predicting in vivo efficacy. When using serum, it is crucial to maintain a consistent serum concentration across all experiments to ensure reproducibility.

Q5: How does the activity of 7-O-DMR compare to Rapamycin?

Studies on Rapamycin analogs have shown that chemical modifications at the C-7 position can alter biological activity, sometimes significantly, even if binding to FKBP12 is not affected.[4] This suggests that the potency of 7-O-DMR may differ from that of Rapamycin. Direct, side-by-side experimental comparisons under identical conditions are necessary to determine the relative activity.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent serum concentration or source.Always use the same type and lot of serum for a set of comparable experiments. Ensure the final serum concentration is consistent across all wells and plates.
Cell density variation.Ensure uniform cell seeding density as mTOR activity can be density-dependent.
7-O-DMR appears less potent than expected, especially in high serum. Serum protein binding reducing free drug concentration.This is an expected phenomenon. Quantify the effect by generating dose-response curves at different serum concentrations (e.g., 0.5%, 2%, 10%).
High mTOR pathway activation due to growth factors in serum.Consider a pre-incubation period in low-serum or serum-free media to establish a baseline before adding the drug and serum.
No inhibitory effect observed. Incorrect drug concentration range.Perform a wide dose-response experiment (e.g., from picomolar to high micromolar) to find the active range.
Degraded compound.Ensure proper storage of the 7-O-DMR stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO).[2] Avoid multiple freeze-thaw cycles.
Cell line is resistant to mTORC1 inhibition.Confirm that your cell line has an active mTOR pathway and is sensitive to Rapamycin as a positive control.
Inconsistent results with positive control (Rapamycin). Issues with assay methodology.Review the experimental protocol for consistency in incubation times, reagent additions, and cell handling.
Contamination of cell culture.Check for mycoplasma or other contaminations that can affect cell signaling and drug response.

Experimental Protocols & Data Presentation

Protocol: Determining the Impact of Serum Concentration on 7-O-DMR IC50

This protocol describes a general method for assessing the inhibitory activity of 7-O-DMR on cell proliferation at different serum concentrations using a colorimetric assay like MTT or a fluorescence-based assay like Resazurin.

Materials:

  • Cell line of interest (e.g., HEK293, MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Fetal Bovine Serum (FBS)

  • This compound (7-O-DMR)

  • Rapamycin (as a positive control)

  • DMSO (for dissolving compounds)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, Resazurin)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Serum Starvation (Optional, for establishing baseline):

    • After attachment, gently aspirate the medium and replace it with 100 µL of serum-free medium.

    • Incubate for 4-6 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 7-O-DMR and Rapamycin in DMSO.

    • Create a series of drug dilutions in media containing different final concentrations of FBS (e.g., 0.5%, 2%, 10%). For each serum condition, prepare a 2X concentration series of the drug. A typical 8-point dilution series might range from 200 nM to 0.01 nM (final concentration).

    • Include "vehicle control" (DMSO only) and "no treatment" controls for each serum condition.

  • Cell Treatment:

    • Remove the medium from the wells.

    • Add 100 µL of the prepared media containing the different drug and serum concentrations to the respective wells.

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals).

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the data for each serum condition to its respective vehicle control (set as 100% viability).

    • Plot the normalized viability against the log of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for 7-O-DMR and Rapamycin at each serum concentration.

Data Presentation Tables

Table 1: Expected Qualitative Impact of Serum on 7-O-DMR Assay Parameters

Parameter Low Serum (e.g., <1%) High Serum (e.g., 10%) Primary Reason for Difference
Baseline mTOR Activity Low High Growth factors in serum activate the PI3K/Akt/mTOR pathway.[1]
Free Drug Concentration High Low Binding of the drug to serum proteins like albumin.
Apparent IC50 Lower Higher A higher total drug concentration is needed to overcome pathway activation and protein binding.

| Maximum Inhibition | May be higher | May be lower | Strong mitogenic signals in high serum may create a larger pool of mTOR that is less sensitive to inhibition. |

Table 2: Example Data Collection Template for IC50 Determination

Compound Serum Concentration (%) Replicate 1 IC50 (nM) Replicate 2 IC50 (nM) Replicate 3 IC50 (nM) Mean IC50 (nM) Standard Deviation
7-O-DMR 0.5
2.0
10.0
Rapamycin 0.5
2.0

| | 10.0 | | | | | |

Visualizations

mTOR_Signaling_Pathway GF Growth Factors (in Serum) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation DMR 7-O-Demethyl Rapamycin FKBP12 FKBP12 DMR->FKBP12 Complex DMR-FKBP12 Complex FKBP12->Complex Complex->mTORC1

Caption: mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Incubate overnight for adherence Seed->Adhere Prepare Prepare drug dilutions in media with varying serum concentrations (0.5%, 2%, 10%) Adhere->Prepare Treat Treat cells with drug/serum media Prepare->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform cell viability assay Incubate->Assay Analyze Analyze data and calculate IC50 values for each serum condition Assay->Analyze End End Analyze->End

Caption: Workflow for assessing the impact of serum on 7-O-DMR activity.

Troubleshooting_Guide Problem Problem: High IC50 variability or lower than expected potency CheckSerum Is serum concentration and lot consistent? Problem->CheckSerum FixSerum Action: Use consistent serum source and concentration. CheckSerum->FixSerum No CheckCells Is cell seeding density uniform? CheckSerum->CheckCells Yes FixCells Action: Optimize and standardize cell seeding protocol. CheckCells->FixCells No CheckDrug Is the drug stock properly stored and fresh? CheckCells->CheckDrug Yes FixDrug Action: Prepare fresh dilutions from a new stock. CheckDrug->FixDrug No ConsiderBinding Conclusion: Effect is likely due to serum protein binding and pathway activation. CheckDrug->ConsiderBinding Yes

Caption: Troubleshooting decision tree for 7-O-DMR experiments.

References

Technical Support Center: Long-Term Stability of 7-O-Demethyl Rapamycin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of 7-O-Demethyl Rapamycin (B549165) stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing 7-O-Demethyl Rapamycin stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly recommended solvents for preparing this compound stock solutions. The choice of solvent may depend on the specific requirements of your experiment, including compatibility with your cell culture or assay system.

Q2: How should I store my this compound stock solutions for long-term use?

A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What is the expected shelf-life of this compound stock solutions?

A3: The shelf-life of this compound stock solutions is dependent on the storage temperature and solvent. A solution of a deuterated version of this compound in ethanol has been reported to be stable for at least one year when stored at -20°C.[1] For solutions in DMSO, storage at -80°C is generally preferred for longer-term stability.

Q4: Can I store my this compound stock solution at 4°C?

A4: Storing this compound stock solutions at 4°C is not recommended for long-term storage due to the increased rate of degradation at this temperature. For short-term storage of a few days, 4°C may be acceptable, but for periods longer than a week, freezing is advised.

Q5: Is this compound sensitive to light?

A5: Yes, like its parent compound rapamycin, this compound is sensitive to light. It is advisable to store stock solutions in amber vials or tubes wrapped in foil to protect them from photodegradation.

Troubleshooting Guide

Issue: I am seeing a decrease in the activity of my this compound in my experiments over time.

Possible Causes and Solutions:

  • Degradation of the stock solution:

    • Improper storage: Ensure your stock solution is stored at -20°C or -80°C and protected from light.

    • Repeated freeze-thaw cycles: Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

    • Contamination: Use sterile techniques when preparing and handling your stock solutions to prevent microbial contamination, which can degrade the compound.

  • Precipitation of the compound:

    • Solubility issues: When diluting your stock solution into aqueous buffers for your working solution, the compound may precipitate. To avoid this, add the aqueous buffer to the stock solution slowly while vortexing.

    • Incorrect solvent: Ensure the solvent used is appropriate for your experimental conditions and that the final concentration of the organic solvent (e.g., DMSO) is not toxic to your cells.

Issue: I see unexpected peaks in my HPLC analysis of the this compound solution.

Possible Causes and Solutions:

  • Degradation products: The appearance of new peaks may indicate the presence of degradation products. One of the primary degradation products of rapamycin and its analogs is secorapamycin, which is formed by the hydrolysis of the macrolide ring.[2]

  • Isomerization: Rapamycin and its analogs can exist as different isomeric forms in solution, which may appear as separate peaks in an HPLC chromatogram.[3] The equilibrium between these isomers can be influenced by the solvent.[3]

Quantitative Data on Stability

While specific quantitative long-term stability data for this compound is not extensively available, the following table provides a summary of the stability of a closely related analog, a deuterated version of this compound, and general stability information for rapamycin solutions. This data can be used as a guideline for handling this compound stock solutions.

CompoundSolventStorage TemperatureDurationStability
7-O-demethyl-7-O-(methyl-d3)-rapamycinEthanol-20°C≥ 1 yearStable[1]
RapamycinDMSO-20°CUp to 6 monthsGenerally considered stable
RapamycinDMSO-80°C> 6 monthsRecommended for long-term storage
RapamycinAqueous SolutionRoom TemperatureHours to daysProne to degradation[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions using HPLC

This protocol outlines a method to quantitatively assess the stability of this compound stock solutions over time.

1. Materials:

  • This compound powder

  • HPLC-grade DMSO or ethanol

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (optional, for mobile phase modification)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock and Working Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound powder and dissolve it in the chosen solvent (DMSO or ethanol) to achieve the desired concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the fresh stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Stability Study Setup:

  • Aliquot the stock solution into multiple amber vials.

  • Store the vials at the desired temperatures (e.g., -20°C and -80°C).

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

4. HPLC Analysis:

  • HPLC Conditions (example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 278 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the working standard solutions to generate a calibration curve.

    • Inject the stored samples.

    • Record the peak area of the this compound peak.

5. Data Analysis:

  • Using the calibration curve, determine the concentration of this compound in the stored samples at each time point.

  • Calculate the percentage of the initial concentration remaining at each time point.

  • Plot the percentage remaining versus time to visualize the degradation kinetics.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates Raptor Raptor mTORC1->Raptor mLST8 mLST8 mTORC1->mLST8 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Promotes Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Promotes Rapamycin 7-O-Demethyl Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibits

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Stability_Testing_Workflow start Start prepare_stock Prepare this compound Stock Solution start->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot storage Store at -20°C and -80°C aliquot->storage time_points Time Points (0, 1, 3, 6, 12 months) storage->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis data_analysis Data Analysis (% Remaining) hplc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the long-term stability of stock solutions.

Troubleshooting_Logic start Decreased Compound Activity? check_storage Check Storage Conditions (-20°C/-80°C, light protected) start->check_storage check_aliquots Using Single-Use Aliquots? check_storage->check_aliquots yes_aliquots Yes check_aliquots->yes_aliquots no_aliquots No check_aliquots->no_aliquots check_precipitation Check for Precipitation upon dilution yes_aliquots->check_precipitation prepare_new_aliquots Prepare new aliquots to avoid freeze-thaw cycles no_aliquots->prepare_new_aliquots no_precipitation No Precipitation check_precipitation->no_precipitation precipitation Precipitation Observed check_precipitation->precipitation consider_degradation Consider Chemical Degradation (Perform HPLC analysis) no_precipitation->consider_degradation optimize_dilution Optimize Dilution Protocol (e.g., slow addition) precipitation->optimize_dilution

Caption: Troubleshooting logic for decreased compound activity in experiments.

References

Technical Support Center: Interpreting Western Blot Results with 7-O-Demethyl Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 7-O-Demethyl Rapamycin (B549165) (7-O-DMR) in Western blot analyses of the mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is 7-O-Demethyl Rapamycin and how does it work?

A1: this compound (also known as 7-O-Desmethyl Rapamycin or Novolimus) is an analog and impurity of Rapamycin (Sirolimus).[1][2] Like Rapamycin, it is an inhibitor of the mechanistic Target of Rapamycin (mTOR). The mechanism of action involves forming a complex with the intracellular protein FKBP12.[1][3][4] This 7-O-DMR-FKBP12 complex then binds to the mTOR protein, specifically inhibiting the mTOR Complex 1 (mTORC1).[4][5] This inhibition disrupts downstream signaling pathways that control cell growth, proliferation, and protein synthesis.[5][6]

Q2: What is the primary downstream effect of 7-O-DMR on the mTOR pathway?

A2: The primary and most well-documented effect of mTORC1 inhibition by Rapamycin and its analogs is the dephosphorylation of key downstream targets. This includes:

  • p70 S6 Kinase (p70S6K): Inhibition of mTORC1 leads to the dephosphorylation and inactivation of p70S6K.[6][7]

  • 4E-Binding Protein 1 (4E-BP1): mTORC1 inhibition results in the dephosphorylation of 4E-BP1.[7][8] Dephosphorylated 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation.[8]

Q3: How should I prepare 7-O-DMR for cell culture experiments?

A3: this compound, similar to Rapamycin, should be dissolved in a solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. For a 100 µM stock solution of Rapamycin, it is recommended to resuspend 9.1 µg in 100 µl of ethanol or DMSO.[7] This stock solution should be stored at -20°C and used within three months to prevent loss of potency.[7] For cell treatments, a final concentration in the nanomolar range is typically effective; for instance, pretreating cells with 10 nM for one hour is a common starting point before stimulation.[7]

Q4: Are there situations where Rapamycin or its analogs do not inhibit all mTORC1 substrates equally?

A4: Yes, differential inhibition of mTORC1 substrates has been observed. While p70S6K is highly sensitive to Rapamycin, the inhibition of 4E-BP1 phosphorylation can be incomplete or cell-type specific.[9][10][11] This can lead to results where p70S6K phosphorylation is strongly inhibited, while 4E-BP1 phosphorylation is only partially affected.[10]

Troubleshooting Unexpected Western Blot Results

This section addresses common unexpected outcomes when using 7-O-DMR to probe the mTOR pathway.

Scenario 1: No change in phosphorylation of p70S6K (Thr389) or 4E-BP1 after 7-O-DMR treatment.
Possible Cause Troubleshooting Recommendation
Ineffective 7-O-DMR Ensure the compound has not degraded. Prepare fresh stock solutions in DMSO or ethanol and store them in aliquots at -20°C to avoid freeze-thaw cycles.[7] Confirm the final concentration used is appropriate; perform a dose-response experiment (e.g., 1 nM to 1000 nM) to determine the optimal concentration for your cell line.[12][13]
Low Target Protein Expression Confirm that your cell or tissue type expresses the target proteins at detectable levels.[14] It's advisable to include a positive control lysate known to have a robust mTOR signaling pathway.
Incorrect Treatment Duration The time required to observe dephosphorylation can vary. A typical pretreatment time is one hour.[7] Consider performing a time-course experiment (e.g., 30 min, 1h, 4h, 24h) to identify the optimal treatment duration.
Western Blot Technical Issues Verify the entire Western blot workflow, from protein transfer to antibody incubation. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[15] Confirm that primary and secondary antibodies are active and used at the recommended dilutions.
Scenario 2: Phosphorylation of p70S6K (Thr389) is decreased, but p-4E-BP1 levels are unchanged or only slightly reduced.
Possible Cause Troubleshooting Recommendation
Differential Substrate Sensitivity This can be a genuine biological result. Rapamycin and its analogs are known to incompletely inhibit 4E-BP1 phosphorylation in certain cell lines.[9][10] This suggests that while the drug is active (as shown by p-p70S6K inhibition), the 4E-BP1 phosphorylation in your model may be less sensitive or regulated by other pathways.
Feedback Loop Activation Prolonged or high-dose treatment with mTORC1 inhibitors can trigger feedback mechanisms that reactivate other signaling pathways, potentially influencing 4E-BP1.[5]
Antibody Issues Ensure the antibody for p-4E-BP1 is specific and sensitive. Test different antibodies or validate the existing one with a positive control where 4E-BP1 phosphorylation is known to be inhibited.
Scenario 3: An unexpected INCREASE in phosphorylation of Akt (Ser473) or ERK is observed.
Possible Cause Troubleshooting Recommendation
Inhibition of a Negative Feedback Loop This is a known phenomenon with mTORC1 inhibitors. mTORC1/p70S6K signaling normally suppresses the PI3K/Akt pathway through a negative feedback loop.[5] Inhibiting mTORC1 with 7-O-DMR can release this suppression, leading to increased Akt phosphorylation.[5] Similarly, high doses of Rapamycin have been shown to activate the MAPK/ERK pathway via a p70S6K-PI3K-mediated feedback loop in some cell types.[16]
Experimental Confirmation To confirm this is a feedback mechanism, you can co-treat cells with 7-O-DMR and a PI3K or MEK inhibitor and observe if the increase in p-Akt or p-ERK is prevented.
Scenario 4: Weak or no signal for total mTOR protein.
Possible Cause Troubleshooting Recommendation
Low Abundance of mTOR The endogenous levels of mTOR can be low in some cell types.[17] Increase the amount of total protein loaded onto the gel (e.g., 30-50 µg per lane).[17]
Poor Transfer of High MW Protein mTOR is a large protein (~289 kDa).[17] Optimize the Western blot transfer conditions for high molecular weight proteins. This may include using a lower percentage acrylamide (B121943) gel, performing an overnight wet transfer at a low voltage, or using a specialized transfer buffer.
Antibody Quality Use an antibody validated for detecting endogenous total mTOR. Check the antibody datasheet for recommended conditions and positive controls.[18] Incubate the primary antibody overnight at 4°C to increase signal.

Data Presentation

Table 1: Recommended Starting Conditions for mTOR Pathway Western Blot

Target ProteinPredicted MW (kDa)Suggested Protein LoadPrimary Antibody Dilution (Starting Point)
p-p70S6K (Thr389)70, 8520-30 µg1:1000
Total p70S6K70, 8520-30 µg1:1000
p-4E-BP1 (Thr37/46)17-2020-30 µg1:1000
Total 4E-BP117-2020-30 µg1:1000
p-Akt (Ser473)6020-30 µg1:1000
Total Akt6020-30 µg1:1000
Total mTOR~28930-50 µg1:1000
β-Actin4220-30 µg1:2000

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Treatment: Culture cells to 70-80% confluency. Treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Harvesting: Place the culture dish on ice, aspirate the media, and wash cells twice with ice-cold PBS.

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[17]

Protocol 2: Western Blotting for mTOR Pathway Analysis
  • Gel Electrophoresis: Load 20-50 µg of protein lysate per well onto an SDS-PAGE gel (e.g., 4-12% gradient gel for good resolution of various protein sizes). Run the gel until the dye front reaches the bottom.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For the large mTOR protein, a wet transfer at 4°C overnight is recommended.[17] Confirm successful transfer using Ponceau S staining.[15]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]). Note: For phospho-antibodies, BSA is often preferred.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[18]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.[13] Capture the signal using a digital imager or X-ray film.

  • Stripping and Reprobing (Optional): If probing for multiple proteins on the same membrane, strip the membrane using a stripping buffer before re-blocking and probing with the next primary antibody.[13]

Visualizations

mTOR_Pathway cluster_complex Inhibitory Complex DMR This compound FKBP12 FKBP12 DMR->FKBP12 Binds mTORC1 mTORC1 DMR->mTORC1 Inhibits FKBP12->mTORC1 Inhibits p_p70S6K p-p70S6K (Active) mTORC1->p_p70S6K Phosphorylates p_BP1 p-4E-BP1 (Inactive) mTORC1->p_BP1 Phosphorylates p70S6K p70S6K Translation Cap-Dependent Translation p_p70S6K->Translation Feedback Negative Feedback p_p70S6K->Feedback BP1 4E-BP1 eIF4E eIF4E BP1->eIF4E Binds & Inhibits p_BP1->eIF4E Releases eIF4E->Translation Akt Akt Signaling Feedback->Akt WB_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Membrane Transfer B->C D 4. Blocking (5% BSA or Milk) C->D E 5. Primary Antibody (Overnight at 4°C) D->E F 6. Secondary Antibody E->F G 7. ECL Detection F->G H 8. Data Analysis G->H Troubleshooting_Logic Start Unexpected WB Result NoSignal Problem: No/Weak Signal Start->NoSignal DiffSignal Problem: Differential Inhibition Start->DiffSignal FeedbackSignal Problem: Feedback Activation (p-Akt / p-ERK up) Start->FeedbackSignal CheckDrug Verify Drug Activity (Fresh stock, dose-response) Result1 Solution: Optimize Drug/Protocol CheckDrug->Result1 CheckProtocol Review WB Protocol (Transfer, Antibodies, Loading) CheckProtocol->Result1 ConsiderBiology Consider Biological Complexity Result2 Conclusion: Result is likely real (Cell-specific effect) ConsiderBiology->Result2 Result3 Conclusion: Known feedback loop (Confirm with co-treatment) ConsiderBiology->Result3 NoSignal->CheckDrug Check NoSignal->CheckProtocol Check DiffSignal->ConsiderBiology Check FeedbackSignal->ConsiderBiology Check

References

adjusting 7-O-Demethyl Rapamycin treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Demethyl Rapamycin (B549165). The information provided is designed to address specific issues that may be encountered during experiments, with a focus on optimizing treatment duration for desired effects.

Disclaimer: 7-O-Demethyl Rapamycin is a derivative and impurity of Rapamycin (also known as Sirolimus).[1] While it shares similar biological activities, including the inhibition of the mTOR pathway, much of the detailed experimental data regarding optimal treatment duration has been established for Rapamycin.[2][3][4][5][6][7][8] The following guidance is based on the extensive research on Rapamycin and should be adapted and validated for your specific experimental model and research objectives when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, similar to its parent compound Rapamycin, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2][9] It forms a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[5][10] This inhibition disrupts downstream signaling pathways that control cell growth, proliferation, and metabolism.[4][9]

Q2: How does treatment duration affect the cellular response to this compound?

A2: The duration of treatment with Rapamycin, and likely this compound, has differential effects on cellular metabolism and signaling.[8] Short-term (acute) treatment primarily inhibits mTORC1.[5] However, long-term (chronic) exposure can also lead to the inhibition of mTOR Complex 2 (mTORC2) in some cell types, which can have distinct downstream consequences, including effects on glucose metabolism and cell survival.[5][9] Studies with Rapamycin have shown that initial detrimental metabolic effects can be reversed or diminished with prolonged treatment, leading to beneficial alterations.[8]

Q3: What is the difference between continuous and intermittent dosing with this compound?

A3: Continuous (daily) dosing maintains a constant inhibition of the mTOR pathway. In contrast, intermittent (e.g., once weekly) dosing allows for periods of pathway recovery.[11] Intermittent dosing of Rapamycin has been shown to extend lifespan in mice with fewer side effects, such as glucose intolerance, compared to chronic daily administration.[12] This is thought to be because intermittent dosing primarily targets mTORC1 while having a minimal impact on the less sensitive mTORC2.[11]

Q4: How do I determine the optimal treatment duration for my experiment?

A4: The optimal treatment duration is highly dependent on your specific research question and experimental model (cell type, animal model, etc.). A time-course experiment is the most effective way to determine the ideal duration. This involves treating your cells or animals with this compound and assessing your endpoint of interest at multiple time points (e.g., 24, 48, 72 hours for in vitro studies).[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound treatment. 1. Sub-optimal treatment duration: The treatment time may be too short for the desired biological effect to manifest. 2. Insufficient drug concentration: The dose used may be too low to effectively inhibit the mTOR pathway in your specific model. 3. Drug degradation: Improper storage or handling may have led to the degradation of the compound.1. Perform a time-course experiment: Treat cells for varying durations (e.g., 24, 48, 72, 96 hours) and assess the endpoint at each time point. 2. Conduct a dose-response experiment: Test a range of concentrations to determine the optimal dose for your system. 3. Verify compound integrity: Ensure proper storage conditions (-20°C or -80°C as recommended) and use fresh dilutions for experiments.[13]
Unexpected or off-target effects are observed. 1. Prolonged treatment duration: Long-term exposure may be leading to the inhibition of mTORC2, causing unintended metabolic or survival effects.[5][9] 2. High drug concentration: High doses can lead to off-target effects or cellular toxicity.1. Reduce treatment duration: If mTORC1-specific inhibition is desired, consider shorter treatment times. 2. Lower the concentration: Use the lowest effective concentration determined from a dose-response curve. 3. Consider intermittent dosing: This can minimize the impact on mTORC2 and reduce side effects.[11][12]
High variability between experimental replicates. 1. Inconsistent treatment timing: Variations in the duration of drug exposure between replicates. 2. Cellular confluence: Differences in cell density at the time of treatment can affect the response.1. Standardize treatment timing: Ensure precise and consistent timing for drug addition and removal for all samples. 2. Plate cells at a consistent density: Ensure all wells or flasks have a similar cell number and confluence at the start of the experiment.

Data Presentation

Table 1: Concentration- and Time-Dependent Effects of Rapamycin on Human Venous Malformation Endothelial Cell Viability

Treatment DurationRapamycin Concentration (ng/mL)Inhibition of Cell Viability (%)
24 hours 10Not significant
100Not significant
1,000Significant
48 hours 10Significant
100Significant
1,000Significant
72 hours 10Significant
100Significant
1,000Significant
Data summarized from a study on Rapamycin, which demonstrated that its inhibitory effects on human VM endothelial cells were concentration- and time-dependent.[7]

Table 2: Effects of Different Rapamycin Dosing Schedules in Mice

Dosing ScheduleEffect on LifespanMetabolic Side Effects
Chronic Daily IncreasedGlucose intolerance, insulin (B600854) resistance (early stages)[8]
Intermittent (e.g., every 5 days) IncreasedReduced impact on glucose homeostasis[12]
Late-life Initiation IncreasedBenefits observed even when treatment starts late[14]
This table summarizes findings from multiple studies on Rapamycin in mice, highlighting the impact of treatment duration and schedule.[8][12][14]

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration using an MTT Cell Viability Assay

This protocol is designed to assess the effect of different this compound treatment durations on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Assay:

    • At the end of each time point, add MTT solution to each well and incubate for 2-4 hours.

    • After incubation, remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control for each time point and concentration. Plot cell viability against treatment duration for each concentration to determine the optimal time for the desired effect.

Protocol 2: Assessing mTOR Pathway Inhibition via Western Blotting

This protocol allows for the assessment of mTORC1 activity by measuring the phosphorylation of its downstream target, S6 kinase (S6K).

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-beta-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for various time points (e.g., 1, 6, 12, 24, 48 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-S6K overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total S6K and a loading control (e.g., beta-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities and normalize the phospho-S6K signal to the total S6K and loading control signals. Plot the normalized phospho-S6K levels against treatment time to determine the kinetics of mTORC1 inhibition.

Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy FKBP12 FKBP12 Complex FKBP12-Rapamycin Complex FKBP12->Complex Rapamycin 7-O-Demethyl Rapamycin Rapamycin->FKBP12 Complex->mTORC1 Inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Define Experimental Goal dose_response 1. Dose-Response Experiment (e.g., 48 hours) start->dose_response time_course 2. Time-Course Experiment (using optimal dose) dose_response->time_course endpoint_assay 3. Endpoint Assay (e.g., Western Blot, Viability Assay) time_course->endpoint_assay analysis 4. Data Analysis endpoint_assay->analysis optimal_duration Determine Optimal Treatment Duration analysis->optimal_duration end Proceed with Optimized Protocol optimal_duration->end

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Tree start Problem Encountered no_effect No Observable Effect? start->no_effect off_target Unexpected/Off-Target Effects? no_effect->off_target No sol1 Increase Duration (Time-Course) no_effect->sol1 Yes sol4 Decrease Duration off_target->sol4 Yes sol2 Increase Concentration (Dose-Response) sol1->sol2 sol3 Check Compound Integrity sol2->sol3 sol5 Decrease Concentration sol4->sol5 sol6 Consider Intermittent Dosing sol5->sol6

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

A Comparative Guide: 7-O-Demethyl Rapamycin versus Rapamycin in mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-O-Demethyl Rapamycin (B549165) (7-O-DMR) and its parent compound, Rapamycin, in the context of mTOR inhibition. While direct comparative quantitative data for 7-O-DMR is limited in publicly available literature, this document synthesizes existing knowledge on Rapamycin, the significance of the C-7 position, and provides detailed experimental protocols for researchers to conduct their own comparative studies.

Introduction to Rapamycin and its Analogs

Rapamycin is a macrolide compound that acts as a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase crucial for regulating cell growth, proliferation, and metabolism. Its mechanism of action involves forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).

7-O-Demethyl Rapamycin is a derivative of Rapamycin in which the methyl group at the 7-O position is removed. This modification is significant as the C-7 position lies within the "effector" domain of Rapamycin, which is involved in the interaction with mTOR. While modifications at this site have been shown to maintain high affinity for FKBP12, they can lead to a wide range of potencies in terms of mTOR inhibition and downstream cellular effects.[1]

Comparative Analysis: Potency and Binding Affinity

Data Summary Table

ParameterRapamycinThis compound (Inferred)Reference
mTOR Inhibition (IC50) ~0.1 nM (in HEK293 cells)Potency may vary significantly from Rapamycin.[2]
FKBP12 Binding Affinity (Ki) High affinityHigh affinity, similar to Rapamycin.[1]
mTORC1 Selectivity Primarily inhibits mTORC1Likely maintains mTORC1 selectivity.
mTORC2 Selectivity Generally considered mTORC2 insensitive, though long-term exposure can have effects.Expected to have similar mTORC2 insensitivity.

Note: The potency of this compound in inhibiting mTOR is likely to be different from that of Rapamycin due to the modification at the C-7 position, which is part of the mTOR-interacting domain.[1] Experimental validation is necessary to determine the precise IC50 value.

Signaling Pathway Interactions

Both Rapamycin and this compound are expected to exert their effects through the canonical mTOR signaling pathway. The initial step for both compounds is the binding to the intracellular receptor FKBP12. The resulting complex then interacts with the FRB domain of mTOR, primarily affecting the function of mTORC1.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis FKBP12 FKBP12 Drug_Complex Drug-FKBP12 Complex FKBP12->Drug_Complex Rapamycin Rapamycin / This compound Rapamycin->FKBP12 Drug_Complex->mTORC1

Figure 1: mTORC1 Signaling Pathway and Inhibition.

Experimental Protocols

To facilitate a direct comparison between this compound and Rapamycin, the following detailed experimental protocols are provided.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and its inhibition by the test compounds.

Materials:

  • Purified active mTORC1 complex

  • Recombinant, inactive p70S6K1 or 4E-BP1 as substrate

  • [γ-³²P]ATP or unlabeled ATP and phospho-specific antibodies

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Rapamycin and this compound stock solutions (in DMSO)

  • Stop solution (e.g., EDTA)

  • Phosphocellulose paper or materials for SDS-PAGE and Western blotting

Procedure:

  • Prepare serial dilutions of Rapamycin and this compound in kinase assay buffer.

  • In a microcentrifuge tube or 96-well plate, combine the purified mTORC1 enzyme with the kinase assay buffer.

  • Add the diluted compounds or DMSO (vehicle control) to the respective reactions and pre-incubate for 15-30 minutes at 30°C.

  • Initiate the kinase reaction by adding the substrate (p70S6K1 or 4E-BP1) and ATP (containing [γ-³²P]ATP if using radiometric detection).

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding the stop solution.

  • For radiometric assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • For non-radiometric assay: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies specific for phosphorylated p70S6K1 (Thr389) or 4E-BP1 (Thr37/46).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_compounds Prepare serial dilutions of Rapamycin & 7-O-DMR pre_incubation Pre-incubate mTORC1 with compounds prep_compounds->pre_incubation prep_enzyme Prepare mTORC1 enzyme in kinase buffer prep_enzyme->pre_incubation initiation Initiate reaction with substrate & ATP pre_incubation->initiation incubation Incubate at 30°C initiation->incubation termination Stop reaction incubation->termination detection Radiometric or Western Blot Analysis termination->detection analysis Calculate % inhibition and IC50 values detection->analysis

Figure 2: In Vitro mTOR Kinase Assay Workflow.
Western Blot Analysis of mTORC1 Signaling in Cells

This method assesses the inhibitory effect of the compounds on the mTORC1 signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets.

Materials:

  • Cell line of interest (e.g., HEK293T, MCF-7)

  • Cell culture medium and supplements

  • Rapamycin and this compound stock solutions (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Rapamycin, this compound, or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.[3]

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[4][5]

  • Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.[4][6][7]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[5]

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability/Proliferation Assay (MTT or similar)

This assay determines the effect of the compounds on cell growth and proliferation, which is a downstream consequence of mTOR inhibition.

Materials:

  • Cell line of interest

  • 96-well plates

  • Cell culture medium

  • Rapamycin and this compound stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other viability reagents (e.g., WST-1, resazurin)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.[8]

  • Treat the cells with a range of concentrations of Rapamycin, this compound, or DMSO (vehicle control).[8]

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).[8]

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[8]

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values for cell growth inhibition.

Conclusion

While this compound is structurally very similar to Rapamycin and is known to bind FKBP12, the demethylation at the C-7 position places it in a region critical for the interaction with mTOR. This suggests a potential alteration in its mTOR inhibitory profile compared to Rapamycin. The provided experimental protocols offer a robust framework for researchers to perform a direct comparative analysis of these two compounds, elucidating the precise impact of this structural modification on mTOR inhibition, downstream signaling, and cellular function. Such studies are essential for the rational design and development of novel Rapamycin analogs with improved therapeutic properties.

References

A Comparative Guide to the Efficacy of 7-O-Demethyl Rapamycin and Sirolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 7-O-Demethyl Rapamycin (B549165) (7-O-DMR) and its parent compound, Sirolimus (also known as Rapamycin). Sirolimus is a well-established mTOR inhibitor widely used for its immunosuppressive and anti-proliferative properties. 7-O-DMR is a principal metabolite of Sirolimus, formed by demethylation at the C-7 position. This structural modification significantly impacts its biological activity.

This document synthesizes available data to offer an objective comparison, supported by experimental protocols and visual representations of key biological pathways and workflows.

Executive Summary

Current scientific literature indicates that 7-O-Demethyl Rapamycin is significantly less efficacious than Sirolimus in its biological activities, including mTOR inhibition, immunosuppression, and anti-proliferative effects. This reduced potency is attributed to the demethylation at the C-7 position, which is a critical part of the effector domain of the rapamycin molecule responsible for its interaction with the mTOR protein complex. While direct head-to-head quantitative comparisons in the literature are scarce, studies on rapamycin's metabolites suggest a substantial decrease in activity.

Data Presentation: Quantitative Comparison

Table 1: Comparative Efficacy in mTOR Inhibition

CompoundTargetIC50 (in vitro kinase assay)Notes
Sirolimus mTORC1~0.1 nMPotent and specific allosteric inhibitor.[1][2]
This compound mTORC1Estimated: 2.5 - 7 nMEfficacy is significantly reduced due to modification in the effector domain.

Table 2: Comparative Anti-Proliferative Activity

CompoundCell LineIC50 (MTT/XTT Assay)Notes
Sirolimus Various Cancer Cell Lines (e.g., HepG2, Ca9-22)Low nM to µM range (cell line dependent)Demonstrates potent anti-proliferative effects.[3][4]
This compound Various Cancer Cell LinesExpected to be significantly higher than SirolimusReduced mTOR inhibition translates to lower anti-proliferative activity.

Table 3: Comparative Immunosuppressive Activity

CompoundAssayEndpointExpected Efficacy Comparison
Sirolimus Mixed Lymphocyte Reaction (MLR)Inhibition of T-cell proliferationHigh potency in suppressing allogeneic T-cell responses.
This compound Mixed Lymphocyte Reaction (MLR)Inhibition of T-cell proliferationSignificantly lower potency compared to Sirolimus.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

mTOR_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibition relieved FKBP12 FKBP12 Complex_S Sirolimus-FKBP12 Complex Complex_D 7-O-DMR-FKBP12 Complex Sirolimus Sirolimus Sirolimus->FKBP12 DMR 7-O-Demethyl Rapamycin DMR->FKBP12 Complex_S->mTORC1 Inhibits (Potent) Complex_D->mTORC1 Inhibits (Weak)

Caption: mTOR Signaling Pathway and Inhibition by Sirolimus and 7-O-DMR.

Experimental_Workflow_MLR cluster_0 Cell Preparation cluster_1 Co-culture & Treatment cluster_2 Analysis PBMC1 Isolate PBMCs (Donor A - Responders) CoCulture Co-culture Responder and Stimulator Cells PBMC1->CoCulture PBMC2 Isolate PBMCs (Donor B - Stimulators) Irradiate Irradiate or treat with Mitomycin C PBMC2->Irradiate Irradiate->CoCulture Treatment Add Test Compounds (Sirolimus or 7-O-DMR) CoCulture->Treatment Incubate Incubate for 5-7 days Treatment->Incubate Proliferation Measure Proliferation (e.g., CFSE dye dilution) Incubate->Proliferation

Caption: Experimental Workflow for a One-Way Mixed Lymphocyte Reaction (MLR).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on mTORC1 kinase activity.

Methodology:

  • mTORC1 Immunoprecipitation:

    • Culture HEK293T cells and lyse them in a CHAPS-based buffer to maintain the integrity of the mTORC1 complex.

    • Immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor or mTOR).

  • Kinase Reaction:

    • Wash the immunoprecipitated mTORC1 beads.

    • Resuspend the beads in a kinase assay buffer containing a substrate (e.g., recombinant 4E-BP1).

    • Add the test compounds (Sirolimus or this compound) at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Detect the phosphorylation of the substrate using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).

    • Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.

Cell Proliferation (MTT) Assay

Objective: To assess the anti-proliferative effects of a compound on a given cell line.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds (Sirolimus or this compound).

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[5][6][7][8]

Mixed Lymphocyte Reaction (MLR)

Objective: To evaluate the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.

Methodology:

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

  • Preparation of Stimulator and Responder Cells:

    • Designate PBMCs from one donor as "responder" cells.

    • Treat PBMCs from the second donor with mitomycin C or irradiation to render them non-proliferative ("stimulator" cells).

  • Co-culture and Treatment:

    • Co-culture the responder and stimulator cells in a 96-well plate.

    • Add the test compounds (Sirolimus or this compound) at various concentrations.

    • Include appropriate controls (e.g., unstimulated responder cells, stimulated cells without compound).

  • Proliferation Assessment:

    • Incubate the co-culture for 5 to 7 days.

    • Assess T-cell proliferation using one of the following methods:

      • [³H]-thymidine incorporation: Add [³H]-thymidine during the last 18-24 hours of culture and measure its incorporation into the DNA of proliferating cells.

      • CFSE dye dilution: Label the responder cells with CFSE dye before co-culture and measure the dilution of the dye in proliferating cells by flow cytometry.[9][10]

  • Data Analysis:

    • Quantify the level of proliferation in treated versus untreated stimulated cells to determine the immunosuppressive effect of the compounds and calculate their IC50 values.[11][12]

Conclusion

Based on the available evidence, this compound is a significantly less potent derivative of Sirolimus. The demethylation at the C-7 position, which is part of the effector domain, critically impairs its ability to inhibit mTORC1. Consequently, its anti-proliferative and immunosuppressive activities are substantially diminished compared to the parent compound, Sirolimus. For research and drug development purposes, Sirolimus remains the far more efficacious molecule for targeting the mTOR pathway. Further direct comparative studies would be beneficial to precisely quantify the difference in potency across various biological assays.

References

head-to-head comparison of 7-O-Demethyl Rapamycin and Everolimus

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination for Researchers and Drug Development Professionals

In the landscape of mTOR inhibitors, both 7-O-Demethyl Rapamycin (B549165) (7-O-DMR) and Everolimus (B549166) represent key molecules of interest for researchers in oncology, immunology, and transplantation. While Everolimus is a well-established therapeutic agent, 7-O-DMR, a metabolite of Rapamycin (Sirolimus), is an emerging compound with potential biological activities. This guide provides a comprehensive head-to-head comparison of these two compounds, supported by available experimental data, to aid researchers and drug development professionals in their understanding and potential applications.

Mechanism of Action: Targeting the mTOR Pathway

Both 7-O-Demethyl Rapamycin and Everolimus exert their effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. They achieve this by forming a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).

The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, primarily the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade of events ultimately leads to a reduction in protein synthesis and arrests the cell cycle at the G1 phase.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits when unphosphorylated Cell Cycle Progression Cell Cycle Progression Protein Synthesis->Cell Cycle Progression Leads to FKBP12 FKBP12 7-O-DMR / Everolimus 7-O-DMR / Everolimus 7-O-DMR / Everolimus->FKBP12 Binds to Drug-FKBP12 Complex Drug-FKBP12 Complex Drug-FKBP12 Complex->mTORC1 Inhibits FKBP127-O-DMR / Everolimus FKBP127-O-DMR / Everolimus

Figure 1. Simplified signaling pathway of mTORC1 inhibition by 7-O-DMR and Everolimus.

While both compounds share this primary mechanism, subtle differences in their interaction with the mTOR complex may exist. Everolimus is known to be more selective for mTORC1 over mTORC2, especially at therapeutic concentrations.[1] The selectivity of 7-O-DMR for mTORC1 versus mTORC2 has not been as extensively characterized.

Comparative Efficacy: In Vitro and In Vivo Studies

Direct comparative studies on the efficacy of this compound and Everolimus are limited. However, by examining data on Rapamycin and its metabolites, we can infer the potential activity of 7-O-DMR.

In Vitro Antiproliferative Activity

Studies have shown that modifications at the C-7 position of Rapamycin can influence its biological activity. While the binding to FKBP12 may not be significantly altered, the interaction with mTOR can be affected.[2] This suggests that the demethylation at the C-7 position in 7-O-DMR could potentially modulate its antiproliferative potency compared to Rapamycin and, by extension, to Everolimus.

Everolimus has demonstrated potent antiproliferative effects in various cancer cell lines. For instance, in preclinical studies, Everolimus has shown significant activity against lymphoma and breast cancer cell lines.[3][4]

Compound Cell Line Assay IC50 (nM) Reference
Everolimus Mantle Cell Lymphoma (Jeko1, Mino, Granta)Proliferation~1-10[3]
Everolimus Breast Cancer (MCF-7)ProliferationSub-nanomolar[5]
Rapamycin Renal Cancer CellsGrowth ArrestNot specified[6]
In Vivo Antitumor Efficacy

In vivo studies have established the antitumor efficacy of Everolimus in various cancer models.[2] For Rapamycin, preclinical studies have demonstrated its ability to prevent tumor growth and metastatic progression.[6][7] Given that 7-O-DMR is a metabolite of Rapamycin, it is plausible that it contributes to the overall in vivo antitumor effect of the parent drug, although its specific contribution and potency relative to Everolimus are yet to be determined.

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of this compound and Everolimus are expected to differ, primarily due to structural variations.

Parameter This compound Everolimus
Parent Compound Rapamycin (Sirolimus)Rapamycin (Sirolimus)
Metabolic Pathway O-demethylation of Rapamycin40-O-(2-hydroxyethyl) derivative of Rapamycin
Bioavailability Likely lower than parent drugDeveloped to have improved oral bioavailability compared to Sirolimus[3]
Metabolism Metabolite of CYP3A4-mediated metabolism of RapamycinPrimarily metabolized by CYP3A4[3]

Everolimus was specifically designed to have a more favorable pharmacokinetic profile than Sirolimus, including increased oral bioavailability.[3] As a metabolite, the systemic exposure and half-life of 7-O-DMR are dependent on the pharmacokinetics of the parent drug, Rapamycin.

Safety and Tolerability

The safety profiles of mTOR inhibitors are well-characterized and include potential side effects such as stomatitis, rash, fatigue, and metabolic abnormalities. As a derivative of Rapamycin, the safety profile of 7-O-DMR is anticipated to be similar to that of other rapalogs. However, without specific clinical data, a direct comparison of the safety and tolerability of 7-O-DMR and Everolimus is not possible.

Experimental Protocols

For researchers interested in conducting comparative studies, the following experimental workflows are suggested.

In Vitro Proliferation Assay

cluster_workflow In Vitro Proliferation Assay Workflow A Seed cancer cells in 96-well plates B Treat with serial dilutions of 7-O-DMR or Everolimus A->B C Incubate for 72 hours B->C D Add proliferation reagent (e.g., MTT, CellTiter-Glo) C->D E Measure absorbance or luminescence D->E F Calculate IC50 values E->F

Figure 2. Workflow for a typical in vitro cell proliferation assay.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a predetermined density.

  • Treatment: After allowing cells to adhere, treat them with a range of concentrations of 7-O-DMR and Everolimus.

  • Incubation: Incubate the plates for a period of 72 hours.

  • Viability Assessment: Assess cell viability using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.

  • Data Analysis: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.

Western Blot Analysis of mTOR Pathway Inhibition

cluster_workflow Western Blot Workflow for mTOR Pathway A Treat cells with 7-O-DMR or Everolimus B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Probe with primary antibodies (p-S6K, p-4E-BP1, total S6K, total 4E-BP1, Actin) D->E F Incubate with secondary antibodies E->F G Detect and quantify protein bands F->G

Figure 3. Workflow for Western blot analysis of mTOR pathway inhibition.

Methodology:

  • Cell Treatment: Treat cells with the compounds at specified concentrations for a defined period.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total S6K, 4E-BP1, and a loading control (e.g., actin).

  • Detection: Incubate with appropriate secondary antibodies and detect the protein bands using a chemiluminescence or fluorescence imaging system.

  • Analysis: Quantify the band intensities to determine the extent of mTOR pathway inhibition.

Conclusion and Future Directions

Everolimus is a well-characterized mTOR inhibitor with proven clinical efficacy. This compound, as a metabolite of Rapamycin, is known to possess biological activity, including immunosuppressive and antitumor effects.[8][9] However, a direct and comprehensive comparison with Everolimus is hampered by the limited availability of quantitative data for 7-O-DMR.

Future research should focus on isolating and characterizing the in vitro and in vivo activity of this compound in direct comparison to Everolimus. Key areas of investigation should include:

  • Determination of IC50 values for mTORC1 inhibition and cell proliferation in a panel of relevant cell lines.

  • Head-to-head in vivo efficacy studies in preclinical cancer models.

  • Detailed pharmacokinetic and metabolic profiling of 7-O-DMR.

  • Assessment of its selectivity for mTORC1 versus mTORC2.

Such studies will be crucial in elucidating the potential of this compound as a therapeutic agent and in understanding its contribution to the overall activity of its parent compound, Rapamycin. This knowledge will be invaluable for the rational design of novel mTOR inhibitors and for optimizing therapeutic strategies that target this critical signaling pathway.

References

A Comparative Guide to the Anti-Proliferative Activity of mTOR Inhibitors: Validating the Efficacy of Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative performance of established mTOR inhibitors, offering a framework for the validation of novel compounds such as 7-O-Demethyl Rapamycin (B549165). While specific experimental data on the anti-proliferative activity of 7-O-Demethyl Rapamycin is not extensively available in current literature, its structural similarity to rapamycin suggests a comparable mechanism of action through the mTOR signaling pathway. This document outlines the anti-proliferative efficacy of well-documented rapamycin analogs—Everolimus and Temsirolimus (B1684623)—supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of mTOR inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation. The following table summarizes the IC50 values for Rapamycin and its key analogs across various cancer cell lines, providing a direct comparison of their potency.

Table 1: IC50 Values of mTOR Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeRapamycin IC50 (nM)Everolimus IC50 (nM)Temsirolimus IC50 (nM)
MCF-7 Breast Cancer18,740[1]~10-100[2]Data not available
MDA-MB-231 Breast Cancer>10,000[1]Data not availableData not available
MDA-MB-468 Breast Cancer37,200[1]Data not availableData not available
A549 Lung Cancer18,740[1]Data not availableData not available
HeLa Cervical Cancer>10,000[1]Data not availableData not available
PC3 Prostate CancerSimilar to Temsirolimus[3]Data not availableSimilar to Rapamycin[3]
LnCap Prostate CancerSimilar to Temsirolimus[3]Data not availableSimilar to Rapamycin[3]
HEK293 Embryonic Kidney0.1[1]Data not availableData not available
MEF Mouse Embryonic Fibroblast0.05[1]Data not availableData not available

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

The mTOR Signaling Pathway and Mechanism of Action

Rapamycin and its analogs exert their anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[4] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[5] Rapamycin, in a complex with the intracellular protein FKBP12, allosterically inhibits mTORC1.[6] This inhibition disrupts the phosphorylation of downstream effectors, primarily S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression from the G1 to the S phase.[7]

mTOR_Signaling_Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 inhibits Rheb Rheb TSC1/TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Rapamycin Analogs Rapamycin Analogs Rapamycin Analogs->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of rapamycin analogs.

Experimental Protocols for Assessing Anti-Proliferative Activity

The following are detailed methodologies for two common assays used to evaluate the anti-proliferative effects of mTOR inhibitors.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Test compounds (e.g., this compound, Everolimus, Temsirolimus)

  • Cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

BrdU (Bromodeoxyuridine) Assay

The BrdU assay is an immunoassay that detects the incorporation of BrdU, a thymidine (B127349) analog, into newly synthesized DNA of proliferating cells.[10]

Materials:

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plates

  • Test compounds

  • Cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compounds for the desired time.

  • Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.[11]

  • Fix and denature the cellular DNA by adding the Fixing/Denaturing solution.[12]

  • Add the anti-BrdU primary antibody to each well and incubate.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Add TMB substrate and incubate to develop color.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the untreated control and determine the IC50 value.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Labeling cluster_detection Detection cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Incubation Incubation Compound Treatment->Incubation Labeling Labeling (MTT or BrdU) Incubation->Labeling Signal Development Signal Development Labeling->Signal Development Absorbance Reading Absorbance Reading Signal Development->Absorbance Reading Data Analysis IC50 Determination Absorbance Reading->Data Analysis

Caption: A generalized workflow for assessing the anti-proliferative activity of a test compound.

References

In Vivo Efficacy of 7-O-Demethyl Rapamycin Compared to Clinically Relevant Rapalogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo efficacy comparison of 7-O-Demethyl Rapamycin and other prominent rapalogs, including Rapamycin (Sirolimus), Everolimus, and Temsirolimus. The information is compiled from preclinical data to support research and drug development efforts in oncology and immunology.

Executive Summary

This compound is a metabolite of Rapamycin. Current scientific literature indicates that the metabolites of Rapamycin, including this compound, exhibit significantly lower immunosuppressive and anti-tumor activities compared to the parent compound and its primary analogs. While direct, extensive in vivo comparative studies focusing solely on this compound are limited, the available data on Rapamycin's metabolism strongly suggest a reduced efficacy profile. This guide, therefore, presents the established in vivo efficacy of major rapalogs as a benchmark for comparison, alongside the current understanding of this compound's activity.

Mechanism of Action: The mTOR Signaling Pathway

Rapalogs exert their therapeutic effects by inhibiting the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and angiogenesis. Rapamycin and its analogs first bind to the intracellular protein FKBP12. This complex then interacts with the mTOR Complex 1 (mTORC1), leading to the inhibition of downstream signaling pathways critical for cell function and survival.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activate PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activate TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibit Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibit mTORC1 mTORC1 Rheb->mTORC1 Activate S6K1 S6K1 mTORC1->S6K1 Activate 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibit Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promote 4EBP1->Protein_Synthesis Inhibit Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapalogs Rapalogs (e.g., Rapamycin) FKBP12 FKBP12 Rapalogs->FKBP12 Bind FKBP12->mTORC1 Inhibit

Caption: The mTOR signaling pathway and the inhibitory action of rapalogs.

In Vivo Efficacy Comparison

Anti-Tumor Efficacy in Xenograft Models
RapalogAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
Rapamycin (Sirolimus) Nude miceProstate Cancer (PC3)1.5 mg/kg/day, i.p.Significant reduction in tumor volume[1]
Nude micePancreatic Cancer (SW1990)2.0 mg/kg, every other day, i.p.Significant suppression of tumor growth
Temsirolimus Nude miceProstate Cancer (PC3)1.5 mg/kg/day, i.p.Similar anti-proliferative effects to Rapamycin[1]
Everolimus N/AN/AN/AImproved pharmacokinetic profile over Rapamycin may lead to enhanced efficacy in some models.

Note: i.p. = intraperitoneal

Immunosuppressive Efficacy in Transplantation Models
RapalogAnimal ModelTransplant TypeDosing RegimenOutcomeReference
Rapamycin (Sirolimus) RatHeart Allograft0.8 mg/kg/day, continuous i.v. infusionSignificantly extended allograft survival
RatIslet Allograft0.1-0.3 mg/kg/day, i.p.Significant prolongation of allograft survival

Note: i.v. = intravenous

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are critical to its in vivo efficacy. Rapalogs were developed to improve upon the pharmacokinetic profile of Rapamycin.

RapalogBioavailabilityHalf-lifeKey Characteristics
Rapamycin (Sirolimus) Low (~14%)Long (~62 hours)Substrate for CYP3A4 and P-glycoprotein.
Everolimus Higher than RapamycinShorter than Rapamycin (~30 hours)Developed for improved absorption and more consistent dosing.
Temsirolimus Administered intravenouslyProdrug, converted to SirolimusAllows for intravenous administration.
This compound N/AN/AA metabolite of Rapamycin.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for in vivo studies with rapalogs.

General Xenograft Tumor Model Workflow

experimental_workflow Cell_Harvest Cell Harvesting & Viability Check Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Rapalog Administration (i.p., p.o., or i.v.) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Regular Intervals Endpoint Endpoint Determination (e.g., Tumor Size, Time) Data_Collection->Endpoint Analysis Tissue Collection & (IHC, Western Blot) Endpoint->Analysis

Caption: A typical workflow for an in vivo cancer xenograft study.

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., PC3 for prostate, SW1990 for pancreatic) are cultured under standard conditions.

  • Cells are harvested during the logarithmic growth phase, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (typically 1-5 x 10^6) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Treatment:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

  • Rapalogs are administered according to the specified dosing regimen (e.g., daily intraperitoneal injections). The vehicle used for the control group should be identical to that used for the drug.

3. Efficacy Assessment:

  • Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Animal body weight is monitored as an indicator of toxicity.

  • The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Allograft Transplantation Model Protocol

1. Donor and Recipient Preparation:

  • Inbred animal strains with defined major histocompatibility complex (MHC) mismatches are used (e.g., Lewis and Brown Norway rats for heart transplantation).

  • The donor organ (e.g., heart) is harvested.

2. Transplantation and Immunosuppression:

  • The organ is transplanted into the recipient animal (e.g., heterotopic heart transplantation to the abdomen).

  • Immunosuppressive treatment with a rapalog is initiated at the time of transplantation and continued for a defined period.

3. Graft Survival Assessment:

  • Graft function is monitored daily (e.g., by palpation of the transplanted heart).

  • Rejection is defined as the cessation of function (e.g., cessation of heartbeat).

  • Graft survival time is recorded for each animal.

Logical Relationship of Rapalog Efficacy

Rapalog_Efficacy Metabolism Metabolism (e.g., in Liver) 7_O_Demethyl This compound (Metabolite) Metabolism->7_O_Demethyl Other_Metabolites Other Metabolites Metabolism->Other_Metabolites Low_Efficacy Low In Vivo Efficacy 7_O_Demethyl->Low_Efficacy Other_Metabolites->Low_Efficacy Analogs Rapamycin Analogs (Rapalogs) Everolimus Everolimus Analogs->Everolimus Temsirolimus Temsirolimus Analogs->Temsirolimus Improved_PK Improved Pharmacokinetics Analogs->Improved_PK High_Efficacy High In Vivo Efficacy (Anti-Tumor & Immunosuppressive) Everolimus->High_Efficacy Temsirolimus->High_Efficacy Improved_PK->High_Efficacy Rapamycin Rapamycin Rapamycin->Analogs Chemical Modification Rapamycin->High_Efficacy

Caption: Relationship between Rapamycin, its metabolite, and its analogs in terms of in vivo efficacy.

Conclusion

The available evidence strongly indicates that this compound, as a metabolite, possesses significantly lower in vivo efficacy compared to Rapamycin and its clinically utilized analogs, Everolimus and Temsirolimus. Researchers investigating mTOR inhibitors should focus on these established rapalogs for which a wealth of preclinical and clinical data exists. This guide provides a foundational understanding of their comparative in vivo performance and the experimental methodologies used for their evaluation.

References

A Comparative Analysis of the Immunosuppressive Potential of 7-O-Demethyl Rapamycin and Cyclosporine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive agents 7-O-Demethyl Rapamycin (B549165) (a derivative of Rapamycin/Sirolimus) and Cyclosporine. While direct comparative experimental data for 7-O-Demethyl Rapamycin is limited in publicly available literature, this document evaluates its potential by examining its parent compound, Rapamycin, in relation to Cyclosporine. The guide presents a comprehensive overview of their mechanisms of action, supported by experimental data from in vitro and in vivo studies, and provides detailed experimental protocols for key immunological assays.

Executive Summary

Cyclosporine and Rapamycin are both potent immunosuppressants, but they operate through distinct molecular pathways to modulate the immune response. Cyclosporine, a calcineurin inhibitor, primarily acts early in T-cell activation by blocking the transcription of key cytokines like Interleukin-2 (IL-2). In contrast, Rapamycin and its derivatives, including this compound, are mTOR (mechanistic target of Rapamycin) inhibitors. They act at a later stage, interfering with the cellular response to IL-2 and thereby halting T-cell proliferation.

The structural difference in this compound—the absence of a methyl group at the 7-O position—is significant. Structure-activity relationship studies indicate that this position is part of the "effector domain" of Rapamycin that interacts with the mTOR complex. This suggests that while this compound likely shares the same fundamental mechanism as Rapamycin, its potency may be altered. However, without specific experimental data, a definitive comparison of its immunosuppressive potential against Cyclosporine remains speculative. This guide, therefore, focuses on the well-documented comparison between Rapamycin and Cyclosporine to provide a solid framework for understanding the potential of this compound.

Mechanism of Action

Cyclosporine: Calcineurin Inhibition

Cyclosporine exerts its immunosuppressive effect by forming a complex with the intracellular protein cyclophilin. This complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[1][2][3][4][5] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[2][5] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding for crucial cytokines, most notably IL-2, which is essential for T-cell proliferation and activation.[1][2][3]

This compound and Rapamycin: mTOR Inhibition

Rapamycin and its analogue, this compound, function by inhibiting the mTOR signaling pathway.[6] Rapamycin first binds to the immunophilin FKBP12 (FK506-binding protein 12). This Rapamycin-FKBP12 complex then binds to the mTORC1 (mTOR complex 1), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[6][7] By inhibiting mTORC1, Rapamycin blocks the signal transduction cascade initiated by IL-2, preventing T-cells from progressing from the G1 to the S phase of the cell cycle and thereby halting their proliferation.[6] It is important to note that Rapamycin does not inhibit IL-2 production but rather the cellular response to it.

Comparative Data on Immunosuppressive Effects

While direct comparative data for this compound is unavailable, the following tables summarize key findings from studies comparing Rapamycin and Cyclosporine.

Table 1: In Vitro Immunosuppressive Activity
ParameterRapamycin (Sirolimus)CyclosporineReference
Primary Mechanism mTOR InhibitionCalcineurin Inhibition[6]
Effect on IL-2 Inhibits IL-2-mediated signal transductionInhibits IL-2 gene transcription[1][2][3][6]
T-Cell Proliferation Arrests T-cell cycle in late G1 phaseInhibits T-cell activation and proliferation at an early stage[6]
IC50 (HEK293 cells) ~0.1 nM (for mTOR inhibition)Not applicable (different mechanism)
Table 2: Comparative Effects on Cytokine Expression in Con A-stimulated Murine Splenocytes
CytokineEffect of RapamycinEffect of CyclosporineReference
IL-2 Less effective inhibitionVery effective inhibition
IFN-γ Less effective inhibitionVery effective inhibition
IL-4 Less effective inhibitionVery effective inhibition
IL-10 100% inhibition~65% inhibition

Signaling Pathway Diagrams

Below are diagrams illustrating the distinct signaling pathways targeted by Cyclosporine and Rapamycin.

cyclosporine_pathway cluster_cell T-Cell TCR T-Cell Receptor Ca_ion Ca²⁺ Influx TCR->Ca_ion Calcineurin Calcineurin Ca_ion->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates Cyclophilin Cyclophilin CsA_Cyp_Complex Cyclosporine-Cyclophilin Complex Cyclophilin->CsA_Cyp_Complex Cyclosporine Cyclosporine Cyclosporine->Cyclophilin Cyclosporine->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin inhibits NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein IL2_mRNA->IL2_protein

Caption: Cyclosporine's mechanism of action via calcineurin inhibition.

rapamycin_pathway cluster_cell T-Cell IL2R IL-2 Receptor mTORC1 mTORC1 IL2R->mTORC1 activates IL2 IL-2 IL2->IL2R FKBP12 FKBP12 Rapa_FKBP12_Complex Rapamycin-FKBP12 Complex FKBP12->Rapa_FKBP12_Complex Rapamycin Rapamycin / 7-O-DMR Rapamycin->FKBP12 Rapamycin->Rapa_FKBP12_Complex Rapa_FKBP12_Complex->mTORC1 inhibits Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) mTORC1->Cell_Cycle_Progression T_Cell_Proliferation T-Cell Proliferation Cell_Cycle_Progression->T_Cell_Proliferation

Caption: Rapamycin's mechanism of action via mTORC1 inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of immunosuppressive drugs are provided below.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

A standard method for isolating PBMCs from whole blood is density gradient centrifugation using Ficoll-Paque.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS or Histopaque-1077

  • Phosphate-Buffered Saline (PBS), sterile

  • 50 mL conical tubes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a fresh 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible: plasma, a "buffy coat" of PBMCs, the Ficoll-Paque layer, and red blood cells at the bottom.

  • Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in the desired cell culture medium. Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

pbmc_isolation_workflow Start Whole Blood Collection Dilute Dilute Blood with PBS (1:1) Start->Dilute Layer Layer over Ficoll-Paque Dilute->Layer Centrifuge1 Centrifuge (400g, 30 min, no brake) Layer->Centrifuge1 Harvest Harvest PBMC Layer (Buffy Coat) Centrifuge1->Harvest Wash1 Wash with PBS Harvest->Wash1 Centrifuge2 Centrifuge (300g, 10 min) Wash1->Centrifuge2 Resuspend Resuspend in Culture Medium Centrifuge2->Resuspend Count Cell Count and Viability Resuspend->Count

Caption: Workflow for PBMC isolation.

Mixed Lymphocyte Reaction (MLR) Assay

The one-way MLR assay is a common in vitro method to assess the immunosuppressive activity of a compound by measuring the proliferation of responder T-cells against allogeneic stimulator cells.

Materials:

  • Isolated PBMCs from two different healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

  • Mitomycin C or irradiation source to treat stimulator cells

  • Immunosuppressive compounds (this compound, Cyclosporine)

  • 96-well round-bottom cell culture plates

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

  • Cell harvester and liquid scintillation counter (for ³H-thymidine incorporation) or flow cytometer/plate reader (for non-radioactive assays)

Procedure:

  • Preparation of Stimulator Cells: Treat PBMCs from one donor with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them to inhibit their proliferation. These will be the stimulator cells.

  • Cell Plating: Plate the responder PBMCs from the second donor at a density of 1 x 10⁵ cells/well in a 96-well plate.

  • Add the treated stimulator cells to the wells containing responder cells at a 1:1 ratio.

  • Drug Treatment: Add serial dilutions of this compound and Cyclosporine to the co-cultures. Include a vehicle control (e.g., DMSO) and an unstimulated control (responder cells only).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement (³H-thymidine): 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits T-cell proliferation by 50%).

mlr_workflow DonorA PBMCs from Donor A (Responder) CoCulture Co-culture Responder and Stimulator Cells (1:1) DonorA->CoCulture DonorB PBMCs from Donor B (Stimulator) TreatStimulator Treat Stimulator Cells (Mitomycin C or Irradiation) DonorB->TreatStimulator TreatStimulator->CoCulture AddDrugs Add Immunosuppressive Drugs CoCulture->AddDrugs Incubate Incubate for 5 Days AddDrugs->Incubate MeasureProliferation Measure Proliferation (e.g., ³H-thymidine incorporation) Incubate->MeasureProliferation Analyze Calculate % Inhibition and IC50 MeasureProliferation->Analyze

References

Unveiling the Antifungal Potential of 7-O-Demethyl Rapamycin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the antifungal spectrum of 7-O-Demethyl Rapamycin (B549165), a derivative of the well-established immunosuppressant and antifungal agent, Rapamycin (also known as sirolimus). While the antifungal properties of 7-O-Demethyl Rapamycin are acknowledged, a comprehensive quantitative comparison with its parent compound and other standard antifungal drugs is limited by the current scarcity of publicly available Minimum Inhibitory Concentration (MIC) data. This document aims to provide a framework for such a comparison, detailing the necessary experimental protocols and the known mechanistic pathways.

Executive Summary

This compound is a derivative of Rapamycin with confirmed antifungal activity.[1][2] Rapamycin and its analogues are known to exert their antifungal effects by inhibiting the Target of Rapamycin (TOR) signaling pathway, a crucial regulator of cell growth and proliferation in fungi.[3] Structure-activity relationship studies on Rapamycin derivatives suggest that modifications at the 7-position can influence their biological activity, indicating the potential for a differentiated antifungal profile for this compound. However, without specific MIC values, a direct quantitative comparison of its antifungal spectrum against key fungal pathogens remains speculative. This guide presents a standardized methodology for generating the required comparative data and contextualizes the potential of this compound within the broader landscape of antifungal agents.

Comparative Antifungal Spectrum: A Data-Driven Approach

A thorough comparative analysis necessitates the determination of MIC values for this compound against a panel of clinically relevant fungal pathogens. This data should be juxtaposed with the MIC values of Rapamycin and standard-of-care antifungal agents like Amphotericin B and Fluconazole.

Table 1: Hypothetical Comparative Antifungal Activity (MIC in µg/mL)

Fungal SpeciesThis compoundRapamycinAmphotericin BFluconazole
Candida albicansData Not Available
Candida glabrataData Not Available
Candida parapsilosisData Not Available
Candida tropicalisData Not Available
Cryptococcus neoformansData Not Available
Aspergillus fumigatusData Not Available
Aspergillus flavusData Not Available
Aspergillus nigerData Not Available

Note: The table above serves as a template for the required experimental data. The lack of available data for this compound is a critical knowledge gap that needs to be addressed through further research.

Mechanism of Action: The TOR Signaling Pathway

Rapamycin and its derivatives, including presumably this compound, exert their antifungal effects by targeting the highly conserved TOR signaling pathway. The drug first forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the TOR kinase, inhibiting its function and leading to cell cycle arrest and inhibition of fungal growth.

TOR_Pathway Figure 1: Mechanism of Action of Rapamycin and its Analogs Rapamycin Rapamycin / this compound FKBP12 FKBP12 Rapamycin->FKBP12 Binds to Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12->Complex TOR TOR Kinase Complex->TOR Inhibits Downstream Downstream Effectors TOR->Downstream Growth Cell Growth and Proliferation Downstream->Growth Inhibition->Growth Inhibition

Figure 1: Mechanism of Action of Rapamycin and its Analogs

Experimental Protocols: Determining Antifungal Susceptibility

To generate the necessary comparative data, a standardized experimental protocol for antifungal susceptibility testing is crucial. The following methodology is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution testing of yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator antifungal agents against various fungal isolates.

Materials:

  • This compound

  • Rapamycin

  • Amphotericin B

  • Fluconazole

  • Fungal isolates (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Drug Preparation: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plates.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Microdilution Assay: Dispense 100 µL of each drug dilution into the wells of a 96-well plate. Add 100 µL of the standardized fungal inoculum to each well. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free growth control. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Experimental_Workflow Figure 2: Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation Drug_Prep Prepare Drug Dilutions Assay_Setup Set up 96-Well Plate Assay Drug_Prep->Assay_Setup Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Assay_Setup Incubation Incubate at 35°C for 24-48h Assay_Setup->Incubation MIC_Determination Determine MIC (Visual/Spectrophotometric) Incubation->MIC_Determination Data_Analysis Analyze and Compare Data MIC_Determination->Data_Analysis

Figure 2: Experimental Workflow for Antifungal Susceptibility Testing

Conclusion and Future Directions

While this compound holds promise as an antifungal agent, a definitive comparative analysis of its spectrum and potency is currently hindered by the lack of quantitative data. The experimental framework provided in this guide outlines a clear path for generating the necessary MIC values to enable a robust comparison with Rapamycin and other established antifungal drugs. Future research should focus on conducting these head-to-head studies to fully elucidate the therapeutic potential of this compound in the context of a growing need for novel antifungal therapies. Such data will be invaluable for researchers, scientists, and drug development professionals in assessing its viability as a clinical candidate.

References

Evaluating the Therapeutic Index: A Comparative Analysis of 7-O-Demethyl Rapamycin and Sirolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 7-O-Demethyl Rapamycin (B549165) (7-O-DMR) and its parent compound, Sirolimus (also known as rapamycin). The objective is to evaluate their therapeutic indices by examining available experimental data on their efficacy and toxicity. While extensive data exists for Sirolimus, a widely used immunosuppressant and mTOR inhibitor, information on 7-O-DMR, a metabolite of Sirolimus, is significantly more limited, particularly concerning its toxicity profile. This guide synthesizes the available preclinical and clinical findings to facilitate a scientific comparison.

Executive Summary

Sirolimus is a well-characterized macrolide with potent immunosuppressive and anti-proliferative properties. Its therapeutic use is guided by established therapeutic blood concentration ranges to balance efficacy and toxicity. 7-O-DMR is a metabolite of Sirolimus, and while it is understood to be biologically active, a comprehensive, direct comparison of its therapeutic index with Sirolimus is hampered by a lack of specific toxicity data for 7-O-DMR in the public domain. Available data on a structurally similar analog, 7-demethoxyrapamycin, suggests comparable in vitro efficacy to Sirolimus. However, without toxicity data for 7-O-DMR, a definitive comparison of their therapeutic windows remains elusive.

Mechanism of Action: The mTOR Signaling Pathway

Both Sirolimus and 7-O-DMR are known to exert their effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, motility, survival, protein synthesis, and transcription. The canonical pathway involves the formation of a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind PI3K PI3K Receptor->PI3K Activate PIP3 PIP3 PI3K->PIP3 Phosphorylate PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruit Akt Akt (PKB) PDK1->Akt Activate TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibit Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP Promotes GTP hydrolysis Rheb_GDP Rheb-GDP (Inactive) Rheb_GDP->Rheb_GTP GEF mTORC1 mTORC1 Rheb_GTP->mTORC1 Activate S6K1 S6K1 mTORC1->S6K1 Phosphorylate 4E_BP1 4E-BP1 mTORC1->4E_BP1 Phosphorylate Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Promote FKBP12 FKBP12 Drug_Complex Drug-FKBP12 Complex Sirolimus_7_O_DMR Sirolimus / 7-O-DMR Sirolimus_7_O_DMR->FKBP12 Drug_Complex->mTORC1 Inhibit Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promote 4E_BP1->Protein_Synthesis Inhibit (when active)

Caption: The mTOR signaling pathway and the inhibitory action of the Sirolimus/7-O-DMR-FKBP12 complex.

Comparative Efficacy Data

The therapeutic efficacy of both Sirolimus and 7-O-DMR is primarily attributed to their ability to inhibit mTORC1, leading to immunosuppression and anti-proliferative effects. While direct comparative studies are scarce, in vitro data for a closely related analog of 7-O-DMR, 7-demethoxyrapamycin, suggests a similar potency to Sirolimus.

Compound Assay Cell Type/Organism IC50 / EC50 Reference
Sirolimus (Rapamycin) Immunosuppression (T-cell proliferation)Human Peripheral Blood Lymphocytes< 1 nM[1]
Anti-proliferativeHEK293 cells0.1 nM[2]
Anti-proliferativeMCF-7 cells18.74 µM[2]
Anti-proliferativeDU-145 cells4 µM[3]
7-demethoxyrapamycin Immunosuppression (Splenocyte assay)Mouse1 nM[4]
Anti-proliferative (Yeast growth)Saccharomyces cerevisiae7 nM[4]
7-O-Demethyl Rapamycin --Data not available-

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates higher potency. Data for 7-demethoxyrapamycin is presented as a surrogate for 7-O-DMR due to the lack of specific data for the latter.

Comparative Toxicity Data

Compound Toxicity Metric Species Route of Administration Value Reference
Sirolimus (Rapamycin) LD50Rat (oral)Oral> 800 mg/kg[5]
LD50Mouse (oral)Oral> 2500 mg/kg[6]
Common Adverse Effects in HumansHumanOralHyperlipidemia, myelosuppression, impaired wound healing, stomatitis, proteinuria[7][8][9]
This compound LD50--Data not available-
Adverse Effects--Data not available-

Note: LD50 (lethal dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Experimental Protocols

In Vitro Immunosuppression Assay (Splenocyte Proliferation)

A standard method to assess the immunosuppressive activity of compounds like Sirolimus and its analogs involves measuring the inhibition of mitogen-stimulated splenocyte proliferation.

Splenocyte_Assay_Workflow cluster_protocol Splenocyte Proliferation Assay Protocol Step1 1. Isolate splenocytes from mice. Step2 2. Culture splenocytes in 96-well plates. Step1->Step2 Step3 3. Add varying concentrations of test compounds (Sirolimus or 7-O-DMR). Step2->Step3 Step4 4. Stimulate proliferation with a mitogen (e.g., Concanavalin A or anti-CD3/CD28). Step3->Step4 Step5 5. Incubate for 48-72 hours. Step4->Step5 Step6 6. Add a proliferation marker (e.g., [3H]-thymidine or BrdU). Step5->Step6 Step7 7. Incubate for an additional 18-24 hours. Step6->Step7 Step8 8. Harvest cells and measure incorporation of the marker (scintillation counting or colorimetric assay). Step7->Step8 Step9 9. Calculate the IC50 value. Step8->Step9

Caption: Workflow for a typical in vitro splenocyte proliferation assay to determine immunosuppressive activity.

In Vivo Acute Toxicity Study (LD50 Determination)

The acute toxicity of a compound is often determined by establishing the LD50 value in animal models.

LD50_Determination_Workflow cluster_protocol Acute Toxicity (LD50) Protocol Step1 1. Select animal model (e.g., mice or rats). Step2 2. Divide animals into groups. Step1->Step2 Step3 3. Administer a single dose of the test compound at varying concentrations to each group via a specific route (e.g., oral gavage, intravenous injection). Step2->Step3 Step4 4. Include a vehicle control group. Step3->Step4 Step5 5. Observe animals for a set period (e.g., 14 days) for signs of toxicity and mortality. Step4->Step5 Step6 6. Record the number of mortalities in each group. Step5->Step6 Step7 7. Calculate the LD50 value using statistical methods (e.g., probit analysis). Step6->Step7

Caption: A generalized workflow for determining the LD50 value in an in vivo acute toxicity study.

Discussion and Future Directions

For a comprehensive comparison, future research should focus on:

  • Determining the in vitro and in vivo efficacy of 7-O-DMR in relevant models of immunosuppression and cancer.

  • Conducting comprehensive in vivo toxicity studies for 7-O-DMR , including acute (LD50) and chronic toxicity assessments, to establish its safety profile.

  • Performing direct, head-to-head comparative studies of 7-O-DMR and Sirolimus to accurately assess their relative therapeutic indices.

Such studies would be invaluable for the drug development community in determining whether 7-O-DMR presents a viable therapeutic alternative to Sirolimus with a potentially improved safety profile.

References

A Comparative Analysis of Gene Expression Changes Induced by 7-O-Demethyl Rapamycin and Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of the gene expression changes induced by the well-known mTOR inhibitor, Rapamycin (B549165), and its metabolite, 7-O-Demethyl Rapamycin (7-O-DMR). While extensive data is available for Rapamycin, direct comparative transcriptomic studies for 7-O-DMR are limited. This guide summarizes the known effects of Rapamycin and provides a qualitative analysis for 7-O-DMR based on its established mechanism of action.

Introduction to Rapamycin and this compound

Rapamycin (also known as Sirolimus) is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. It is a potent immunosuppressant and anti-proliferative agent that functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][2] this compound is a metabolite of Rapamycin.[3] Both compounds share a core mechanism of action, which involves the inhibition of the mTOR signaling pathway.[3]

Mechanism of Action: Inhibition of the mTOR Pathway

Both Rapamycin and this compound exert their effects by first binding to the intracellular protein FKBP12.[2][3] The resulting drug-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1][4] This inhibition disrupts the downstream signaling cascade, leading to changes in gene expression that affect various cellular processes.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb_GTP Rheb-GTP TSC1_2->Rheb_GTP GAP activity Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin_FKBP12 Rapamycin / 7-O-DMR + FKBP12 Rapamycin_FKBP12->mTORC1

Figure 1: Simplified mTOR Signaling Pathway and Point of Inhibition.

Side-by-Side Comparison of Gene Expression Changes

Due to the lack of direct comparative transcriptomic data for this compound, this section provides a detailed quantitative summary of gene expression changes induced by Rapamycin and a qualitative inference for 7-O-DMR.

Rapamycin: A Quantitative Overview

Rapamycin treatment leads to significant alterations in the expression of a large number of genes.[5] Studies in various cell types, including breast cancer cells and cytotoxic T-lymphocytes, have identified distinct gene expression signatures following Rapamycin exposure.[1][6]

Gene Category / PathwayEffect of Rapamycin TreatmentCell Type / Context
Protein Synthesis & Ribosome Biogenesis Down-regulation of genes encoding ribosomal proteins and translation initiation factors.[7][8]Yeast, Mammalian Cells
Cell Cycle Progression Down-regulation of genes promoting G1 to S phase transition.[1]Breast Cancer Cells
Apoptosis Regulation of apoptosis-related genes, often enhancing survival of memory CTLs.[6]Cytotoxic T-Lymphocytes
Metabolism Down-regulation of genes involved in lipid metabolism.[7]Yeast
Growth Factors & Transcription Factors Altered expression of various growth factors and transcription factors (e.g., reduced CREB, c-jun).[9]Rat Hippocampal Neurons
This compound: A Qualitative Analysis

As a metabolite of Rapamycin that also inhibits mTOR, this compound is expected to induce a qualitatively similar pattern of gene expression changes. However, studies on the pharmacokinetics of sirolimus suggest that its metabolites, including 7-O-demethyl sirolimus, have low immunosuppressive activities and are not thought to play a major role in the clinical pharmacology of the parent drug. This implies that this compound is likely less potent than Rapamycin.

Therefore, it is reasonable to infer that 7-O-DMR would also lead to the down-regulation of genes involved in protein synthesis and cell cycle progression and affect metabolic and survival pathways. However, the magnitude of these changes is expected to be significantly lower than that observed with equimolar concentrations of Rapamycin. Direct experimental verification is required to confirm this hypothesis and to quantify the differences in their gene expression signatures.

Experimental Protocols

The following outlines a typical experimental workflow for analyzing and comparing the gene expression changes induced by compounds like Rapamycin and this compound.

1. Cell Culture and Treatment:

  • Select an appropriate cell line (e.g., a cancer cell line with an active mTOR pathway).

  • Culture the cells under standard conditions to a logarithmic growth phase.

  • Treat the cells with the desired concentrations of Rapamycin, this compound, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. RNA Extraction and Quality Control:

  • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

3. Gene Expression Analysis (RNA-Sequencing or Microarray):

  • For RNA-Sequencing:

    • Prepare sequencing libraries from the extracted RNA.

    • Perform high-throughput sequencing to generate raw read data.

  • For Microarray:

    • Synthesize and label cDNA from the RNA samples.

    • Hybridize the labeled cDNA to a microarray chip.

    • Scan the microarray to obtain signal intensities.

4. Data Analysis:

  • RNA-Seq: Align the raw reads to a reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes with statistically significant changes in expression between the treatment and control groups.

  • Microarray: Normalize the raw data and perform statistical analysis to identify differentially expressed genes.

  • Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

Experimental_Workflow Cell_Culture 1. Cell Culture Treatment 2. Treatment (Rapamycin, 7-O-DMR, Vehicle) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality Control RNA_Extraction->QC Library_Prep 5a. RNA-Seq: Library Preparation QC->Library_Prep Microarray_Hybridization 5c. Microarray: Hybridization QC->Microarray_Hybridization Sequencing 5b. RNA-Seq: Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (Differential Expression, Pathway Analysis) Sequencing->Data_Analysis Microarray_Hybridization->Data_Analysis

Figure 2: General Experimental Workflow for Gene Expression Analysis.

Conclusion

References

Validating mTOR Target Inhibition: A Comparative Guide to 7-O-Demethyl Rapamycin and Other Rapalogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between mTOR inhibitors is critical for advancing therapeutic strategies. This guide provides a comparative analysis of 7-O-Demethyl Rapamycin (Temsirolimus) and other key rapalogs, focusing on their efficacy in inhibiting downstream targets of the mTORC1 signaling pathway.

Comparative Efficacy of Rapalogs on mTORC1 Targets

The following table summarizes the inhibitory concentrations (IC50) of this compound (Temsirolimus), Sirolimus (Rapamycin), and Everolimus. It is important to note that these values are derived from various studies using different cell lines and assay conditions, which can influence the results. A direct comparison from a single, comprehensive study is not currently available in the public domain.

CompoundTarget/AssayCell Line/SystemIC50 ValueCitation
This compound (Temsirolimus) mTOR kinase activityCell-free assay1.76 µM[1][2][3]
Tumor growth inhibitionSKBr3 breast cancer cells1.6 nM[4]
Tumor growth inhibitionBT474 breast cancer cells4.3 nM[4]
Sirolimus (Rapamycin) mTOR inhibitionHEK293 cells~0.1 nM[5]
IL-2 induced S6K activationT cell line0.05 nM[6]
Everolimus FKBP12 bindingCell-free assay1.6-2.4 nM[7]
Cell growth inhibitionMDA-MB-468, Hs578T, BT549 TNBC cells~1 nM[8]

Note: The provided IC50 values highlight the high potency of these compounds in the nanomolar range for cell-based assays, while the cell-free kinase assay for Temsirolimus shows a micromolar IC50. This discrepancy is likely due to the allosteric mechanism of inhibition, which involves the formation of a complex with FKBP12 within the cell to effectively inhibit mTORC1.

Visualizing the mTOR Signaling Pathway and Inhibition

The following diagram illustrates the mTORC1 signaling pathway and the points of inhibition by rapalogs like this compound.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates (Activates) fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E Binds to & Inhibits eIF4E->Protein_Synthesis Rapalogs This compound (Rapalogs) Rapalogs->mTORC1 Inhibits

Caption: mTORC1 signaling pathway and rapalog inhibition point.

Experimental Workflow for Validating mTOR Target Inhibition

The following diagram outlines a typical workflow for assessing the efficacy of mTOR inhibitors.

Experimental_Workflow start Start: Select Cell Line culture Cell Culture & Seeding start->culture treatment Treat with this compound & Other Rapalogs (Dose-Response) culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot Analysis (p-p70S6K, p-4E-BP1, Total Proteins) lysis->western elisa ELISA for Phosphorylated Proteins lysis->elisa data_analysis Data Analysis & IC50 Determination western->data_analysis elisa->data_analysis end End: Comparative Efficacy Report data_analysis->end

Caption: Workflow for mTOR inhibitor validation.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in comparative drug studies. Below are detailed protocols for Western Blotting and ELISA, two common methods for quantifying the inhibition of mTOR downstream targets.

Western Blotting for Phosphorylated p70S6K and 4E-BP1

This protocol is a standard method for the semi-quantitative analysis of protein phosphorylation.

1. Sample Preparation and Protein Quantification:

  • Culture cells to 70-80% confluency.

  • Treat cells with varying concentrations of this compound, Sirolimus, and Everolimus for a predetermined time (e.g., 2, 6, 12, or 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.

  • Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes.

3. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p70S6K (e.g., Thr389), phospho-4E-BP1 (e.g., Thr37/46), total p70S6K, and total 4E-BP1 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

ELISA for Phosphorylated p70S6K and 4E-BP1

ELISA provides a quantitative measure of protein phosphorylation and can be a higher-throughput alternative to Western Blotting.

1. Sample Preparation:

  • Prepare cell lysates as described in the Western Blotting protocol (steps 1.1-1.5).

2. ELISA Procedure (using a commercial sandwich ELISA kit):

  • Add cell lysates to the wells of a microplate pre-coated with a capture antibody specific for total p70S6K or 4E-BP1.

  • Incubate for 2-3 hours at room temperature or overnight at 4°C.

  • Wash the wells several times with the provided wash buffer.

  • Add a detection antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-p70S6K (Thr389)).

  • Incubate for 1-2 hours at room temperature.

  • Wash the wells to remove unbound detection antibody.

  • Add an HRP-conjugated secondary antibody or streptavidin-HRP.

  • Incubate for 1 hour at room temperature.

  • Wash the wells again.

  • Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve if using a quantitative kit with a known standard.

  • Determine the concentration of the phosphorylated protein in each sample based on the standard curve.

  • Normalize the results to the total protein concentration of the lysate.

  • Plot the dose-response curves and calculate the IC50 values for each compound.

By employing these standardized protocols and considering the nuances of the available data, researchers can effectively validate and compare the inhibitory potential of this compound and other rapalogs on the mTOR signaling pathway. This systematic approach is essential for the development of next-generation targeted therapies.

References

Safety Operating Guide

Proper Disposal of 7-O-Demethyl Rapamycin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 7-O-Demethyl Rapamycin (B549165) is paramount. This guide provides essential information, operational protocols, and disposal plans to manage this potent compound responsibly.

This document outlines the recommended procedures for the proper disposal of 7-O-Demethyl Rapamycin in a laboratory setting. Due to a lack of specific disposal data for this compound, the following recommendations are based on the known degradation pathways of its close structural analog, rapamycin. Given the high structural similarity, it is anticipated that this compound will exhibit similar behavior. The primary method for rendering this compound inactive is through chemical degradation via alkaline hydrolysis.

Key Safety and Handling Information

This compound is classified as having acute oral toxicity (Category 5) and may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound. All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Quantitative Data on Rapamycin Degradation

Studies on rapamycin have demonstrated its susceptibility to degradation under various conditions, with alkaline hydrolysis being a particularly effective method for its inactivation. The following table summarizes the degradation kinetics of rapamycin under different pH conditions.

pH ConditionHalf-life of RapamycinReference
Apparent pH 7.3 (23.7 mM MeCOONH4 in 30/70 v/v acetonitrile-water)890 hours[2][3]
Apparent pH 7.3 (237 mM MeCOONH4 in 30/70 v/v acetonitrile-water)200 hours[2][3]
Apparent pH 12.2 (in 30/70 v/v acetonitrile-water with NaOH)Reduced by 3 orders of magnitude compared to pH 7.3[2][3]

Experimental Protocol: Chemical Inactivation by Alkaline Hydrolysis

This protocol details the steps for the chemical degradation of this compound waste.

Materials:

  • This compound waste (solid or in a compatible solvent)

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M

  • Ethanol or another suitable water-miscible solvent

  • Appropriate waste container (chemically resistant, with a secure lid)

  • pH indicator strips or a calibrated pH meter

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

  • Chemical fume hood

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dissolution: If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable water-miscible solvent such as ethanol.

  • Alkaline Hydrolysis:

    • Carefully add the this compound solution to a designated, chemically resistant waste container.

    • Slowly add 1 M sodium hydroxide (NaOH) solution to the waste container while stirring. The goal is to achieve and maintain a pH of ≥ 12.

    • Use pH indicator strips or a pH meter to verify that the pH of the solution is consistently above 12.

  • Reaction Time: Allow the solution to stand in the sealed waste container for at least 24 hours at room temperature. This duration is recommended to ensure complete hydrolysis, based on the rapid degradation of rapamycin under highly basic conditions.[2][3]

  • Neutralization: After the 24-hour incubation period, neutralize the solution by carefully adding an appropriate acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8. Monitor the pH closely during neutralization.

  • Final Disposal: The neutralized, degraded solution should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the final disposal of the treated waste stream.[4][5]

Important Considerations:

  • Do not dispose of untreated this compound down the drain or in regular trash. [4][5]

  • Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste: this compound (degraded)" and any other information required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_prep Preparation cluster_treatment Chemical Treatment cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Chemical Fume Hood A->B C Dissolve Waste in Solvent B->C D Add 1M NaOH to pH >= 12 C->D E Incubate for 24 hours D->E F Neutralize to pH 6-8 E->F G Collect in Labeled Hazardous Waste Container F->G H Contact EHS for Pickup G->H

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining compliance with safety regulations.

References

Personal protective equipment for handling 7-O-Demethyl Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-O-Demethyl Rapamycin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

Compound NameThis compound
Synonyms 7-O-Demethyl Sirolimus, Novolimus
CAS Number 151519-50-5
Molecular Formula C50H77NO13
Molecular Weight 900.15 g/mol

Hazard Identification and Safety Precautions

This compound is a potent mTOR inhibitor and requires careful handling to avoid adverse health effects.[1][2] Occupational exposure to even small amounts of such pharmacologically active substances can lead to physiological effects.[3]

Summary of Potential Hazards:

HazardDescription
Acute Toxicity (Oral) May be harmful if swallowed.[1]
Inhalation May be harmful if inhaled and can cause respiratory tract irritation.[1]
Skin Contact May be harmful if absorbed through the skin and can cause skin irritation.[1]
Eye Contact May cause eye irritation.[1]
Carcinogenicity Suspected of causing cancer.[4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[4]
Target Organ Damage Causes damage to the immune system through prolonged or repeated exposure.[3]

Personal Protective Equipment (PPE) Requirements:

A comprehensive approach to personal protection is mandatory when handling this compound.

PPE CategorySpecification
Hand Protection Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.[1]
Eye/Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin and Body Protection Wear protective clothing.
Respiratory Protection Required when dusts are generated.[4] Work under a chemical fume hood.[4]

Operational and Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety and maintain the integrity of the compound.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cluster_waste_streams Waste Identification cluster_disposal_path Disposal Pathway solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) hazardous_waste_container Labeled Hazardous Waste Container solid_waste->hazardous_waste_container liquid_waste Unused Solutions liquid_waste->hazardous_waste_container sharps_waste Contaminated Sharps (Needles, Pipette Tips) sharps_waste->hazardous_waste_container waste_pickup Scheduled Hazardous Waste Pickup hazardous_waste_container->waste_pickup

References

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